molecular formula C9H7ClO3S B1363525 6-Chlorothiochroman-4-one 1,1-dioxide CAS No. 90396-06-8

6-Chlorothiochroman-4-one 1,1-dioxide

Cat. No.: B1363525
CAS No.: 90396-06-8
M. Wt: 230.67 g/mol
InChI Key: ZFZPMYLZPMMUQA-UHFFFAOYSA-N
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Description

6-Chlorothiochroman-4-one 1,1-dioxide (CAS 90396-06-8) is a high-purity synthetic intermediate belonging to the class of thiochroman derivatives. This compound features a benzothiopyran core where the sulfur atom is in a fully oxidized sulfone state, which can significantly influence its reactivity and physical properties. With a molecular formula of C9H7ClO3S and a molecular weight of 230.66 g/mol , it is characterized as a solid with a melting point of 148-150 °C . The sulfone functional group makes this compound a valuable and versatile scaffold in organic and medicinal chemistry research, particularly for the synthesis of novel heterocycles and bioactive molecules . Researchers utilize this compound primarily as a privileged building block in drug discovery and development. Its key research value lies in its role as a precursor in the synthesis of more complex structures with potential pharmacological activities. Recent studies in biocatalysis have explored the transformation of similar chlorothiochroman derivatives using marine-derived fungi, highlighting the interest in such scaffolds for generating novel metabolites . Furthermore, thiochromanone derivatives have been investigated for their significant biological properties, including antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as the fungus Botrytis cinerea . When handling this material, refer to its Safety Data Sheet (SDS). It is classified as irritating to the eyes, respiratory system, and skin . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPMYLZPMMUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372294
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90396-06-8
Record name 6-Chloro-2,3-dihydro-1-benzothiopyran-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This document will detail the synthetic pathway, provide step-by-step experimental protocols, and discuss the underlying chemical principles and mechanistic insights.

Introduction

Thiochroman-4-one derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse biological activities.[1][2] The introduction of a chlorine atom at the 6-position and the oxidation of the thioether to a sulfone can significantly modulate the compound's physicochemical properties and biological targets. This compound, in particular, serves as a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a reliable and commonly employed three-step synthetic route.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-chlorothiophenol and 3-chloropropionic acid. The overall transformation can be visualized as follows:

Overall Synthesis A 4-Chlorothiophenol + 3-Chloropropionic Acid B 3-(4-Chlorophenylthio)propanoic Acid A->B Step 1: Nucleophilic Substitution C 6-Chlorothiochroman-4-one B->C Step 2: Intramolecular Friedel-Crafts Acylation D This compound C->D Step 3: Oxidation

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-Chlorophenylthio)propanoic Acid

The initial step involves the formation of the key intermediate, 3-(4-chlorophenylthio)propanoic acid, through a nucleophilic substitution reaction between 4-chlorothiophenol and 3-chloropropionic acid under basic conditions.

Experimental Protocol

Materials:

  • 4-Chlorothiophenol

  • 3-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to create a basic solution.

  • To this solution, add 4-chlorothiophenol. The thiophenol will be deprotonated in situ to form the more nucleophilic thiophenolate.

  • Slowly add a solution of 3-chloropropionic acid in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 3-(4-chlorophenylthio)propanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The hydroxide base deprotonates the thiol group of 4-chlorothiophenol, forming the highly nucleophilic 4-chlorothiophenolate anion. This anion then attacks the electrophilic carbon atom of 3-chloropropionic acid that is bonded to the chlorine atom, displacing the chloride leaving group.

Step1_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack 4-Chlorothiophenol Cl-Ar-SH Thiophenolate Cl-Ar-S⁻ 4-Chlorothiophenol->Thiophenolate + OH⁻ OH- OH⁻ H2O H₂O 3-Chloropropionic_acid Cl-CH₂CH₂COOH Product Cl-Ar-S-CH₂CH₂COOH 3-Chloropropionic_acid->Product Chloride departure Cl- Cl⁻ Thiophenolate_ion Cl-Ar-S⁻ Thiophenolate_ion->3-Chloropropionic_acid Nucleophilic Attack

Caption: Mechanism of 3-(4-Chlorophenylthio)propanoic Acid formation.

Step 2: Intramolecular Friedel-Crafts Acylation to 6-Chlorothiochroman-4-one

The second step is an intramolecular Friedel-Crafts acylation of the propanoic acid intermediate to form the cyclic thiochroman-4-one. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).

Experimental Protocol

Materials:

  • 3-(4-Chlorophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, place 3-(4-chlorophenylthio)propanoic acid.

  • Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring.

  • Heat the mixture with stirring to a temperature of approximately 100 °C for a few hours. Monitor the reaction by TLC.[3]

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring. This will quench the reaction and precipitate the product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 6-chlorothiochroman-4-one.

  • Purify the product by column chromatography on silica gel.

Mechanistic Rationale

The Friedel-Crafts acylation begins with the activation of the carboxylic acid by the strong acid catalyst (PPA), leading to the formation of a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The position of the cyclization is directed by the activating thioether group to the ortho position, resulting in the formation of the six-membered heterocyclic ring.[5]

Step2_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Carboxylic_Acid Cl-Ar-S-CH₂CH₂COOH Acylium_Ion [Cl-Ar-S-CH₂CH₂C=O]⁺ Carboxylic_Acid->Acylium_Ion + H⁺ PPA PPA (H⁺) Aromatic_Ring Benzene ring of intermediate Sigma_Complex Wheland Intermediate Aromatic_Ring->Sigma_Complex Product 6-Chlorothiochroman-4-one Sigma_Complex->Product -H⁺ Acylium_Ion_2 [Cl-Ar-S-CH₂CH₂C=O]⁺ Acylium_Ion_2->Aromatic_Ring Intramolecular Attack

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Step 3: Oxidation to this compound

The final step is the oxidation of the thioether in 6-chlorothiochroman-4-one to a sulfone. A common and effective oxidizing agent for this transformation is hydrogen peroxide in acetic acid.

Experimental Protocol

Materials:

  • 6-Chlorothiochroman-4-one

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Water

  • Sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-chlorothiochroman-4-one in glacial acetic acid in a round-bottom flask.

  • Slowly add hydrogen peroxide (30% solution) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Heat the reaction mixture gently for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • To quench any unreacted hydrogen peroxide, add a solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.

  • The solid product, this compound, will precipitate. Collect the solid by filtration.

  • Wash the solid with water and then dry it under vacuum.

  • The product can be further purified by recrystallization if necessary.

Mechanistic Rationale

The oxidation of a thioether to a sulfone with hydrogen peroxide in acetic acid proceeds in two stages.[6] First, the thioether is oxidized to a sulfoxide. The sulfoxide is then further oxidized to the sulfone.[1] The reaction is believed to involve the formation of peracetic acid in situ from the reaction of hydrogen peroxide and acetic acid, which is a more potent oxidizing agent.[7] The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.

Quantitative Data Summary

StepStarting Material(s)Reagent(s)ProductTypical Yield
1 4-Chlorothiophenol, 3-Chloropropionic AcidNaOH, HCl3-(4-Chlorophenylthio)propanoic Acid80-90%
2 3-(4-Chlorophenylthio)propanoic AcidPolyphosphoric Acid (PPA)6-Chlorothiochroman-4-one60-75%
3 6-Chlorothiochroman-4-oneH₂O₂, Acetic AcidThis compound>90%

Conclusion

The synthesis of this compound is a well-established three-step process that provides good overall yields. Each step requires careful execution and monitoring to ensure the desired product is obtained with high purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

6-Chlorothiochroman-4-one 1,1-dioxide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chlorothiochroman-4-one 1,1-dioxide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound built upon the thiochroman-4-one framework. Its structure is distinguished by a chlorine atom at the 6-position of the aromatic ring and the oxidation of the sulfide to a sulfone (1,1-dioxide). This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The thiochroman scaffold is considered a "privileged structure," as its derivatives have shown a wide range of biological activities.[1][2] The presence of the sulfone group, a key motif in numerous FDA-approved drugs, and the chloro substituent significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore.[3][4]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for scientists and drug development professionals.

PART 1: Physicochemical and Spectroscopic Properties

The fundamental identity of a chemical compound is established by its physical properties and spectroscopic data. These characteristics are crucial for quality control, reaction monitoring, and structural elucidation.

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 90396-06-8[5]
Molecular Formula C₉H₇ClO₃S[5]
Molecular Weight 230.67 g/mol [5]
Appearance Solid[6]
Melting Point Data for the precursor, 6-Chlorothiochroman-4-one, is 67-71 °C. The dioxide's melting point will be higher.[6]
Boiling Point Data for the precursor, 6-Chlorothiochroman-4-one, is 342.7°C at 760 mmHg.[7]
InChI Key OKHUUKHZUNKSQA-UHFFFAOYSA-N (for precursor)[6][8]
SMILES Clc1ccc2S(=O)(=O)CCC(=O)c2c1Inferred
Spectroscopic Profile Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.5-8.2 ppm), with their splitting pattern influenced by their positions relative to the chloro and sulfone groups. The two methylene groups (C2-H₂ and C3-H₂) adjacent to the sulfone and carbonyl groups, respectively, would appear as triplets in the aliphatic region (δ 3.4-3.8 ppm), significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around δ 190 ppm.[9] The aromatic carbons would resonate between δ 123-142 ppm, with the carbon bearing the chlorine atom showing a characteristic shift. The methylene carbons at C2 and C3 are expected around δ 49 ppm and δ 36 ppm, respectively.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands are expected for the sulfone group (S=O stretches) at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. A sharp, strong peak corresponding to the ketone (C=O stretch) would be prominent around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, would be observed due to the natural isotopic abundance of Chlorine-37.

PART 2: Synthesis, Reactivity, and Potential Applications

Understanding the synthesis and reactivity of this compound is essential for its utilization as a building block in drug discovery and materials science.

Synthesis Pathway

The synthesis of thiochroman-4-ones is a well-established process, generally involving two key stages: the formation of a β-arylthiopropanoic acid followed by intramolecular cyclization.[10][11] The subsequent oxidation of the sulfide to the sulfone is a straightforward transformation.

The logical pathway to synthesize the target compound is as follows:

  • Michael Addition: Reaction of 4-chlorothiophenol with an acrylic acid derivative (like β-propiolactone or β-chloropropanoic acid) under basic conditions to form 3-(4-chlorophenylthio)propanoic acid.[12]

  • Intramolecular Friedel-Crafts Acylation: The resulting propanoic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to yield 6-Chlorothiochroman-4-one.[10]

  • Oxidation: The sulfide in 6-Chlorothiochroman-4-one is then oxidized to the sulfone (1,1-dioxide) using a potent oxidizing agent like Oxone® (potassium peroxymonosulfate) in a solvent mixture such as methanol, water, and acetone.[9]

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Oxidation A 4-Chlorothiophenol C 3-(4-chlorophenylthio)propanoic acid A->C Base B Acrylic Acid Derivative B->C D 6-Chlorothiochroman-4-one C->D Strong Acid (PPA) E This compound D->E Oxone® Drug_Discovery_Logic A 6-Chlorothiochroman-4-one 1,1-dioxide B Privileged Scaffold (Thiochromanone S,S-Dioxide) A->B Core Structure C Bioactive Derivatives B->C Chemical Modification D Enzyme Target (e.g., Trypanothione Reductase) C->D Biological Activity (Allosteric Inhibition) E Therapeutic Application (e.g., Anti-parasitic Agents) D->E Leads to

References

A Technical Guide to the Spectroscopic Characterization of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 6-Chlorothiochroman-4-one 1,1-dioxide (CAS No: 90396-06-8)[1]. As a heterocyclic ketone containing a sulfone moiety, this compound serves as a valuable building block in synthetic and medicinal chemistry. Accurate structural confirmation is paramount for its application in research and development. This document details the predicted and interpreted data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying chemical principles are discussed to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction to the Analyte

This compound is a derivative of the thiochroman-4-one core structure. The oxidation of the thioether to a sulfone and the presence of a chlorine atom on the aromatic ring significantly influence its electronic properties and reactivity. Spectroscopic analysis is therefore essential to confirm its synthesis and purity. This guide will leverage data from analogous structures and foundational spectroscopic principles to build a complete analytical profile.

The molecular structure and atom numbering scheme used for NMR assignments are presented below.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol

A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for data reproducibility.

experimental_workflow start Dissolve Sample (~5-10 mg) in CDCl₃ (~0.7 mL) with TMS acquire Acquire Spectrum (500 MHz Spectrometer) start->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) process->analyze

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Predicted Spectral Data and Interpretation

The spectrum is predicted based on data from the parent compound, Thiochroman-4-one 1,1-dioxide, and established substituent effects.[2] The parent compound shows two aliphatic multiplets and four aromatic signals. The introduction of chlorine at C-6 simplifies the aromatic region to three signals and induces predictable shifts.

The strongly electron-withdrawing sulfone (SO₂) and ketone (C=O) groups significantly deshield adjacent protons. The aliphatic protons at C-2 and C-3 are expected to appear as complex multiplets due to their coupling with each other. In the aromatic region, the proton ortho to the carbonyl group (H-5) and the proton ortho to the sulfone group (H-8) are the most downfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-8~8.10dJ(H8-H7) ≈ 8.0
H-5~8.05dJ(H5-H7) ≈ 2.2
H-7~7.80ddJ(H7-H8) ≈ 8.0, J(H7-H5) ≈ 2.2
H-2~3.75t (apparent)J(H2-H3) ≈ 6.5
H-3~3.45t (apparent)J(H3-H2) ≈ 6.5

Causality of Signal Assignment:

  • Aromatic Protons (H-5, H-7, H-8): The typical four-proton system of the parent compound is replaced by a three-proton AMX system. H-8 is expected to be a simple ortho-coupled doublet. H-5, being ortho to the carbonyl and meta to the chlorine, will appear as a meta-coupled doublet. H-7 will be a doublet of doublets, showing both ortho coupling to H-8 and meta coupling to H-5.

  • Aliphatic Protons (H-2, H-3): These protons form an A₂B₂ or AA'BB' system. The protons on C-2, adjacent to the electron-withdrawing sulfone group, are expected to be further downfield than the C-3 protons, which are adjacent to the carbonyl group. They often appear as apparent triplets if the coupling constants are similar.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol

Spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Predicted Spectral Data and Interpretation

The spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the carbonyl, sulfone, and chloro substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 (C=O)~189.5Carbonyl carbons are highly deshielded and appear significantly downfield.[4][5]
C-6 (C-Cl)~142.0Ipso-carbon attached to chlorine; deshielded by both chlorine and sulfone group.
C-8a~140.5Quaternary carbon adjacent to the sulfone group.
C-4a~134.0Quaternary carbon adjacent to the carbonyl group.
C-8~131.0Aromatic CH ortho to the sulfone group.
C-5~129.5Aromatic CH ortho to the carbonyl group.
C-7~124.0Aromatic CH.
C-2 (CH₂)~49.0Aliphatic carbon adjacent to the sulfone group.
C-3 (CH₂)~36.5Aliphatic carbon adjacent to the carbonyl group.

Causality of Signal Assignment:

  • Downfield Region (>100 ppm): This region contains the carbonyl carbon (C-4), which is the most deshielded, and the six aromatic carbons. The chemical shifts of the aromatic carbons are modulated by the combined electronic effects of the sulfone, carbonyl, and chloro groups.

  • Upfield Region (<100 ppm): This region contains the two sp³-hybridized carbons of the heterocyclic ring (C-2 and C-3). C-2 is deshielded more strongly than C-3 due to its direct attachment to the highly electronegative sulfone group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[6]

Experimental Protocol

The spectrum can be obtained from a solid sample using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

ir_workflow cluster_kbr KBr Pellet Method cluster_atr ATR Method kbr1 Grind Sample with KBr Powder kbr2 Press into Transparent Pellet kbr1->kbr2 acquire Acquire IR Spectrum (4000-400 cm⁻¹) kbr2->acquire atr1 Place Sample Directly on ATR Crystal atr1->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Caption: Common experimental workflows for solid-state IR spectroscopy.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfone groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3100 - 3000C-H StretchMediumAromatic
~3000 - 2850C-H StretchMediumAliphatic (CH₂)
~1690C=O StretchStrongKetone
~1600, ~1470C=C StretchMediumAromatic Ring
~1320SO₂ Asymmetric StretchStrongSulfone
~1140SO₂ Symmetric StretchStrongSulfone
~800 - 600C-Cl StretchMediumChloroalkane

Causality of Signal Assignment:

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected around 1690 cm⁻¹. Its position is slightly lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7]

  • Sulfone (SO₂) Stretches: Sulfones are characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching, which are reliable diagnostic peaks.[2]

  • C-H Stretches: The distinction between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information.

Experimental Protocol

Electron Ionization (EI) is a common technique for analyzing small organic molecules, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Data and Interpretation

The analysis focuses on the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Formula: C₉H₇ClO₃S

  • Molecular Weight: 230.67 g/mol

  • Predicted Molecular Ion (M⁺): A key feature will be the isotopic pattern of chlorine. Two peaks will be observed for the molecular ion:

    • m/z 230: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z 232: Corresponding to the molecule containing the ³⁷Cl isotope.

    • The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Predicted Fragmentation Pathway:

fragmentation M [C₉H₇ClO₃S]⁺˙ m/z 230/232 F1 [M - SO₂]⁺˙ m/z 166/168 M->F1 - SO₂ F2 [F1 - CO]⁺˙ m/z 138/140 F1->F2 - CO F3 [F2 - Cl]⁺ m/z 103 F2->F3 - Cl

Caption: A plausible EI fragmentation pathway for the title compound.

Causality of Fragmentation:

  • Loss of Sulfur Dioxide (SO₂): The sulfone group can be readily eliminated as a neutral SO₂ molecule (64 Da), a common fragmentation pathway for sulfones, leading to an ion at m/z 166/168.

  • Loss of Carbon Monoxide (CO): Following the initial loss, the ketonic carbonyl group can be eliminated as CO (28 Da), yielding an ion at m/z 138/140.

  • Loss of Chlorine Radical (Cl•): The chlorine atom can be lost as a radical (35 Da), resulting in a cation at m/z 103.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ketone, sulfone), and mass spectrometry provides the molecular weight and corroborates the elemental composition through isotopic patterns and fragmentation. The integrated data presented in this guide offer a robust and self-validating reference for the characterization of this important chemical entity.

References

Phase 1: Target Agnostic Screening and Hypothesis Generation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of novel chemical entities, using 6-Chlorothiochroman-4-one 1,1-dioxide as a case study. Given the limited publicly available information on this specific compound, this document outlines a robust, multi-phase research program designed to identify its biological target and characterize its molecular mechanism. This approach is grounded in established principles of drug discovery and is broadly applicable to other investigational compounds.

The initial phase of investigation for a compound with an unknown mechanism of action is to cast a wide net to identify potential biological activities. This is achieved through a combination of broad-based screening and computational approaches.

High-Throughput Phenotypic Screening

Phenotypic screening involves testing the compound across a diverse range of cell-based assays that measure a physiological or pathological readout without a preconceived bias about the target. Given the patent literature suggesting that related thiochroman derivatives may possess hypoglycemic properties, a logical starting point is a panel of assays relevant to metabolic diseases.

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

  • Cell Culture: Culture L6 rat myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Compound Treatment: Seed differentiated L6 myotubes in 96-well plates. Starve the cells in serum-free DMEM for 3 hours. Treat the cells with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 1 hour. Include a positive control (e.g., insulin) and a vehicle control (e.g., DMSO).

  • Glucose Uptake Measurement: Add 2-NBDG (a fluorescent glucose analog) to each well and incubate for 30 minutes.

  • Data Acquisition: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG. Lyse the cells and measure the intracellular fluorescence using a plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the EC50.

Target-Based Screening

In parallel with phenotypic screening, a focused, target-based approach can be employed. This involves screening the compound against a panel of known molecular targets implicated in metabolic diseases.

Table 1: Representative Target Panel for Metabolic Diseases

Target ClassSpecific ExamplesAssay Principle
Enzymes PTP1B, DPP-4, SGLT2Enzymatic activity assay (e.g., colorimetric, fluorescent)
Nuclear Receptors PPARγ, FXRLigand binding assay or reporter gene assay
GPCRs GLP-1R, GPR40Calcium flux assay or cAMP measurement
Workflow for Initial Screening

The following diagram illustrates the workflow for the initial screening phase, designed to generate a testable hypothesis for the mechanism of action.

G cluster_0 Phase 1: Hypothesis Generation Compound 6-Chlorothiochroman-4-one 1,1-dioxide Phenotypic Phenotypic Screening (e.g., Glucose Uptake) Compound->Phenotypic Targeted Target-Based Screening (Metabolic Panel) Compound->Targeted Hit_P Phenotypic Hit Phenotypic->Hit_P Hit_T Target Hit Targeted->Hit_T Hypothesis Formulate Mechanism Hypothesis Hit_P->Hypothesis Hit_T->Hypothesis

Caption: Workflow for initial screening of this compound.

Phase 2: Target Deconvolution and Pathway Analysis

Assuming a hit is identified in Phase 1, the next step is to confirm the direct target and elucidate the downstream signaling pathway. For the purpose of this guide, let's hypothesize that this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.

Enzyme Kinetics and Mode of Inhibition

To confirm direct inhibition of PTP1B, detailed enzyme kinetic studies are essential.

Experimental Protocol: PTP1B Inhibition Assay

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate.

  • Assay Procedure: In a 96-well plate, add PTP1B enzyme to a buffer solution. Add varying concentrations of this compound and incubate for 15 minutes.

  • Initiate Reaction: Add pNPP to start the reaction.

  • Data Acquisition: Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Plot the reaction rate against the inhibitor concentration to determine the IC50.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (pNPP).

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Cellular Target Engagement and Pathway Modulation

Confirmation of target engagement within a cellular context is crucial. This involves demonstrating that the compound can modulate the activity of its target and the downstream signaling pathway in intact cells.

Experimental Protocol: Western Blot for Insulin Signaling Pathway

  • Cell Culture and Treatment: Culture HepG2 cells (a human liver cell line) and starve them overnight. Pre-treat the cells with this compound for 1 hour.

  • Insulin Stimulation: Stimulate the cells with insulin for 15 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-IR, p-Akt) and total proteins as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action, where this compound enhances insulin signaling by inhibiting PTP1B.

G cluster_0 Insulin Signaling Pathway Modulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation PTP1B PTP1B pIR->PTP1B dephosphorylates IRS IRS-1 pIR->IRS phosphorylates Compound 6-Chlorothiochroman-4-one 1,1-dioxide Compound->PTP1B inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Hypothesized mechanism of this compound via PTP1B inhibition.

Phase 3: In Vivo Proof of Concept

The final phase is to validate the proposed mechanism of action in a relevant animal model. This provides evidence that the compound's activity translates from in vitro and cellular systems to a whole organism.

Animal Model and Study Design

A widely used model for type 2 diabetes is the db/db mouse, which has a mutation in the leptin receptor and exhibits obesity, hyperglycemia, and insulin resistance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Acclimatization and Dosing: Acclimatize db/db mice for one week. Administer this compound or vehicle orally once daily for 14 days.

  • OGTT Procedure: After the dosing period, fast the mice overnight. Administer an oral gavage of glucose.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Hypothetical In Vivo Data

The following table presents hypothetical data from an OGTT in db/db mice treated with this compound.

Table 2: Hypothetical OGTT Data in db/db Mice

Time (min)Vehicle (Blood Glucose, mg/dL)This compound (10 mg/kg) (Blood Glucose, mg/dL)
0180 ± 10175 ± 12
15350 ± 25280 ± 20
30450 ± 30350 ± 22
60380 ± 28290 ± 18
120250 ± 20200 ± 15
AUC 45000 ± 3500 33000 ± 2800

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of a novel compound, this compound. By progressing through phased screening, target deconvolution, and in vivo validation, researchers can build a comprehensive understanding of a compound's biological activity. This framework, while using a hypothetical mechanism for illustrative purposes, provides a universally applicable template for drug discovery and development professionals.

A Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: This technical guide focuses on the properties and applications of 4-(Trifluoromethyl)nicotinic acid (CAS Number: 158063-66-2) . The initial query for CAS Number 90396-06-8 identifies a different compound, 6-Chlorothiochroman-4-one 1,1-dioxide, for which there is limited publicly available data relevant to drug development. The substantial body of research, synthesis protocols, and application data aligns with 4-(Trifluoromethyl)nicotinic acid, a compound of significant interest to researchers and developers in the agrochemical and pharmaceutical fields. We have proceeded under the assumption that this is the compound of interest for the intended audience.

Abstract

4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative that has emerged as a critical building block in modern chemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable precursor for creating complex molecules with enhanced biological activity, metabolic stability, and lipophilicity.[1] This guide provides an in-depth overview of its chemical and physical properties, details established synthesis and purification protocols, explores its primary applications as a key intermediate in the agrochemical and pharmaceutical industries, and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)nicotinic acid is a white to light yellow crystalline solid at room temperature.[2][3] The molecule integrates the structural features of nicotinic acid (a form of Vitamin B3) with a trifluoromethyl group, a substitution widely used in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2][4]

Table 1: Chemical Identifiers for 4-(Trifluoromethyl)nicotinic Acid

IdentifierValue
Compound Name 4-(Trifluoromethyl)nicotinic acid
Synonyms 4-(Trifluoromethyl)pyridine-3-carboxylic acid, 4-Trifluoromethylniacin
CAS Number 158063-66-2
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Canonical SMILES C1=C(C(=NC=C1)C(F)(F)F)C(=O)O
InChI Key FHNFLIKMARMHMK-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white or light yellow solid[2][3]
Melting Point 146-148 °C (lit.)[5][6][7]
Boiling Point 290.4 ± 40.0 °C (Predicted)[5][6]
Density 1.484 ± 0.06 g/cm³ (Predicted)[5][7]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
Storage Temp. Inert atmosphere, Room Temperature[5]

Synthesis and Quality Control

The synthesis of 4-(trifluoromethyl)nicotinic acid is well-documented, with several routes developed for both lab-scale and industrial production. Common strategies involve the hydrolysis of a nitrile or amide precursor, or the oxidation of a corresponding picoline.[2][8] The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.[2]

Example Synthesis Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

This protocol is based on a common industrial method involving the base-catalyzed hydrolysis of the corresponding nitrile. The causality for this choice rests on the high reactivity of the nitrile group towards hydrolysis under strong basic conditions and high temperatures, often leading to excellent conversion and high purity after acidification and workup.

Methodology:

  • Reaction Setup: To a sealed reaction vessel equipped with a stirrer, add 4-(trifluoromethyl)nicotinonitrile, water, and 1-5 molar equivalents of sodium hydroxide.[8][9]

  • Hydrolysis: Heat the stirred mixture to a temperature between 60-100 °C.[8][9] The reaction is typically monitored until the solid starting material has completely dissolved, forming a clear, light-yellow solution, which indicates the formation of the sodium salt of the carboxylic acid.[5][9] This process can take several hours.

  • Acidification & Precipitation: After cooling the reaction mixture to room temperature, carefully adjust the pH to 2-3 with concentrated hydrochloric acid.[5][9] This protonates the carboxylate salt, causing the less soluble 4-(trifluoromethyl)nicotinic acid to precipitate out of the aqueous solution.

  • Isolation: Isolate the precipitated solid product by filtration.

  • Purification: Wash the filter cake with cold water to remove residual inorganic salts. The product can be further purified by recrystallization if necessary. Dry the final product under vacuum to yield a white to pale yellow solid.[5][9]

Quality Control Workflow

A robust quality control (QC) system is essential to validate the identity, purity, and consistency of each synthesized batch. This self-validating workflow ensures that the material meets the stringent requirements for subsequent use in pharmaceutical or agrochemical synthesis.

QC_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Validation cluster_release Batch Disposition synthesis Chemical Synthesis (e.g., Hydrolysis) workup Acidification, Filtration & Drying synthesis->workup Crude Product identity Identity Confirmation (NMR, MS) workup->identity Dried Solid purity Purity Assay (HPLC, >98%) identity->purity physical Physical Characterization (Melting Point) purity->physical release Batch Release for R&D Use physical->release All Specs Met reject Batch Rejection or Repurification physical->reject OOS* caption *OOS: Out of Specification

Caption: Standard QC workflow for validating synthesized 4-(trifluoromethyl)nicotinic acid.

Applications in Research and Development

4-(Trifluoromethyl)nicotinic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1][3] Its utility stems from the trifluoromethyl group, which can enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability.[1]

Agrochemical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the insecticide Flonicamid .[3][5][6] Flonicamid is a selective aphicide that functions as a feeding blocker, providing a unique mode of action valuable for pest resistance management.[3] The synthesis of Flonicamid involves the amidation of the carboxylic acid group of 4-(trifluoromethyl)nicotinic acid.

Pharmaceutical Research

In medicinal chemistry, this molecule serves as a versatile scaffold.[1][2] Nicotinic acid and its derivatives are known to interact with various biological targets. The addition of the CF₃ group allows researchers to fine-tune the properties of new chemical entities. Documented uses include the preparation of:

  • HCV NS5B Polymerase Inhibitors: Used to prepare pyridine carboxamides targeting the hepatitis C virus.[6]

  • CRAC Channel Inhibitors: Serves as a precursor for pyrazolylcarboxanilides that act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are targets for inflammatory and autoimmune diseases.[6]

  • Calcium-Sensing Receptor Antagonists: Used in the synthesis of pyridopyrimidinone derivatives investigated for the treatment of osteoporosis.[10]

Applications cluster_pharma Pharmaceutical R&D cluster_agro Agrochemicals parent 4-(Trifluoromethyl) nicotinic Acid hcv HCV NS5B Polymerase Inhibitors parent->hcv Scaffold crac CRAC Channel Inhibitors parent->crac Scaffold casr Ca-Sensing Receptor Antagonists parent->casr Scaffold flonicamid Flonicamid (Insecticide) parent->flonicamid Key Intermediate

Caption: Key application pathways for 4-(trifluoromethyl)nicotinic acid.

Safety and Handling

  • Hazard Classification: Considered hazardous. May cause skin, eye, and respiratory irritation.[11]

  • Personal Protection: Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[11]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes.[11]

    • Skin: Wash with plenty of soap and water.[11]

    • Inhalation: Remove person to fresh air.[11]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.[5]

References

The Therapeutic Potential of Thiochroman-4-one Scaffolds: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiochroman-4-one Core in Medicinal Chemistry

The thiochroman-4-one scaffold, a sulfur-containing heterocyclic compound, represents a "privileged structure" in medicinal chemistry. Its structural relationship to the widely explored chromones (benzopyrans) provides a foundation for diverse biological activities. The replacement of the oxygen atom in the chromone ring with a sulfur atom fundamentally alters the molecule's electronic and steric properties, opening new avenues for interaction with biological targets.[1][2] This unique structure has been the subject of extensive synthetic efforts, leading to a vast library of derivatives with significant therapeutic potential.[3] Researchers have successfully demonstrated that modifications to the core thiochroman-4-one structure can yield compounds with potent anticancer, antimicrobial, and antiparasitic properties.[2][4] This guide provides an in-depth analysis of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Thiochroman-4-one derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5][6] The primary mechanism underpinning this activity is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[2][7]

Mechanism of Action: Triggering the Apoptotic Cascade

The anticancer efficacy of thiochroman-4-ones is often linked to their ability to initiate the intrinsic apoptotic pathway. This process is characterized by a series of mitochondrial events. While direct inhibition of the PI3K/Akt pathway by thiochroman-4-ones is an area of active investigation, their pro-apoptotic effects suggest a potential modulation of this critical cell survival pathway. The PI3K/Akt signaling cascade is frequently overactive in cancer, promoting cell proliferation and inhibiting apoptosis.[8][9][10] It is plausible that potent thiochroman-4-one derivatives may exert their effects by downregulating this pathway, leading to the activation of pro-apoptotic proteins and subsequent execution of the apoptotic program.

This cascade involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are cellular proteases that dismantle the cell in a controlled manner.[11][12][13][14] The activation of these caspases leads to hallmark apoptotic events such as DNA fragmentation and the cleavage of essential cellular proteins like poly-ADP-ribose-polymerase (PARP).[14]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Active) PI3K->Akt Activates Bad Bad (Inactive) Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Bcl2->CytoC Prevents Release Thio Thiochroman-4-one Derivative Thio->Akt Potential Inhibition Thio->Bcl2 Potential Inhibition Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential mechanism of thiochroman-4-one induced apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Activity

Systematic modification of the thiochroman-4-one scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The position and nature of substituents on the aromatic rings play a significant role in determining cytotoxicity.

Compound SeriesKey Structural FeaturesTarget Cell Line(s)Potency (IC50/GI50)Reference
Thiochromanone-thiadiazole hybridsFused 1,3,4-thiadiazole nucleus with an ester groupMCF-7, HT29, HepG22.67 - 3.25 µM[4]
3-Arylidene-thiochroman-4-ones1,3-benzylidene moietyLeukemia, Melanoma, Colon CancerGrowth % from -11.63 to 103.44[4]
SHetA2 AnalogsElectron-withdrawing groups (CF3, OCF3) at 4' positionA2780 Ovarian CancerIC50 = 1.86 µM (most potent analog)[4]

Field Insights: The data consistently show that incorporating additional heterocyclic rings, such as thiadiazole, can significantly enhance cytotoxic activity. Furthermore, SAR studies highlight that electron-withdrawing groups on peripheral phenyl rings often lead to increased potency. This is likely due to altered electronic properties of the molecule, which can improve binding affinity to target proteins or enhance the compound's ability to induce oxidative stress within the cancer cell. The sensitivity of leukemia and melanoma cell lines suggests a potential therapeutic window for these compounds against hematological and skin cancers.[4]

Antimicrobial and Antifungal Activity

The thiochroman-4-one scaffold has also proven to be a versatile template for the development of novel antimicrobial agents. Derivatives have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[1][15]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, proposed mechanisms include the disruption of microbial cell membrane integrity, inhibition of essential enzymes, and interference with microbial DNA replication. For antifungal activity, some derivatives have been identified as inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[4]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

SAR studies have been instrumental in optimizing the antimicrobial and antifungal potency of thiochroman-4-one derivatives.

Compound SeriesKey Structural FeaturesTarget Organism(s)Potency (MIC/EC50)Reference
Spiropyrrolidine-thiochromanonesSpiro-fused pyrrolidine and oxindole moietiesB. subtilis, S. epidermidis, S. aureus, E. faecalisMIC = 32 µg/mL[4]
Thiochroman-4-one-thiadiazole hybrids6-chloro substitution, carboxamide linkerXanthomonas oryzae pv. oryzae (Xoo)EC50 = 24 µg/mL[4][16]
2-(Indole-3-yl)-thiochroman-4-onesIndole ring at position 2, electron-withdrawing group at position 6Candida albicansMIC = 4 µg/mL[4]
NMT InhibitorsThiochroman-4-one coreCandida albicansMIC = 0.5 µg/mL[4]

Field Insights: The fusion of spiro-heterocyclic systems to the thiochroman-4-one core appears to be a highly effective strategy for generating broad-spectrum antibacterial activity.[4] For antifungal agents, SAR analysis indicates that electron-withdrawing groups at the 6-position of the thiochroman-4-one ring enhance activity. This suggests that modulating the electron density of the core scaffold is key to improving interactions with fungal-specific targets like NMT.[4] The low MIC values, particularly for the NMT inhibitors, highlight the potential of these compounds as potent antifungal agents.

Antiparasitic Activity: Combating Leishmaniasis

Derivatives of thiochroman-4-one have demonstrated significant promise as antileishmanial agents, showing high activity against intracellular amastigotes of Leishmania species with favorable selectivity indices.[17][18][19]

Mechanism of Action: Cysteine Protease Inhibition

The primary mechanism of antileishmanial action for many thiochroman-4-one derivatives is believed to be the inhibition of cysteine proteases.[18] These enzymes are essential for the parasite's survival, playing roles in nutrient acquisition, host cell invasion, and evasion of the host immune system. Semicarbazone and thiosemicarbazone derivatives, in particular, are potent inhibitors of these proteases.[18][20] The vinyl sulfone moiety has also been identified as a key pharmacophore that likely acts as a mechanism-based inhibitor, forming a covalent bond with the active site cysteine residue of the protease.[17]

Structure-Activity Relationship (SAR) in Antileishmanial Activity
Compound SeriesKey Structural FeaturesTarget OrganismPotency (EC50)Selectivity Index (SI)Reference
Vinyl Sulfone DerivativesVinyl sulfone moiety, Fluorine at C-6L. panamensis3.24 µM173.24[4][17]
Thioflavanone ThiosemicarbazoneThiosemicarbazone at C-4L. panamensis5.1 µM9.8[18]
Thioflavanone SemicarbazoneSemicarbazone at C-4L. panamensis5.4 µM18.6[18]
4H-Thiochromen-4-one-1,1-dioxideSulfone at position 1L. donovani3.96 µM>10[4]

Field Insights: The introduction of a vinyl sulfone group is a highly effective strategy for generating potent and selective antileishmanial compounds. The high selectivity index indicates a significant therapeutic window, with low toxicity to host cells.[17] This is a critical parameter for antiparasitic drug development. The derivatization of the C-4 ketone with hydrazone-based moieties also dramatically enhances activity compared to the parent ketone, confirming the importance of targeting parasitic cysteine proteases.[18]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of thiochroman-4-one derivatives relies on a suite of robust and validated in vitro assays. The following protocols are foundational for determining cytotoxicity and antimicrobial efficacy.

Workflow for Drug Discovery and Lead Optimization

The path from a large chemical library to a viable drug candidate is a multi-step process. It begins with high-throughput screening to identify initial "hits," followed by a rigorous "hit-to-lead" phase where promising compounds are optimized to improve their potency, selectivity, and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[21][22][23][24]

Caption: A generalized workflow for drug discovery and lead optimization.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality and Rationale: The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved in a solvent (like DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. This allows cells to recover from trypsinization and enter the logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the thiochroman-4-one test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). This establishes a dose-response curve.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well. DMSO is a powerful solvent required to dissolve the water-insoluble formazan crystals into a colored solution.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Rationale: This method systematically exposes a standardized number of bacteria to a range of antimicrobial concentrations in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is assessed. The MIC value is a critical measure of a compound's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate, pick a few colonies of the test bacterium (e.g., S. aureus, E. coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Standardization of the inoculum is critical for the reproducibility of the assay.

  • Inoculum Dilution: Dilute the standardized suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiochroman-4-one test compounds in the broth medium. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the compound concentration and achieves the target bacterial density.

  • Controls: Include a sterility control (broth only, no bacteria) and a growth control (broth with bacteria, no compound). These controls ensure the broth is not contaminated and that the bacteria are viable.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm with a plate reader.

Future Perspectives and Conclusion

The thiochroman-4-one scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiparasitic effects, underscore its significance in medicinal chemistry. Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds will enable more rational drug design and optimization.

  • In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Therapies: Investigating the synergistic effects of thiochroman-4-one derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.

References

An In-Depth Technical Guide to the Structural Analysis of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 6-Chlorothiochroman-4-one 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. The thiochroman-4-one scaffold and its derivatives are recognized for their broad-spectrum biological activities, including potent antifungal and anti-parasitic properties. The introduction of a chloro-substituent and a sulfone group can significantly modulate this activity, making precise structural verification a critical step in drug discovery and development pipelines.[1] This document details a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. It is designed for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to ensure a self-validating and robust analytical strategy.

Introduction: The Significance of the Thiochroman Scaffold

The thiochroman-4-one core is a privileged scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[2] The oxidation of the thioether to a sulfone, creating the 1,1-dioxide, further enhances its potential by modifying electronic properties and hydrogen bonding capabilities. Specifically, derivatives of the 4H-thiochromen-4-one 1,1-dioxide core have demonstrated high activity and selectivity against parasites responsible for tropical diseases like leishmaniasis.[3] Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as a chlorine atom at the 6-position, can significantly enhance antifungal efficacy.[1]

Given these therapeutic implications, the unambiguous confirmation of the molecular structure of novel derivatives like this compound is paramount. An error in structural assignment can invalidate biological data and misdirect entire research programs. This guide outlines the synergistic use of modern analytical techniques to provide irrefutable proof of chemical identity.

Molecular Profile and Synthesis Overview

Before analysis, a foundational understanding of the target molecule's properties and a reliable synthetic route are necessary.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₇ClO₃SCalculated
Molecular Weight 230.67 g/mol Calculated
Core Structure Thiochroman-4-one 1,1-dioxide-
Substituents 6-Chloro-
CAS Number Not available (Precursor: 13735-12-1[4])-
Synthetic Pathway: From Thioether to Sulfone

The synthesis provides the first clues to the molecule's structure. A common and effective route involves two key stages:

  • Friedel-Crafts Cyclization: The precursor, 6-chlorothiochroman-4-one, can be synthesized via the intramolecular cyclization of 3-((4-chlorophenyl)thio)propanoic acid. This reaction is typically mediated by a strong acid like polyphosphoric acid (PPA) or fuming sulfuric acid.[2]

  • Oxidation: The resulting thioether is then oxidized to the corresponding sulfone (1,1-dioxide). This transformation is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The completion of this step is crucial and must be monitored, as it directly forms one of the key functional groups for analysis.

Integrated Spectroscopic & Crystallographic Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Precursor (6-Chlorothiochroman-4-one) Oxidation Oxidation to Sulfone (Target Molecule) Synthesis->Oxidation Purification Purification (e.g., Column Chromatography) Oxidation->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS & HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray If crystals form Final Unambiguous Structure Confirmed NMR->Final IR->Final MS->Final Xray->Final G cluster_ir IR Data cluster_ms MS Data cluster_nmr NMR Data cluster_xray X-Ray Data center_node Confirmed Structure This compound ir1 ~1700 cm⁻¹ ir1->center_node confirms C=O Ketone ir2 ~1320 & 1140 cm⁻¹ ir2->center_node confirms SO₂ Sulfone ms1 M⁺, M+2 Peaks (3:1) ms1->center_node confirms 1 Chlorine Atom ms2 HRMS Exact Mass ms2->center_node confirms Formula C₉H₇ClO₃S nmr1 ¹³C: ~190 ppm nmr1->center_node confirms Carbonyl nmr2 ¹H: 3 Aromatic Protons nmr2->center_node confirms Benzene Substitution nmr3 ¹H: 2 Aliphatic -CH₂- Groups nmr3->center_node confirms Thiochroman Ring xray 3D Atomic Coordinates xray->center_node provides definitive proof

References

Introduction: The Critical Role of Solubility in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chlorothiochroman-4-one 1,1-dioxide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound in organic solvents. Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles and a detailed experimental methodology to empower researchers to generate and interpret this critical data.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a compound like this compound, which holds potential in medicinal chemistry and materials science, understanding its solubility is paramount.[1][2] Poor solubility can lead to challenges in formulation, unpredictable results in in vitro and in vivo assays, and ultimately hinder the development of promising candidates.[1][2] This guide will provide the theoretical framework and a practical, field-proven protocol for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

  • Core Structure: A thiochroman-4-one backbone, which is a bicyclic heterocyclic compound.

  • Key Functional Groups:

    • A polar ketone group (C=O).

    • A highly polar sulfone group (SO₂).

    • A chloro-substituted aromatic ring.

The presence of the highly polar sulfone and ketone groups suggests that this compound is a polar molecule.[3] The principle of "like dissolves like" is the cornerstone of predicting solubility.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[5]

Predicted Solubility:

  • High Solubility Predicted in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). These solvents can engage in strong dipole-dipole interactions with the ketone and sulfone groups.[3]

  • Moderate Solubility Predicted in: Solvents of intermediate polarity like acetone and ethyl acetate.

  • Low to Negligible Solubility Predicted in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The nonpolar nature of these solvents would not favorably interact with the polar functional groups of the solute.[5]

The following diagram illustrates the key molecular features influencing solubility.

G cluster_solute This compound cluster_solvent Solvent Properties Solute C₉H₇ClO₃S Ketone Ketone Group (C=O) (Polar, H-bond acceptor) Solute->Ketone influences Sulfone Sulfone Group (SO₂) (Highly Polar) Solute->Sulfone influences Aromatic Chlorinated Aromatic Ring (Slightly polar, potential for π-π stacking) Solute->Aromatic influences Aliphatic Aliphatic Backbone (Nonpolar) Solute->Aliphatic influences Polarity Polarity (Dipole Moment) Ketone->Polarity interacts via dipole-dipole H_Bonding Hydrogen Bonding (Donor/Acceptor) Ketone->H_Bonding can accept H-bonds Sulfone->Polarity interacts via dipole-dipole

Caption: Key molecular features of this compound and their interactions with solvent properties.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured.[6][8]

Materials and Equipment
  • This compound (solid form)

  • A range of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. A general rule is to add more than what is expected to dissolve.

    • Pipette a known volume of each organic solvent into the corresponding vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[1]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial for analysis.

    • Dilute the filtered sample with a suitable solvent if the concentration is expected to be above the linear range of the analytical method.

    • Analyze the samples using a validated HPLC method or another appropriate technique.

  • Quantification:

    • Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their analytical response from the calibration curve.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep_cal Prepare Calibration Standards start->prep_cal prep_sample Add Excess Solid to Solvent start->prep_sample analyze Analyze via HPLC prep_cal->analyze equilibrate Agitate at Constant Temperature (24-72h) prep_sample->equilibrate separate Centrifuge to Separate Solid equilibrate->separate filter Filter Supernatant separate->filter filter->analyze quantify Quantify using Calibration Curve analyze->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Qualitative Classification
Dimethyl Sulfoxide (DMSO)7.2> 100Very Soluble
Dimethylformamide (DMF)6.4> 100Very Soluble
Ethanol5.225.5Soluble
Acetone5.115.2Soluble
Ethyl Acetate4.45.8Sparingly Soluble
Toluene2.4< 0.1Insoluble
n-Hexane0.1< 0.01Insoluble

Interpretation of Results:

The results should be analyzed in the context of the "like dissolves like" principle. A strong correlation between solvent polarity and the solubility of this compound would be expected. The high solubility in polar aprotic solvents like DMSO and DMF would be attributed to strong dipole-dipole interactions. The moderate solubility in polar protic solvents like ethanol would involve both dipole-dipole interactions and hydrogen bonding with the ketone and sulfone groups acting as hydrogen bond acceptors.[10] The poor solubility in nonpolar solvents like toluene and hexane is due to the inability of these solvents to overcome the strong intermolecular forces within the crystal lattice of the highly polar solute.[5]

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate the critical data needed to advance their research and development efforts. Accurate solubility data is a cornerstone of successful drug discovery and materials science, enabling informed decisions in formulation, screening, and further chemical synthesis.

References

A Technical Guide to the Physical Properties of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of thiochroman, its unique structural features, including the chloro-substituent and the sulfone group, impart specific physicochemical characteristics that are crucial for its behavior in biological systems and its potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound, alongside comparative data for its precursor, 6-Chlorothiochroman-4-one, to offer a deeper understanding of its chemical nature. The methodologies for determining these properties are also detailed to ensure scientific integrity and reproducibility.

Molecular Structure and Key Identifiers

A fundamental understanding of a compound begins with its structure and standard identifiers. The dioxide form possesses a sulfonyl group, which significantly alters the electronic and steric properties compared to its thioether precursor.

G cluster_workflow Physical Property Determination Workflow start Obtain Purified Sample mp Melting Point Determination start->mp Purity Check nmr NMR Spectroscopy start->nmr Structural Confirmation ms Mass Spectrometry start->ms Molecular Weight Confirmation sol Solubility Studies start->sol Solvent Screening end Compile Data Sheet mp->end nmr->end ms->end sol->end

Thiochroman-4-ones: A Privileged Scaffold for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The thiochroman-4-one core, a sulfur-containing heterocyclic structure, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] As a bioisostere of the widely occurring natural chromones, this scaffold provides a unique framework for developing novel therapeutics with a broad spectrum of biological activities.[1][3] This technical guide offers an in-depth analysis of the key molecular targets modulated by thiochroman-4-one derivatives, spanning oncology, infectious diseases, and beyond. We will dissect the mechanisms of action, present field-proven experimental workflows for target validation, and provide a forward-looking perspective on the therapeutic potential of this versatile chemical entity.

Anticancer Therapeutic Targets: Beyond Cytotoxicity

Thiochroman-4-one derivatives have demonstrated significant potential in oncology, not merely as cytotoxic agents but as precision modulators of key signaling pathways that drive cancer progression and therapeutic resistance.[4][5][6]

Target: Estrogen Receptor α (ERα) Degradation in Endocrine-Resistant Cancers

Mechanistic Rationale: A significant portion of breast cancers are estrogen receptor-positive (ER+). While endocrine therapies are effective, acquired resistance, often involving mutations in the ERα gene, is a major clinical challenge. A novel class of thiochroman derivatives has been identified as potent, orally available Selective Estrogen Receptor Degraders (SERDs).[7] Unlike simple antagonists, these compounds function bifunctionally: they antagonize ERα and induce its proteasomal degradation, effectively eliminating the receptor from the cancer cell. This mechanism is effective against both wild-type and clinically relevant mutant forms of ERα, offering a promising strategy to overcome endocrine resistance.[7]

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates ER_alpha ERα ER_alpha->ERE Translocates & Dimerizes on DNA Proteasome Proteasome ER_alpha->Proteasome Induces Ubiquitination & Targeting to Thiochromanone Thiochroman-4-one (SERD) Thiochromanone->ER_alpha Binds to Proteasome->Degradation Degradation

Caption: SERD mechanism of thiochroman-4-ones targeting ERα.

Experimental Protocol: Western Blot for ERα Degradation

  • Objective: To quantify the reduction of ERα protein levels in a breast cancer cell line (e.g., MCF-7) following treatment with a thiochroman-4-one derivative.

  • Methodology:

    • Cell Culture & Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size using a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for ERα. Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize results.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify band intensity using densitometry software. Normalize ERα band intensity to the corresponding loading control band.

Target: Induction of Apoptosis

Mechanistic Rationale: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Many thiochroman-4-one derivatives have been shown to reinstate this critical process in cancer cells.[2][8] Their pro-apoptotic activity can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of key executioner enzymes, caspases, and the modulation of Bcl-2 family proteins, leading to a reduction in mitochondrial membrane potential and subsequent cell death.[9] The presence of an α,β-unsaturated carbonyl moiety in many active derivatives suggests a potential mechanism involving covalent modification of key cysteine residues in proteins that regulate apoptosis.[4]

Data Presentation: Anticancer Activity of Thiochroman-4-one Derivatives

Compound IDLead StructureMean GI50 (µM) NCI-60Most Sensitive Cell LineReference
Cpd 1 3-Arylidenethiochroman-4-one< 10A-549 (Lung)[3]
Cpd 2 3-[4-(2-oxoethoxy)arylidene]thiochroman-4-oneVariesLeukemia & Colon[4][6]
Cpd 3 8-Fluoro thiochromanone thiosemicarbazone~ 1.5MCF-7 (Breast)[10]

Note: GI50 is the concentration required to cause 50% growth inhibition.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Objective: To measure the activity of caspases 3 and 7, key executioners of apoptosis, in cancer cells treated with a test compound.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., HCT-116 or Jurkat) in a white-walled 96-well plate and incubate overnight.

    • Compound Treatment: Treat cells with a serial dilution of the thiochroman-4-one derivative for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Lysis and Signal Development: Add the reagent directly to each well, mix gently, and incubate at room temperature for 1-2 hours to lyse the cells and allow the luminescent signal to stabilize.

    • Measurement: Read the luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase activity.

Antiparasitic Therapeutic Targets

The unique biology of parasites offers opportunities for selective therapeutic intervention. Thiochroman-4-ones have shown remarkable efficacy against protozoan parasites like Leishmania by targeting pathways essential for their survival but absent in the human host.[1][3]

Target: Trypanothione Reductase (TryR)

Mechanistic Rationale: Trypanosomatid parasites, including Leishmania and Trypanosoma, rely on the trypanothione system to combat oxidative stress. Trypanothione reductase (TryR) is the central enzyme in this pathway, with no functional equivalent in humans, making it a prime drug target.[11] Certain thiochroman-4-one 1,1-dioxide derivatives act as allosteric inhibitors of TryR. This inhibition disrupts the parasite's ability to neutralize reactive oxygen species (ROS), leading to a state of severe oxidative stress, mitochondrial dysfunction, and ultimately, parasite death.[11]

TryR_Inhibition_Workflow start Prepare Assay Buffer (e.g., Tris-HCl, EDTA) reagents Add Reagents to 96-well Plate: 1. Recombinant TryR Enzyme 2. NADPH 3. Thiochroman-4-one Inhibitor start->reagents preincubate Pre-incubate at RT (10 min) reagents->preincubate substrate Initiate Reaction with Trypanothione Disulfide (TS2) preincubate->substrate measure Measure Absorbance at 340 nm (NADPH oxidation) over time substrate->measure analyze Calculate Initial Velocity (V₀) and Determine IC50 measure->analyze end Inhibition Potency (IC50) Established analyze->end

Caption: Experimental workflow for a Trypanothione Reductase (TryR) inhibition assay.

Experimental Protocol: In Vitro TryR Enzyme Inhibition Assay

  • Objective: To determine the IC50 value of a thiochroman-4-one derivative against purified recombinant TryR.

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5). Prepare stock solutions of NADPH, trypanothione disulfide (TS2), and the test compound in a suitable solvent (e.g., DMSO).

    • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of recombinant TryR, NADPH (e.g., 200 µM), and serial dilutions of the test compound.

    • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, TS2 (e.g., 50 µM), to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) every 30 seconds for 10-15 minutes.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target: Cysteine Proteases

Mechanistic Rationale: Cysteine proteases are virulence factors in many parasites, playing critical roles in host tissue invasion, nutrition, and immune evasion. The vinyl sulfone moiety, when incorporated into the thiochroman-4-one scaffold, creates a potent Michael acceptor.[1] The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue in the enzyme's active site onto the β-carbon of the vinyl sulfone. This forms an irreversible covalent bond, permanently inactivating the enzyme and leading to high antileishmanial activity with low host cell cytotoxicity.[1][3]

Data Presentation: Anti-Leishmanial Activity of Vinyl Sulfone Derivatives

Compound IDR Group (at C-6)EC50 (µM) vs L. panamensisSelectivity Index (SI)Reference
4j -F3.23174[1]
4l -Cl4.31>130[1]
32 -F3.24173.24[3][12]
Amphotericin B (Reference Drug)0.32123.75[1]

Note: EC50 is the half-maximal effective concentration. Selectivity Index (SI) = LC50 (host cells) / EC50 (parasite).

Antifungal Therapeutic Targets

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the rise of drug-resistant strains necessitates the discovery of novel antifungals.

Target: N-Myristoyltransferase (NMT)

Mechanistic Rationale: N-Myristoyltransferase (NMT) is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins.[13] This lipid modification is critical for protein localization to membranes and for the function of key signaling pathways. As NMT is vital for fungal viability and differs structurally from its human counterpart, it represents an excellent therapeutic target. Thiochroman-4-one derivatives have been identified as potent inhibitors of NMT, demonstrating broad-spectrum antifungal activity, particularly against Candida albicans and Cryptococcus neoformans.[3][12][13]

NMT_Inhibition Myristoyl_CoA Myristoyl-CoA NMT NMT Enzyme Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting Fungal_Viability Fungal Viability Membrane_Targeting->Fungal_Viability Inhibitor Thiochroman-4-one Inhibitor Inhibitor->NMT Inhibits

Caption: Inhibition of fungal N-Myristoyltransferase (NMT) by thiochroman-4-ones.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiochroman-4-one derivative against pathogenic fungi, following CLSI guidelines.

  • Methodology:

    • Inoculum Preparation: Culture the fungal strain (e.g., C. albicans SC5314) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium.

    • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

    • Controls: Include a positive control (fungus + medium, no drug), a negative control (medium only), and a reference drug control (e.g., fluconazole).

    • Incubation: Incubate the plate at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50% or ≥90%) inhibition of visible fungal growth compared to the positive control.

Antibacterial Therapeutic Targets

While a single, definitive molecular target for the antibacterial activity of thiochroman-4-ones is less established, their broad efficacy suggests multiple mechanisms may be at play. Derivatives, particularly spiro-fused compounds, have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][14][15][16] The likely mechanisms involve the disruption of essential enzymatic processes or interference with the integrity of the bacterial cell envelope.

Experimental Protocol: Antibacterial Disk Diffusion Assay (Kirby-Bauer)

  • Objective: To qualitatively assess the antibacterial activity of a thiochroman-4-one derivative.

  • Methodology:

    • Bacterial Lawn: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) and uniformly streak it onto the surface of a Mueller-Hinton agar plate to create a confluent lawn.

    • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

    • Compound Application: Pipette a fixed amount (e.g., 10 µL) of the test compound at a known concentration onto a disk. Use a solvent control (DMSO) and a positive control antibiotic disk (e.g., amoxicillin).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disk where bacterial growth is prevented. A larger zone indicates greater susceptibility of the bacterium to the compound.

Conclusion and Future Directions

The thiochroman-4-one scaffold is a remarkably versatile platform for the development of targeted therapeutics. This guide has highlighted its proven utility in modulating specific, high-value targets in oncology (ERα, apoptosis pathways), parasitology (TryR, cysteine proteases), and mycology (NMT). The demonstrated success in these areas strongly encourages further exploration.

Future research should focus on:

  • Target Deconvolution: For derivatives with potent antibacterial or anticancer activity but an unknown mechanism, employing chemoproteomics and other advanced techniques to identify specific molecular targets is crucial.

  • Structure-Activity Relationship (SAR) Optimization: Continued medicinal chemistry efforts are needed to refine the scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic profiles (ADMET).[3]

  • Expansion into New Therapeutic Areas: The anti-inflammatory and antiviral properties noted for this class are underexplored and represent fertile ground for new discovery programs.[14]

By integrating targeted synthesis with robust biochemical and cell-based validation, the full therapeutic potential of the thiochroman-4-one scaffold can be realized, paving the way for next-generation medicines.

References

Methodological & Application

Application Notes & Protocols: 6-Chlorothiochroman-4-one 1,1-Dioxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiochroman-4-one 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry and synthetic organic chemistry. Its rigid, bicyclic framework, coupled with the unique electronic properties of the sulfone group, makes it an ideal platform for the development of novel therapeutic agents and a versatile intermediate for complex molecular architectures. This guide focuses specifically on the 6-chloro substituted analog, 6-Chlorothiochroman-4-one 1,1-dioxide. The introduction of the chloro-substituent at the 6-position provides a critical modulation of the scaffold's physicochemical properties and offers a strategic handle for further synthetic elaboration. Herein, we provide an in-depth analysis of its reactivity, key applications in drug discovery—particularly in the design of kinase inhibitors and anti-parasitic agents—and detailed, field-proven protocols for its synthesis and derivatization.

Core Concepts: Physicochemical Properties and Reactivity

The synthetic utility of this compound is dictated by the interplay of its three key functional components: the aromatic chloro-substituent, the cyclic ketone, and the sulfone bridge.

  • Sulfone Group (-SO₂-): This powerful electron-withdrawing group significantly influences the molecule's reactivity. It acidifies the α-protons at the C3 position, facilitating enolate formation and subsequent reactions such as aldol condensations and alkylations. Furthermore, the sulfone moiety acts as a strong hydrogen bond acceptor, a critical feature for molecular recognition in biological systems.[1]

  • 6-Chloro Substituent (-Cl): The chloro group is a moderately deactivating, ortho-, para-directing group. Its electron-withdrawing nature further modulates the electron density of the aromatic ring. In drug design, it enhances lipophilicity, which can improve membrane permeability, and often plays a crucial role in filling specific hydrophobic pockets within enzyme active sites.[2] It also provides a potential site for advanced modifications via cross-coupling reactions.

  • α,β-Unsaturated System (in derivatives): The ketone at C4, when combined with a double bond at the C2-C3 position (forming a thiochromenone), creates a Michael acceptor system. The sulfone group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.[3]

Diagram 1: Reactivity Hotspots of the Scaffold

The following diagram illustrates the primary sites of reactivity on the this compound core, which are exploited in synthetic transformations.

cluster_0 This compound cluster_1 mol mol A α-Protons (C3): - Enolate Formation - Condensation - Alkylation A:e->mol:w B Carbonyl (C4): - Nucleophilic Addition - Reductive Amination - Wittig Reaction B:e->mol:w C Aromatic Ring: - Modulates Electronics - Site for Further  Functionalization C:e->mol:w

Caption: Key reactive sites for synthetic modification.

Core Synthetic Applications in Drug Discovery

The unique structural and electronic features of this scaffold have positioned it as a valuable building block in modern medicinal chemistry.

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[] Small molecule kinase inhibitors typically bind to the ATP pocket of the enzyme.[5] The this compound core serves as an excellent "hinge-binding" fragment. The carbonyl oxygen can form crucial hydrogen bonds with the kinase hinge region, while the aromatic portion can be elaborated to achieve selectivity and potency. The 6-chloro group can occupy a specific hydrophobic pocket or serve as a vector for linking to other pharmacophoric elements. While direct examples featuring this exact scaffold are emerging, its structural motifs are highly analogous to those found in numerous approved kinase inhibitors.[6][7]

Bioisosteric Design of Potent Anti-Parasitic Agents

One of the most successful applications of the thiochroman-4-one 1,1-dioxide scaffold is in the development of agents against tropical diseases like leishmaniasis and trypanosomiasis.[8] In this context, the scaffold acts as a bioisostere of naphthoquinones. This structural modification, replacing a carbonyl with a sulfone group, helps the molecule evade certain parasitic resistance mechanisms.[8] The mechanism of action involves the inhibition of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress. Inhibition of this enzyme leads to a buildup of reactive oxygen species (ROS), causing mitochondrial perturbation and parasite death.[8]

Diagram 2: Bioisosterism and Proposed Mechanism of Action

G Naphthoquinone Naphthoquinone (Parent Scaffold) Scaffold Thiochromen-4-one 1,1-Dioxide Core (Bioisostere) Naphthoquinone->Scaffold Bioisosteric Replacement (C=O -> SO2) TR Trypanothione Reductase (Parasite Enzyme) Scaffold->TR Allosteric Inhibition ROS Increased Reactive Oxygen Species (ROS) TR->ROS Disrupts Redox Homeostasis Death Parasite Death ROS->Death Induces Oxidative Stress

Caption: Bioisosteric strategy for anti-parasitic drug design.

Detailed Experimental Protocols

The following protocols provide robust, step-by-step methods for the synthesis and functionalization of the title compound.

Protocol 3.1: Synthesis of 6-Chlorothiochroman-4-one

This is the foundational precursor before the oxidation step. The procedure involves a one-pot Michael addition and subsequent intramolecular Friedel-Crafts acylation.

Workflow Diagram

G A 4-Chlorothiophenol + Acrylic Acid B Michael Addition (Base Catalyzed) A->B C 3-((4-chlorophenyl)thio)propanoic acid (Intermediate) B->C D Intramolecular Friedel-Crafts Acylation (Eaton's Reagent) C->D E 6-Chlorothiochroman-4-one D->E

Caption: Synthetic workflow for the thiochromanone core.

Reagents & Equipment:

  • 4-Chlorothiophenol

  • Acrylic Acid

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Michael Addition: In a 100 mL round-bottom flask, dissolve 4-chlorothiophenol (1.45 g, 10 mmol) and acrylic acid (0.72 g, 10 mmol) in 20 mL of THF.

  • Add TBAF solution (1M in THF, 2.0 mL, 2.0 mmol) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (3:1 Hexanes:EtOAc) until the starting materials are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove THF.

  • Work-up (Intermediate): Dissolve the residue in 50 mL of EtOAc and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 3-((4-chlorophenyl)thio)propanoic acid, which can be used directly in the next step.

  • Cyclization: To the crude intermediate, add Eaton's Reagent (20 mL) at room temperature with vigorous stirring.

  • Heat the mixture to 80 °C for 2-3 hours. The solution will become dark and viscous. Monitor by TLC until the starting acid is consumed.

  • Quenching & Work-up: Carefully pour the warm reaction mixture onto 100 g of crushed ice in a beaker. Stir until the ice has melted completely.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 40 mL) until effervescence ceases, followed by water (1 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in hexanes to afford 6-Chlorothiochroman-4-one as a solid.

Scientist's Note (Causality): The use of a non-nucleophilic base like TBAF is crucial for the initial Michael addition to avoid side reactions with the thiophenol.[3] Eaton's reagent is a highly effective and safer alternative to polyphosphoric acid (PPA) for the Friedel-Crafts acylation, promoting efficient cyclization with easier work-up.[9][10]

Protocol 3.2: Oxidation to this compound

This protocol details the selective oxidation of the sulfide to the corresponding sulfone.

Reagents & Equipment:

  • 6-Chlorothiochroman-4-one (from Protocol 3.1)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH), Water

  • Standard glassware as listed above

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 6-Chlorothiochroman-4-one (1.99 g, 10 mmol) in a mixture of 50 mL MeOH and 25 mL water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve Oxone® (9.22 g, 15 mmol, 1.5 equivalents containing KHSO₅) in 50 mL of water.

  • Oxidation: Add the Oxone® solution dropwise to the stirred thiochromanone solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC for the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up: Quench the reaction by adding 50 mL of a saturated sodium thiosulfate solution to neutralize any remaining oxidant.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The product, this compound, is often highly crystalline and may precipitate from the work-up. If needed, it can be further purified by recrystallization from ethanol or by a short silica gel plug, eluting with 30-40% EtOAc in hexanes.

Scientist's Note (Trustworthiness): Oxone® is a safe, inexpensive, and environmentally benign oxidant that works exceptionally well in aqueous/alcoholic media for the conversion of sulfides to sulfones.[8] Using a slight excess ensures complete conversion. The reaction is typically very clean, providing the desired product in high yield and purity.

Data Presentation

Table 1: Physicochemical and Biological Data

The following table summarizes key data for the title compound and a representative derivative, highlighting its potential in drug discovery.

CompoundStructureMolecular Weight ( g/mol )Biological TargetReported Activity (EC₅₀)Reference
This compound Cl-C6H3-1-SO2-CH2CH2-4-CO230.69Synthetic IntermediateN/A-
Derivative A (Vinyl Sulfone Analog)Cl-C6H3-1-SO2-C(CH-Ar)=CH-4-COVariesLeishmania panamensis< 10 µM[3]

Note: "Derivative A" represents a class of compounds derived from the core scaffold, where potent activity is observed. The exact structure varies based on the appended aromatic group (Ar).

References

The Versatile Precursor: 6-Chlorothiochroman-4-one 1,1-dioxide in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with significant biological activity is perpetual. The thiochroman-4-one core, and particularly its 1,1-dioxide derivative, represents a privileged scaffold due to its presence in a variety of biologically active compounds.[1][2][3] The introduction of a chlorine atom at the 6-position and the oxidation of the sulfur atom to a sulfone significantly modulates the molecule's electronic properties and reactivity, making 6-Chlorothiochroman-4-one 1,1-dioxide a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[4][5]

This technical guide provides an in-depth exploration of this compound as a starting material. We will delve into its synthesis, key reactive sites, and provide detailed protocols for its application in the construction of medicinally relevant heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. The methodologies presented herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a melting point in the range of 67-71 °C.[6] The presence of the electron-withdrawing sulfone and chloro groups significantly influences its reactivity.

dot

Figure 1: Key reactive sites of this compound.

The key reactive centers that are exploited for derivatization include:

  • The α-Methylene Group (C3): The protons on the carbon adjacent to the carbonyl and sulfone groups are significantly acidic. This acidity allows for facile deprotonation to form a nucleophilic enolate, which is a cornerstone of its utility in condensation reactions.[7][8]

  • The Electrophilic Carbonyl Group (C4): The carbonyl carbon is susceptible to nucleophilic attack, a classic reactivity pattern for ketones. This site is pivotal for the construction of heterocyclic rings through condensation with binucleophilic reagents.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfone and chloro groups makes it less reactive than unsubstituted benzene.

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the reaction of a substituted thiophenol with an appropriate three-carbon synthon, followed by intramolecular cyclization and subsequent oxidation.

dot

SynthesisWorkflow cluster_0 Step 1: Thio-Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Oxidation 4-chlorothiophenol 4-chlorothiophenol 3-((4-chlorophenyl)thio)propanoic_acid 3-((4-chlorophenyl)thio)propanoic_acid 4-chlorothiophenol->3-((4-chlorophenyl)thio)propanoic_acid β-propiolactone 6-chlorothiochroman-4-one 6-chlorothiochroman-4-one 3-((4-chlorophenyl)thio)propanoic_acid->6-chlorothiochroman-4-one Polyphosphoric Acid 6-Chlorothiochroman-4-one_1,1-dioxide 6-Chlorothiochroman-4-one_1,1-dioxide 6-chlorothiochroman-4-one->6-Chlorothiochroman-4-one_1,1-dioxide Oxone®

Figure 2: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chlorothiophenol

  • β-Propiolactone

  • Toluene

  • Polyphosphoric acid (PPA)

  • Methanol

  • Water

  • Acetone

  • Oxone® (Potassium peroxymonosulfate)

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 3-((4-chlorophenyl)thio)propanoic acid

  • In a well-ventilated fume hood, dissolve 4-chlorothiophenol (1 equivalent) in toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add β-propiolactone (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude 3-((4-chlorophenyl)thio)propanoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-chlorothiochroman-4-one

  • Add polyphosphoric acid to a round-bottom flask and heat to 90 °C.

  • Slowly add the crude 3-((4-chlorophenyl)thio)propanoic acid (1 equivalent) to the hot PPA with vigorous stirring.

  • Maintain the temperature at 90-100 °C for 2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 6-chlorothiochroman-4-one as a solid.

Step 3: Synthesis of this compound

  • Dissolve 6-chlorothiochroman-4-one (1 equivalent) in a 1:1:1 mixture of methanol, water, and acetone.[9]

  • Add Oxone® (2.5-3 equivalents) portion-wise to the solution.[9]

  • Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add cold saturated brine solution to the reaction mixture.[9]

  • Extract the product with dichloromethane (3 x 50 mL).[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[9]

Compound Molecular Formula Molecular Weight Melting Point (°C) Appearance
This compoundC₉H₇ClO₃S230.6767-71White to off-white solid

Table 1: Physicochemical data for this compound.

Application in the Synthesis of Heterocyclic Compounds

The strategic placement of functional groups in this compound allows for its conversion into a variety of heterocyclic systems through well-established organic reactions.

A. Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of pharmacological activities.[10][11][12][13] The synthesis of pyrazoles from this compound typically involves a condensation reaction with hydrazine or its derivatives. The reaction proceeds through the formation of an intermediate hydrazone at the C4 carbonyl position, followed by an intramolecular cyclization and dehydration.

PyrazoleSynthesis Precursor 6-Chlorothiochroman-4-one 1,1-dioxide Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Hydrazine Hydrazine hydrate Hydrazine->Intermediate Pyrazole Thiochromeno[4,3-c]pyrazole derivative Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Figure 4: General scheme for the synthesis of isoxazole derivatives.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.

  • Add sodium acetate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude thiochromeno[4,3-c]isoxazole derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

C. Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. [14][15][16][17]They are of immense biological importance, forming the backbone of nucleic acids. The synthesis of pyrimidine derivatives from this compound involves a multi-step approach, typically starting with a Knoevenagel or Claisen-Schmidt condensation to form a chalcone-like intermediate. [14][15]This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with a suitable binucleophile like urea, thiourea, or guanidine. [14][15][16] dot

PyrimidineSynthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation Precursor 6-Chlorothiochroman-4-one 1,1-dioxide Chalcone Chalcone Intermediate Precursor->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrimidine Thiochromeno[4,3-d]pyrimidine derivative Chalcone->Pyrimidine Binucleophile Urea/Thiourea/Guanidine Binucleophile->Pyrimidine

References

Application Notes and Protocols: 6-Chlorothiochroman-4-one 1,1-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chlorothiochroman-4-one 1,1-dioxide. This versatile scaffold serves as a crucial starting material in the synthesis of various biologically active compounds, most notably in the development of potent inhibitors for significant therapeutic targets.

Introduction: The Strategic Importance of the Thiochroman-4-one 1,1-dioxide Scaffold

The thiochroman-4-one 1,1-dioxide core is a privileged scaffold in medicinal chemistry. The sulfone group acts as a potent hydrogen bond acceptor, while the bicyclic system provides a rigid framework for the precise spatial orientation of pharmacophoric features. The introduction of a chlorine atom at the 6-position offers a valuable handle for further synthetic modifications and can enhance binding affinity through halogen bonding or by modulating the electronic properties of the molecule.

Our focus here is on the application of this compound as a key building block in the design of novel therapeutic agents. We will delve into its primary application in the development of HIV-1 integrase inhibitors and explore its potential in other areas of drug discovery.

Core Application: A Building Block for HIV-1 Integrase Inhibitors

A significant application of this compound is in the synthesis of potent HIV-1 integrase inhibitors. These inhibitors are a critical component of antiretroviral therapy (ART) for the treatment of HIV/AIDS. The final active compounds often feature a characteristic diketo acid (DKA) moiety, which is essential for chelating the divalent metal ions in the active site of the integrase enzyme.

Mechanism of Action and a Representative Synthetic Scheme

The general strategy involves the elaboration of the this compound core to introduce the DKA pharmacophore. A common synthetic route involves a Claisen condensation reaction.

Below is a representative workflow for the synthesis of a thiochroman-4-one 1,1-dioxide-based HIV-1 integrase inhibitor.

G A 6-Chlorothiochroman-4-one 1,1-dioxide B Base-catalyzed condensation (e.g., with diethyl oxalate) A->B Step 1 C Intermediate β-ketoester B->C Step 2 D Hydrolysis C->D Step 3 E Final Diketo Acid Inhibitor D->E Step 4 G A 3-(4-Chlorophenylthio)propanoic acid B Thionyl chloride A->B Step 1 C Friedel-Crafts Acylation (AlCl3, DCM) B->C Step 2 D 6-Chlorothiochroman-4-one C->D Intermediate E Oxidation (H2O2, Acetic Acid) D->E Step 3 F 6-Chlorothiochroman-4-one 1,1-dioxide E->F Final Product

Application Note: Quantitative Analysis of 6-Chlorothiochroman-4-one 1,1-dioxide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust and validated analytical methods for the accurate quantification of 6-Chlorothiochroman-4-one 1,1-dioxide, a sulfone derivative of significant interest in pharmaceutical synthesis and development. The primary method detailed is a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), suitable for routine quality control, purity assessment, and assay determination. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also described for trace-level quantification in complex matrices. Both protocols have been structured to meet the rigorous standards of method validation outlined in the ICH Q2(R1) guideline to ensure accuracy, precision, and reliability.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring a thiochroman core structure that has been oxidized to a sulfone. The presence of the sulfone group, a chloro substituent, and a ketone moiety makes this molecule a versatile intermediate in the synthesis of biologically active compounds.[4][5] As with any active pharmaceutical ingredient (API) or intermediate, the development of reliable analytical methods for its quantification is critical for ensuring product quality, consistency, and safety throughout the drug development lifecycle.

The primary challenge in developing analytical methods is to ensure they are fit for purpose—whether for release testing, stability studies, or pharmacokinetic analysis. This guide provides a comprehensive framework for two distinct, yet complementary, analytical techniques. The selection between HPLC-UV and LC-MS/MS depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The causality behind experimental choices and the principles of method validation are explained to provide researchers with a self-validating system for implementation in their laboratories.

Analyte Properties
  • Chemical Name: this compound

  • Molecular Formula: C₉H₇ClO₃S

  • Molecular Weight: 230.67 g/mol

  • Structure:

    (Note: A placeholder for the chemical structure image)

  • Key Features for Analysis: The aromatic ring and ketone group provide a chromophore for UV detection. The sulfone group increases the compound's polarity compared to its thioether precursor.[6][7] The presence of a chlorine atom yields a characteristic isotopic pattern (M+2 peak at ~33% of the M peak) in mass spectrometry, which is highly useful for identification.

Method 1: Quantification by RP-HPLC with UV Detection

This method is the workhorse for assay and purity determinations due to its robustness, cost-effectiveness, and high performance. A reversed-phase C18 column is selected as the stationary phase due to its versatility in retaining moderately polar to nonpolar compounds like the analyte.

Rationale and Experimental Design

The choice of a C18 stationary phase provides a hydrophobic environment for the retention of the aromatic ring system of the analyte. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and efficient elution. Formic acid acidifies the mobile phase, which suppresses the ionization of any residual silanols on the column, thereby reducing peak tailing and improving reproducibility. UV detection is set at a wavelength near the absorbance maximum of the analyte's chromophore to ensure high sensitivity.

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Modifier: Formic acid (LC-MS grade, ~99%)

  • Equipment: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions
ParameterConditionJustification
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmStandard column offering good resolution and efficiency for this class of compound.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and improves peak efficiency.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity needs.
UV Wavelength 254 nm (or λmax determined by DAD scan)Common wavelength for aromatic ketones; a DAD scan is recommended to find the optimal wavelength for maximum sensitivity.
Standard and Sample Preparation Protocol
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.22 µm syringe filter prior to injection.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock (1000 µg/mL) Standard->Stock Sample Weigh Sample Material Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Dilute_Std Prepare Calibration Standards Stock->Dilute_Std Inject Inject into HPLC System Dilute_Std->Inject Calibrate Generate Calibration Curve Dilute_Std->Calibrate Filter Filter Sample (0.22 µm) Dilute_Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification of the analyte.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for its intended purpose, a validation protocol must be executed.[1][2][8]

  • Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte peak. Peak purity analysis using a DAD is essential.

  • Linearity: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The established range should be the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two data sets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1). This is crucial for impurity analysis.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The results should remain unaffected by these minor changes.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the preferred technique.[9][10] This method utilizes Multiple Reaction Monitoring (MRM) for highly specific quantification.

Rationale and Experimental Design

The LC method is similar to the HPLC-UV method but optimized for MS compatibility, using volatile mobile phase modifiers like formic acid. Electrospray ionization (ESI) in positive mode is chosen as it is effective for protonating molecules with ketone functionalities. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition (MRM) drastically reduces chemical noise and enhances selectivity.

Materials and Reagents
  • Reagents: As per Method 1, but with all solvents and modifiers being LC-MS grade.

  • Equipment: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC-MS/MS Conditions
ParameterConditionJustification
LC Conditions
Column C18 UPLC/UHPLC, 2.1 x 50 mm, 1.8 µmSmaller particle size for faster analysis and better resolution, compatible with MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, good for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Optimized for rapid elution (e.g., 2-minute gradient).
MS/MS Conditions
Ion Source Electrospray Ionization (ESI)Standard for this class of compound.
Polarity PositiveKetone group is readily protonated.
Precursor Ion (Q1) m/z 231.0 [M+H]⁺Protonated molecule of the analyte.
Product Ions (Q3) To be determined by infusion. Plausible fragments from loss of SO₂, HCl, or other neutral losses.Specific fragments provide high selectivity.
MRM Transitions e.g., 231.0 → [Product Ion 1] (Quantifier), 231.0 → [Product Ion 2] (Qualifier)Use of two transitions confirms identity and improves reliability.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards (ng/mL range) Inject Inject into LC-MS/MS System Standard->Inject Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare & Extract Sample (if needed) Filter Filter Extract (0.22 µm) Sample->Filter Filter->Inject Separate UPLC Separation Inject->Separate Ionize ESI Source Ionization Separate->Ionize Select Q1: Select Precursor Ion Ionize->Select Fragment Q2: Fragment (CID) Select->Fragment Monitor Q3: Monitor Product Ions Fragment->Monitor Integrate Integrate MRM Peak Area Monitor->Integrate Integrate->Calibrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of the analyte.

Discussion: Method Selection and Key Insights

  • HPLC-UV is the ideal choice for analyzing bulk material, finished products, and for performing stability studies where concentrations are relatively high (µg/mL range). Its simplicity, robustness, and lower cost make it suitable for routine quality control environments. The key to a successful HPLC-UV method is achieving baseline separation from all potential impurities and degradation products, which is addressed by the specificity validation.

  • LC-MS/MS excels where the required sensitivity is high (ng/mL to pg/mL range) and the sample matrix is complex (e.g., plasma, tissue extracts, environmental samples).[9] The high selectivity of MRM allows for minimal sample cleanup and confident quantification even in the presence of co-eluting interferences. The confirmation of the analyte is strengthened by the presence of the chlorine isotopic pattern and the consistent ratio of quantifier to qualifier ions.[11][12]

Conclusion

This application note provides two comprehensive, validated, and reliable methods for the quantification of this compound. The RP-HPLC-UV method is presented as a robust protocol for routine analysis in a quality control setting. The LC-MS/MS method offers a highly sensitive and selective alternative for trace-level analysis. By following the detailed protocols and adhering to the principles of method validation outlined by ICH Q2(R1), researchers and drug development professionals can ensure the generation of accurate and trustworthy data for this important chemical entity.

References

high-throughput screening assays involving thiochroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for the Thiochroman-4-one Scaffold

Abstract

The thiochroman-4-one core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-parasitic properties.[1][2][3][4] High-Throughput Screening (HTS) serves as a critical engine for discovering novel therapeutic agents by rapidly evaluating large chemical libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays tailored for the identification of bioactive thiochroman-4-ones. We present two detailed protocols: a biochemical fluorescence-based assay for kinase inhibition and a cell-based reporter assay for modulating the NF-κB signaling pathway, complete with experimental workflows, data analysis strategies, and hit validation criteria.

The Thiochroman-4-one Scaffold: A Versatile Core for Drug Discovery

Thiochroman-4-ones, the sulfur analogues of chroman-4-ones, possess unique electronic and steric properties that facilitate diverse interactions with biological targets.[3] This versatility has led to the development of derivatives with significant therapeutic potential.

  • Anticancer Activity: Numerous studies have highlighted the efficacy of thiochroman-4-one derivatives against a panel of human cancer cell lines, demonstrating their potential as cytotoxic and antiproliferative agents.[1][5][6]

  • Anti-parasitic Properties: Specific derivatives, particularly those incorporating a vinyl sulfone moiety, have shown potent activity against parasites like Leishmania panamensis, in some cases surpassing the efficacy of reference drugs.[3][7][8]

  • Antimicrobial Effects: The scaffold has been explored for its activity against various bacteria and fungi, with some compounds showing promising minimum inhibitory concentration (MIC) values.[9][10]

  • Neuroprotection: The related chromone scaffolds are templates for designing agents for neurodegenerative diseases like Alzheimer's, suggesting a potential avenue of exploration for thiochroman-4-one analogues.[11][12][13][14]

The proven biological relevance of this scaffold makes it an excellent candidate for large-scale screening campaigns aimed at discovering novel chemical probes and drug leads.

Designing an HTS Campaign for Thiochroman-4-one Libraries

A successful HTS campaign is a multi-stage process that requires careful planning, robust assay design, and rigorous data analysis.[15][16][17] The choice between a biochemical (target-based) or a cell-based (phenotypic) assay is a critical first step, dictated by the specific research question.

  • Biochemical Assays: These assays are ideal when a specific molecular target (e.g., an enzyme) is known. They are generally simpler, have fewer confounding factors, and offer direct measurement of target engagement. Fluorescence-based methods are particularly common due to their high sensitivity and amenability to automation.[18][19][20]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway within a living cell.[21][22][23] While more complex, they provide data in a more physiologically relevant context and can uncover compounds that act via novel mechanisms.

The general workflow for an HTS campaign is outlined below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Design & Miniaturization (e.g., to 384-well format) Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification (Statistical Cutoff) Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation (Dose-Response, IC50/EC50) Hit_ID->Hit_Confirm Secondary_Assay Secondary & Orthogonal Assays (Rule out artifacts) Hit_Confirm->Secondary_Assay Lead_Opt Lead Optimization (SAR Studies) Secondary_Assay->Lead_Opt

General High-Throughput Screening (HTS) Workflow.

Application Protocol 1: Biochemical HTS for Kinase Inhibitors

Rationale: Protein kinases are a well-validated class of drug targets, particularly in oncology. The heterocyclic nature of thiochroman-4-ones makes them plausible candidates for kinase inhibitors. This protocol describes a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which offers an excellent signal-to-background ratio and is less prone to interference from fluorescent compounds compared to standard fluorescence intensity assays.

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of the FRET signal.

TR_FRET_Kinase_Assay cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) Kinase Kinase P_Substrate Phosphorylated Biotin-Peptide Kinase->P_Substrate ATP ATP ATP->P_Substrate Substrate Biotin-Peptide Substrate Substrate->P_Substrate Eu_Ab Eu-Antibody P_Substrate->Eu_Ab SA_APC SA-APC P_Substrate->SA_APC FRET TR-FRET Signal Eu_Ab->FRET Energy Transfer Inhibitor Thiochroman-4-one Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate_I Biotin-Peptide Substrate ATP_I ATP No_FRET No Signal Substrate_I->No_FRET

Principle of the TR-FRET Kinase Inhibition Assay.
Materials and Reagents

ReagentExample SupplierPurpose
Kinase of InterestCarna BiosciencesEnzyme target
Biotinylated Peptide SubstrateCisbioSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
Eu-labeled AntibodyCisbioBinds phosphorylated substrate (Donor)
SA-APC ConjugateCisbioBinds biotinylated substrate (Acceptor)
Assay Buffer (e.g., HEPES)Thermo FisherMaintain pH and optimal reaction conditions
StaurosporineCayman ChemicalPositive control (pan-kinase inhibitor)
DMSOSigma-AldrichNegative control / Compound solvent
384-well low-volume platesCorningAssay plate
Step-by-Step Protocol

Causality Note: All additions should be made using automated liquid handlers to ensure precision and reproducibility, which are critical for HTS. The final DMSO concentration must be kept constant across all wells (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Compound Plating:

    • Using an acoustic dispenser, transfer 20 nL of thiochroman-4-one library compounds, positive control (Staurosporine), and negative control (DMSO) to a 384-well assay plate. This creates a final compound concentration of 10 µM in a 2 µL final volume.

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in assay buffer. The optimal concentrations must be determined during assay development, typically at or below the Km for the substrate and ATP.

    • Dispense 1 µL of the 2X Kinase/Substrate mix into each well.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 1 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a 2X Detection Mix containing the Eu-labeled antibody and SA-APC in detection buffer.

    • Dispense 2 µL of the 2X Detection Mix to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX).

    • Set the excitation wavelength to 320 nm and read emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Hit Selection
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Assess Assay Quality (Z'-factor):

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

    • Trustworthiness: An assay is considered robust for HTS when Z' ≥ 0.5.[24]

  • Define Hits:

    • Primary hits are typically defined as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the negative control wells.

Application Protocol 2: Cell-Based HTS for NF-κB Pathway Inhibitors

Rationale: The NF-κB signaling pathway is a master regulator of inflammation and is constitutively active in many cancers, making it a prime target for therapeutic intervention. Given the anti-inflammatory and anticancer potential of related scaffolds, screening for thiochroman-4-one modulators of this pathway is a logical approach.

Assay Principle: This protocol utilizes a stable reporter cell line (e.g., HEK293) that contains a luciferase gene under the transcriptional control of an NF-κB response element. In the resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation with an agent like Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus, binds to the response element, and drives luciferase expression. Inhibitors of the pathway will prevent this process, resulting in low luminescence.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Stimulus TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation Inhibitor Thiochroman-4-one Inhibitor Inhibitor->IKK Blocks DNA NF-κB Response Element NFkB_nuc->DNA Luciferase Luciferase Expression DNA->Luciferase Drives

NF-κB Reporter Assay Signaling Pathway.
Materials and Reagents

ReagentExample SupplierPurpose
HEK293/NF-κB-luc Stable Cell LineInvivoGenReporter cell line
DMEM with 10% FBS, Pen/StrepGibcoCell culture medium
TNF-α, human recombinantR&D SystemsPathway stimulant
Bay 11-7082Cayman ChemicalPositive control (NF-κB inhibitor)
ONE-Glo™ Luciferase Assay SystemPromegaLysis buffer and luciferase substrate
CellTiter-Glo® 2.0 AssayPromegaOptional counter-screen for cell viability
384-well solid white, tissue-culture treated platesGreinerAssay plate for luminescence
Step-by-Step Protocol

Causality Note: Using a stable cell line is crucial for HTS to ensure consistent reporter expression and response, which is a cornerstone of a self-validating system. A separate counter-screen for cell viability is mandatory to triage non-specific cytotoxic compounds.

  • Cell Seeding:

    • Harvest and count the HEK293/NF-κB-luc cells.

    • Resuspend cells in culture medium to a density of 200,000 cells/mL.

    • Dispense 20 µL per well into a 384-well plate (4,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Addition:

    • Add 20 nL of library compounds and controls (as in Protocol 1) to the cell plates.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in serum-free medium at a concentration of 5 ng/mL (this is an EC₈₀ concentration, which must be pre-determined).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated (negative) controls. Add 5 µL of medium to negative control wells.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the assay plate and the ONE-Glo™ reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader (e.g., EnVision).

Data Analysis and Hit Selection
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))

    • RLU = Relative Light Units

  • Counter-Screen for Cytotoxicity:

    • Run a parallel screen using the same protocol but without TNF-α stimulation and read with a cell viability reagent (e.g., CellTiter-Glo).

    • Compounds that reduce cell viability by >20% are flagged as cytotoxic and are generally deprioritized.

  • Define Hits:

    • Primary hits are non-cytotoxic compounds that inhibit the NF-κB signal by >50% (or >3 standard deviations from the mean).

Post-Screen Triage: From Hit to Validated Lead

A primary screen is only the beginning. Raw hits are subject to a high rate of false positives.[25] A rigorous validation workflow is essential to focus resources on the most promising compounds.

Hit_Validation Primary_Hit Primary Hit (Single-point screen) Retest Confirmation Screen (Fresh solid compound) Primary_Hit->Retest Dose_Response Dose-Response Curve (Calculate IC50/EC50) Retest->Dose_Response Orthogonal Orthogonal Assay (Different technology, e.g., Western blot) Dose_Response->Orthogonal Triage Triage & SAR (Remove PAINS, analyze analogs) Orthogonal->Triage Validated_Lead Validated Lead Triage->Validated_Lead

Workflow for Hit Validation and Triage.
  • Hit Confirmation: Re-test putative hits, preferably using freshly sourced or re-synthesized compound, to confirm activity.[25]

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine potency (IC₅₀/EC₅₀) and confirm the sigmoidal relationship expected of a true biological modulator.

  • Orthogonal Assays: Employ a different biological assay to confirm the hit's mechanism. For an NF-κB inhibitor identified in the reporter screen, this could involve a Western blot to check for inhibition of IκB phosphorylation or an imaging assay to quantify NF-κB nuclear translocation. This step is critical for eliminating artifacts specific to the primary assay format.[25]

  • SAR and Triage: Analyze the structure-activity relationship (SAR) of the validated hits.[24] Computational filters should be used to flag and remove Pan-Assay Interference Compounds (PAINS), which are known to cause artifacts in many assay types.[25]

Conclusion

The thiochroman-4-one scaffold represents a fertile ground for the discovery of novel bioactive compounds. By leveraging automated HTS platforms and employing meticulously designed biochemical and cell-based assays, researchers can efficiently screen large libraries to identify promising starting points for drug discovery programs. The protocols and workflows detailed in this guide emphasize the principles of scientific integrity and self-validation through the systematic use of controls, orthogonal assays, and rigorous hit triage. This structured approach maximizes the probability of identifying genuine, mechanistically-defined modulators worthy of advancement into lead optimization.

References

6-Chlorothiochroman-4-one 1,1-dioxide in the synthesis of STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 6-Chlorothiochroman-4-one 1,1-dioxide in the Synthesis of STAT3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting STAT3 with a Versatile Chemical Scaffold

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that acts as a convergence point for numerous oncogenic signaling pathways.[1] Under normal physiological conditions, STAT3 activation is a transient process, critical for cell proliferation, differentiation, and immune responses.[2][3] However, its persistent or aberrant activation is a hallmark of many human cancers, where it drives the expression of genes involved in tumor progression, survival, and chemoresistance.[2][4][5] This makes STAT3 a highly attractive, albeit challenging, therapeutic target for cancer drug discovery.[1][4][6]

Small molecule inhibitors that directly target STAT3, particularly by disrupting its dimerization or DNA binding, have emerged as a promising therapeutic strategy.[5][7][8] Within this context, the thiochroman-4-one 1,1-dioxide core has proven to be a valuable scaffold. A key example is Stattic, a known STAT3 inhibitor that targets the SH2 domain, preventing dimerization and nuclear translocation.[7][9]

This guide focuses on This compound , a key intermediate that serves as a versatile building block for creating libraries of novel STAT3 inhibitors. We will explore the underlying biology of the STAT3 pathway, provide a detailed synthetic protocol for leveraging this starting material, and outline robust in vitro assays for evaluating the efficacy of the resulting compounds.

The STAT3 Signaling Pathway: A Prime Therapeutic Target

The canonical STAT3 signaling cascade is initiated by extracellular signals like cytokines (e.g., IL-6) and growth factors binding to their cell-surface receptors.[7][10] This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8][11] This phosphorylation event is the crucial activation switch.

Once phosphorylated, two STAT3 monomers form a stable homo- or heterodimer through a reciprocal interaction involving their Src Homology 2 (SH2) domains.[2][7] This activated dimer then translocates from the cytoplasm into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[3][8][10] The persistent activation of this pathway in cancer cells leads to the continuous expression of genes that promote cell proliferation (e.g., c-myc, cyclin D1) and prevent apoptosis (e.g., survivin).[12]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine / Growth Factor Receptor Cell Surface Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization (SH2 Domain) NucDimer STAT3 Dimer Dimer->NucDimer Nuclear Translocation DNA DNA NucDimer->DNA DNA Binding Transcription Target Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Inhibitor (e.g., from Thiochroman) Inhibitor->pSTAT3 Blocks Dimerization

Figure 1. Simplified STAT3 signaling pathway and point of intervention.

Synthetic Strategy: From Building Block to Inhibitor Library

The chemical structure of this compound makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effects of the sulfone (SO₂) and ketone (C=O) groups activate the aromatic ring, making the chlorine atom at the C6 position susceptible to displacement by nucleophiles, such as primary or secondary amines.

This reactivity allows for the straightforward synthesis of a diverse library of 6-aminothiochroman-4-one 1,1-dioxide derivatives. By varying the amine reactant, researchers can systematically modify the inhibitor's structure to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Synthesis_Workflow cluster_reaction Synthetic Protocol Start 6-Chlorothiochroman-4-one 1,1-dioxide Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Amine Library (R-NH₂) Amine->Reaction Product Product Library (6-Substituted Derivatives) Reaction->Product Purify Purification (Column Chromatography) Product->Purify Analyze Characterization (NMR, LC-MS) Purify->Analyze Final Pure Compounds for Biological Screening Analyze->Final

Figure 2. General workflow for synthesizing a library of STAT3 inhibitors.
Protocol: General Procedure for the Synthesis of 6-(Substituted-amino)thiochroman-4-one 1,1-dioxide Derivatives

This protocol describes a general method for the reaction of this compound with a representative amine. It can be adapted for various primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Selected amine (e.g., benzylamine, piperidine, etc.) (1.2 - 2.0 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Reaction vessel (e.g., round-bottom flask or sealed microwave vial)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup reagents: Ethyl acetate, water, brine

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add the selected amine (1.2 eq) followed by the base, DIPEA (2.0 eq).

    • Rationale: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine can also be used to serve this purpose.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the reactivity of the specific amine used.

    • Rationale: Heating is necessary to overcome the activation energy for the SNAr reaction. Microwave irradiation can often significantly shorten reaction times compared to conventional heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(substituted-amino)thiochroman-4-one 1,1-dioxide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Synthesized Compounds

After synthesis and purification, the new compounds must be evaluated for their ability to inhibit STAT3 signaling and exert an anti-proliferative effect on cancer cells. A tiered approach is recommended, starting with a primary screen to identify active compounds ("hits") followed by more detailed secondary assays.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Cellular Assays CompoundLib Synthesized Compound Library PrimaryAssay STAT3-Dependent Luciferase Reporter Assay CompoundLib->PrimaryAssay Hits Hit Compounds (Show STAT3 Inhibition) PrimaryAssay->Hits Dose-Response (Calculate IC₅₀) BindingAssay Direct Binding Assay (e.g., FP, CETSA) Hits->BindingAssay CellAssay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Hits->CellAssay WesternBlot Western Blot (p-STAT3 Levels) Hits->WesternBlot Lead Lead Candidate BindingAssay->Lead Confirmation & SAR CellAssay->Lead Confirmation & SAR WesternBlot->Lead Confirmation & SAR

Figure 3. Tiered workflow for the in vitro evaluation of STAT3 inhibitors.
Protocol: STAT3-Dependent Luciferase Reporter Assay

This assay provides a quantitative measure of the transcriptional activity of STAT3 in a cellular context.[12][13][14]

Materials:

  • Cancer cell line known to have active STAT3 signaling (e.g., MDA-MB-468, DU145)

  • STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well white, clear-bottom cell culture plates

  • Synthesized compounds dissolved in DMSO

  • Cytokine for stimulation (e.g., IL-6 or Oncostatin M), if needed

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the STAT3-responsive firefly luciferase plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the transfection medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Stattic). Incubate for a predetermined time (e.g., 6-24 hours).

    • Rationale: A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Stimulation (if necessary): If the cell line does not have high constitutive STAT3 activity, stimulate the cells with an appropriate cytokine (e.g., IL-6) for the final 30-60 minutes of incubation to induce STAT3 activation.

  • Cell Lysis and Luminescence Reading: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit. Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate comparison and identification of structure-activity relationships (SAR).

Compound IDR-Group (from Amine)STAT3 Reporter IC₅₀ (µM)Cell Proliferation GI₅₀ (µM)
CTRL-1 Stattic (Reference)5.27.8
SYN-001 Benzyl8.112.5
SYN-002 4-Methoxybenzyl4.56.2
SYN-003 Cyclohexyl25.6> 50
SYN-004 Piperidin-1-yl15.322.1
(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

  • Potency: Lower IC₅₀/GI₅₀ values indicate higher potency. In the example table, SYN-002 is the most potent compound, even more so than the reference inhibitor.

  • SAR Insights: Comparing SYN-001 and SYN-002 suggests that adding an electron-donating methoxy group to the benzyl ring improves activity. The poor activity of the aliphatic SYN-003 compared to the aromatic derivatives suggests that an aromatic ring system is beneficial for binding.

  • Next Steps: Promising compounds like SYN-002 would be advanced to secondary assays to confirm their mechanism of action, such as Western blotting to directly measure the reduction in phosphorylated STAT3 levels.[12]

Conclusion

This compound is a highly valuable and reactive starting material for the synthesis of novel STAT3 inhibitors. Its activated aromatic system allows for facile diversification through nucleophilic aromatic substitution, enabling the rapid generation of compound libraries for biological screening. By combining this efficient synthetic strategy with a robust pipeline of in vitro assays, researchers can effectively identify and optimize new lead compounds for targeting the STAT3 signaling pathway, a critical node in cancer progression.

References

Strategic Functionalization of 6-Chlorothiochroman-4-one 1,1-dioxide: Protocols for Core Scaffold Modification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthetic Chemist

Abstract

6-Chlorothiochroman-4-one 1,1-dioxide is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, namely the electron-deficient aromatic ring activated by a potent sulfone group, a reactive ketone, and acidic α-protons, offer multiple avenues for chemical modification. This guide provides a comprehensive overview of the molecule's reactivity and details robust experimental protocols for its strategic functionalization. We will explore key reaction classes including Nucleophilic Aromatic Substitution (SNAr), ketone reduction, and palladium-catalyzed α-functionalization. Each protocol is presented with a detailed explanation of the underlying chemical principles, ensuring both practical utility and a deep mechanistic understanding for researchers in the field.

Introduction to the Scaffold

Thiochromanone cores and their oxidized sulfone derivatives are privileged structures in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific compound, this compound, serves as a powerful building block. The oxidation of the thioether to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties, transforming it into a potent electrophile and setting the stage for diverse synthetic transformations. This document serves as a technical guide for unlocking its synthetic potential.

Physicochemical and Safety Profile

Before commencing any experimental work, it is crucial to understand the physical properties and safety requirements for the starting material.

PropertyValueSource
CAS Number 90396-06-8[3]
Molecular Formula C₉H₇ClO₃S[4]
Molecular Weight 230.67 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 64-71 °C[6]
Primary Hazards Skin Sensitizer (H317)

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and skin contact.

Key Reactive Sites

The synthetic utility of this scaffold stems from three primary reactive centers, each enabling a distinct class of chemical transformations.

mol This compound node_snar Aromatic C-Cl Bond (Site for SNAr) mol->node_snar Electrophilic Ring node_ketone C4 Carbonyl (Site for Reduction/Addition) mol->node_ketone Electrophilic Carbon node_alpha C3 α-Protons (Site for Enolization/Alkylation) mol->node_alpha Acidic Protons

Caption: Primary sites of reactivity on the scaffold.

Reaction Class 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr reaction is a cornerstone for modifying this scaffold. The powerful electron-withdrawing sulfone group (-SO₂) makes the aromatic ring highly electron-deficient. This effect is most pronounced at the ortho and para positions. With the chlorine atom situated at the C6 position (para to the sulfone), the ring is exceptionally activated for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8][9] The presence of the sulfone group is critical for stabilizing this intermediate, thereby lowering the activation energy and facilitating the substitution of the chloride leaving group.[8]

G sub Substrate + Nucleophile (Nu:) meisenheimer Meisenheimer Complex Formation (Rate-Limiting Step) sub->meisenheimer Addition elimination Elimination of Chloride (Cl-) meisenheimer->elimination Aromatization product Substituted Product elimination->product

Caption: Workflow for the SNAr reaction mechanism.

Protocol: Synthesis of 6-(Morpholino)thiochroman-4-one 1,1-dioxide

This protocol provides a representative example using morpholine as the nucleophile. It can be adapted for various nitrogen, oxygen, or sulfur nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent & Reagents: Add anhydrous DMF to create a ~0.2 M solution. Add morpholine (2.5 eq) to the suspension.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions, solubilizing the reactants and facilitating the formation of the charged intermediate. K₂CO₃ acts as a base to neutralize the HCl generated in situ.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.

Reaction Class 2: α-Functionalization of Cyclic Sulfones

Mechanistic Rationale

The protons on the C3 carbon, positioned alpha to both the ketone and the sulfone, are significantly acidic and readily removed by a suitable base to form an enolate. This enolate is a soft nucleophile that can participate in various bond-forming reactions. Recent advances have focused on palladium-catalyzed asymmetric allylic alkylation (DAAA) of cyclic sulfones to create enantioenriched α-difunctionalized products, which are valuable motifs in biologically active compounds.[10][11][12] These reactions often proceed through a dynamic kinetic resolution of E- and Z-enolate intermediates, allowing for high levels of stereoselectivity.[11]

Protocol: Palladium-Catalyzed α-Allylation

This protocol is adapted from established methods for the α-functionalization of cyclic sulfones and serves as a template for introducing alkyl groups at the C3 position.[12]

Materials:

  • This compound (1.0 eq)

  • Allyl methyl carbonate (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • (S,S)-ANDEN-phenyl Trost ligand (or similar chiral ligand) (6.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.2 eq)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (6.5 mol%) in a small amount of anhydrous toluene. Stir for 20-30 minutes at room temperature.

    • Scientist's Note: Pre-stirring the palladium source and the ligand allows for the formation of the active Pd(0)-ligand complex, which is crucial for the catalytic cycle.

  • Reaction Setup: In a separate flame-dried flask, add this compound (1.0 eq) and Cs₂CO₃ (1.2 eq). Evacuate and backfill the flask with inert gas.

  • Addition of Reagents: Add the pre-formed catalyst solution to the flask containing the substrate via cannula. Follow with the addition of anhydrous toluene to achieve a final concentration of ~0.1 M. Finally, add allyl methyl carbonate (1.5 eq).

  • Reaction: Stir the reaction at the desired temperature (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS. The reaction time can vary from 12 to 48 hours.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the α-allylated product.

Reaction Class 3: Reduction of the C4-Ketone

Rationale and Reagent Selection

The reduction of the C4-carbonyl group to a secondary alcohol is a fundamental transformation. The choice of reducing agent determines the selectivity and outcome.

  • Sodium borohydride (NaBH₄): A mild and selective reagent for reducing ketones in the presence of other functional groups. It is typically used in protic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, capable of reducing esters, amides, and other groups. Its use here would be non-selective if other reducible groups were present.

  • Asymmetric Reduction: For stereoselective synthesis of a single enantiomer of the alcohol, chiral reducing agents or catalysts (e.g., CBS reduction) can be employed.

Protocol: Synthesis of 6-Chloro-4-hydroxythiochroman 1,1-dioxide

This protocol details a standard, non-stereoselective reduction using NaBH₄.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Scientist's Note: The portion-wise addition of NaBH₄ controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). This neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Extraction: Remove most of the methanol under reduced pressure. Add deionized water and extract the product three times with Ethyl Acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol, which can be further purified by recrystallization or chromatography if necessary.

References

developing leishmanicidal agents from thiochroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Thiochroman-4-one Derivatives as Leishmanicidal Agents

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Leishmanicidal Agents

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, particularly in tropical and subtropical regions.[1][2] The disease manifests in several forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[2][3] Control of leishmaniasis relies heavily on chemotherapy, but current treatments are hampered by issues of high toxicity, painful administration routes, prolonged treatment duration, and the emergence of drug-resistant parasite strains.[4][5] This therapeutic gap underscores the urgent need for novel, safer, and more effective antileishmanial drugs.

The thiochroman-4-one scaffold, a sulfur-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1][6][7] Its structural relationship to chromones, known for their broad bioactivities, makes it an attractive starting point for drug discovery.[4] Recent research has demonstrated that specific derivatives of thiochroman-4-one exhibit potent and selective activity against Leishmania parasites, identifying them as a promising chemical class for the development of new leishmanicidal agents.[1][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and optimization of thiochroman-4-one derivatives as potential treatments for leishmaniasis.

Part 1: Synthesis of Thiochroman-4-one Scaffolds

The core thiochroman-4-one structure is typically synthesized through a two-step process involving the addition of a thiophenol to an α,β-unsaturated carboxylic acid, followed by an acid-catalyzed intramolecular cyclization.[1] Subsequent modifications, such as oxidation of the sulfur atom and dehydrogenation, are crucial for enhancing leishmanicidal potency.[6]

General Synthetic Workflow

The overall synthetic strategy allows for diversification at multiple positions to explore the structure-activity relationship (SAR).

G cluster_mods Bioactivity Enhancement Modifications reagents1 Thiophenol (or derivative) intermediate 3-(Arylthio)propanoic Acid Intermediate reagents1->intermediate Michael Addition reagents2 α,β-Unsaturated Carboxylic Acid reagents2->intermediate core Thiochroman-4-one Core Scaffold intermediate->core Intramolecular Cyclization (e.g., H₂SO₄, MeSO₃H) mod1 Oxidation (e.g., with H₂O₂) core->mod1 mod2 Dehydrogenation (e.g., with DDQ) core->mod2 mod3 Derivatization (e.g., Hydrazone formation) core->mod3 final Active Leishmanicidal Agents (e.g., Vinyl Sulfones, Hydrazones) mod1->final mod2->final mod3->final

Caption: General synthetic workflow for thiochroman-4-one derivatives.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-thiochroman-4-one

This protocol is adapted from a reported synthesis and serves as a representative example for preparing the core scaffold.[1]

Rationale: This method utilizes a two-step, one-pot reaction. The initial Michael addition of thiophenol to 4-fluorocinnamic acid is followed by an acid-catalyzed cyclization to yield the desired thiochroman-4-one.

Materials:

  • Thiophenol

  • 4-Fluorocinnamic acid

  • Methanesulfonic acid (MeSO₃H)

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 4-fluorocinnamic acid (e.g., 3.0 mmol) in toluene, add thiophenol (e.g., 4.0 mmol).

  • Add methanesulfonic acid (MeSO₃H) as a catalyst.

  • Heat the reaction mixture to 80 °C and stir for approximately 8 hours.

  • Monitor the reaction progress by TLC. The disappearance of starting materials indicates reaction completion.

  • Upon completion, allow the mixture to cool to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-fluorophenyl)-thiochroman-4-one.[1]

  • Characterize the final product using techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Screening Cascade for Leishmanicidal Activity

A tiered screening approach is essential for efficiently identifying potent and selective compounds. The cascade begins with a primary screen against the easily cultured promastigote form of the parasite, followed by a more complex and clinically relevant assay against the intracellular amastigote form. A concurrent cytotoxicity assay against a mammalian cell line is critical to determine the compound's selectivity.

G cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening start Library of Synthesized Thiochroman-4-one Derivatives screen1 Anti-Promastigote Assay (e.g., L. donovani) start->screen1 calc1 Determine Initial Activity (e.g., % Inhibition) screen1->calc1 screen2 Anti-Amastigote Assay (Intracellular in Macrophages) calc1->screen2 Active Compounds screen3 Mammalian Cytotoxicity Assay (e.g., THP-1, U-937) calc1->screen3 Active Compounds calc2 Calculate EC₅₀ screen2->calc2 si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ calc2->si_calc calc3 Calculate CC₅₀ screen3->calc3 calc3->si_calc end Identify Potent & Selective Hits (High SI Value) si_calc->end

Caption: A robust in vitro screening cascade for hit identification.

Protocol 2: Primary Anti-Promastigote Viability Assay

Rationale: This initial screen uses the promastigote stage of Leishmania, which is cultured axenically (without host cells), making the assay relatively simple and suitable for higher throughput.[9][10] It serves to quickly eliminate inactive compounds.

Materials:

  • Leishmania donovani or L. major promastigotes in logarithmic growth phase.

  • Complete M199 or RPMI-1640 culture medium supplemented with fetal bovine serum (FBS).

  • Test compounds dissolved in DMSO.

  • Amphotericin B (positive control).

  • Resazurin sodium salt solution (e.g., AlamarBlue).

  • 96-well flat-bottom microplates.

  • Plate reader (fluorometer).

Procedure:

  • Harvest log-phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in fresh culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in culture medium from a concentrated stock in DMSO. Add 1 µL of the diluted compounds to the wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Include wells with Amphotericin B as a positive control and wells with DMSO-treated cells as a negative (vehicle) control.

  • Incubate the plate at 26°C for 72 hours.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Calculate the percent inhibition relative to the negative control and determine the 50% effective concentration (EC₅₀) for active compounds using non-linear regression analysis.

Protocol 3: Intracellular Anti-Amastigote Assay

Rationale: This is the most critical assay as it evaluates compound efficacy against the clinically relevant amastigote stage of the parasite residing within a host macrophage.[11] Human monocytic cell lines like THP-1 or U-937 are commonly used.[7][12]

Materials:

  • THP-1 or U-937 human monocytic cell line.

  • RPMI-1640 medium with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

  • Stationary-phase Leishmania promastigotes.

  • Test compounds and controls (Amphotericin B, DMSO).

  • 96-well plates.

  • Microscope for visual confirmation.

  • Reagents for viability measurement (e.g., Resazurin or Giemsa stain for manual counting).

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium. Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Infection: After differentiation, wash the cells gently with fresh medium to remove PMA. Add stationary-phase Leishmania promastigotes to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.

  • Incubation for Infection: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow promastigotes to infect the macrophages and transform into amastigotes.

  • Removal of Extracellular Parasites: After the infection period, gently wash the wells twice with warm medium to remove any non-internalized promastigotes.

  • Compound Treatment: Add 100 µL of fresh medium containing serial dilutions of the test compounds to the infected cells. Include positive (Amphotericin B) and negative (DMSO) controls.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification of Parasite Load:

    • Fluorometric Method: Add a viability reagent like resazurin and measure fluorescence as described in Protocol 2. This measures the combined viability of host cells and parasites. A reduction in signal indicates either anti-amastigote activity or host cell toxicity.

    • Microscopic Counting (Gold Standard): Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope. Calculate the infection rate and the number of amastigotes per infected cell.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Protocol 4: Mammalian Cell Cytotoxicity Assay

Rationale: To ensure that the observed antileishmanial activity is not due to general toxicity, the compounds must be tested against a mammalian cell line, preferably the same one used as the host cell in the amastigote assay.[13][14] This allows for the calculation of the Selectivity Index (SI), a critical parameter in drug discovery.[15]

Procedure:

  • Seed undifferentiated THP-1 or U-937 cells (or another relevant mammalian cell line) in a 96-well plate at 5 x 10⁴ cells/well.

  • Add serial dilutions of the test compounds, identical to the concentrations used in the antiparasitic assays.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Assess cell viability using a resazurin or MTT-based assay.[10][16]

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration at which cell viability is reduced by 50%.

  • Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀ (from the anti-amastigote assay). An SI value greater than 10 is generally considered indicative of promising selective activity.[15]

Part 3: Structure-Activity Relationship (SAR) and Optimization

Systematic modification of the thiochroman-4-one scaffold has revealed key structural features that govern leishmanicidal activity.

Key SAR Insights

Analysis of published data provides a clear roadmap for chemical optimization.[1][4][6][17]

G cluster_SAR Structure-Activity Relationship Hotspots A Vinyl Sulfone Moiety: Crucial for high activity. Oxidation of sulfur to sulfone (SO₂) and dehydrogenation (C2=C3 double bond) dramatically increases potency and selectivity. B C6-Position Substitution: Electron-withdrawing groups like Fluorine (F) here increase leishmanicidal activity. C C4-Position Derivatization: Conversion of the ketone to acyl hydrazones (semicarbazones, thiosemicarbazones) significantly enhances activity.

Caption: Key SAR hotspots on the thiochroman-4-one scaffold.

Data Summary: Impact of Modifications

The following table summarizes the effects of specific chemical modifications on antileishmanial activity against Leishmania panamensis intracellular amastigotes.[1][4]

Base ScaffoldModificationRepresentative CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Thiochroman-4-oneC6-F, Phenyl at C2Compound 1l > 40> 100-[1]
Thiochroman-4-oneC6-F, Phenyl at C2, Vinyl Sulfone Compound 4j 3.23 561.9 174 [1][8]
ThioflavanoneNoneCompound 5 36.415.10.4[4]
ThioflavanoneThiosemicarbazone at C4 Compound 20 5.1 50.1 9.8 [4]

Interpretation: The data clearly show that the introduction of a vinyl sulfone moiety is the most impactful modification, boosting the selectivity index over 170-fold.[1] Similarly, derivatizing the C4-ketone to a thiosemicarbazone enhances potency by over 7-fold.[4] These findings strongly suggest that future drug development efforts should focus on combining these potent functional groups.

Part 4: Potential Mechanisms and Future Directions

While the exact molecular targets of thiochroman-4-one derivatives in Leishmania are not yet fully elucidated, the SAR provides clues.[1] The high activity of vinyl sulfones, which are known Michael acceptors, suggests they may covalently bind to nucleophilic residues (like cysteine) in essential parasite enzymes.

For hydrazone derivatives, a potential mechanism is the inhibition of cysteine proteases, which are critical for parasite survival and virulence.[4] Other essential parasite pathways that could be targeted include the sterol biosynthetic pathway, protein kinases, and the purine salvage pathway.[3][18][19]

Next Steps:

  • Mechanism of Action Studies: Perform target identification studies using proteomics or genetic approaches to find the binding partners of active compounds.

  • In Vivo Efficacy: Test the most promising hits (high potency and selectivity) in established animal models of cutaneous or visceral leishmaniasis, such as BALB/c mice or Syrian hamsters.[20][21][22][23]

  • Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.

Conclusion

Thiochroman-4-one derivatives represent a highly promising and chemically tractable scaffold for the development of new leishmanicidal agents. The synthetic routes are well-established, and the structure-activity relationships are becoming increasingly clear. The introduction of vinyl sulfone and hydrazone moieties has been shown to produce compounds with high potency and excellent selectivity. By following the integrated workflow of synthesis, in vitro screening, and SAR-guided optimization detailed in these notes, researchers can efficiently advance this chemical class from initial hits to viable preclinical candidates in the fight against leishmaniasis.

References

Synthesis of Novel Pyrazole Derivatives from Thiochroman-4-one: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Thiochroman Hybrids

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of clinically approved drugs renowned for their diverse therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Similarly, the thiochroman-4-one framework, a sulfur-containing heterocyclic motif, has garnered significant attention due to its intriguing biological profile. The strategic fusion of these two privileged scaffolds into a single molecular entity, the thiochromeno[4,3-c]pyrazole system, presents a compelling avenue for the discovery of novel drug candidates with potentially enhanced efficacy and unique pharmacological profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazole derivatives derived from thiochroman-4-one. We will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the critical aspects of reaction optimization and product characterization. Our approach is grounded in established synthetic methodologies, primarily the Vilsmeier-Haack formylation followed by a Knorr-type pyrazole synthesis, to ensure reproducibility and high yields of the target compounds.

Reaction Scheme and Mechanistic Insights

The synthesis of thiochromeno[4,3-c]pyrazoles from thiochroman-4-one is a two-step process. The first step involves the introduction of a formyl group at the C-3 position of the thiochroman-4-one ring system via the Vilsmeier-Haack reaction. This reaction transforms the ketone into a β-keto-aldehyde equivalent, a necessary precursor for the subsequent pyrazole ring formation. The second step is a classical Knorr pyrazole synthesis, which involves the condensation of the in-situ generated 3-formyl-thiochroman-4-one with a hydrazine derivative, leading to the formation of the fused pyrazole ring.

Step 1: Vilsmeier-Haack Formylation of Thiochroman-4-one

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich enol or enolate form of the thiochroman-4-one at the C-3 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-formyl-thiochroman-4-one.

Vilsmeier_Haack_Mechanism

Step 2: Knorr-Type Pyrazole Synthesis

The newly formed 3-formyl-thiochroman-4-one, a 1,3-dicarbonyl equivalent, readily undergoes a condensation reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine). The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone at the more reactive aldehyde carbonyl. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate leads to the aromatic thiochromeno[4,3-c]pyrazole.

Knorr_Synthesis_Mechanism

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative thiochromeno[4,3-c]pyrazole derivative.

Protocol 1: Synthesis of 3-Formyl-thiochroman-4-one

Materials:

  • Thiochroman-4-one

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiochroman-4-one (1.0 eq) in anhydrous DMF (5-10 mL per gram of thiochroman-4-one).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-formyl-thiochroman-4-one.

Protocol_1_Workflow

Protocol 2: Synthesis of 2-Phenyl-2,4-dihydro-5H-thiochromeno[4,3-c]pyrazol-5-one

Materials:

  • 3-Formyl-thiochroman-4-one

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-formyl-thiochroman-4-one (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-phenyl-2,4-dihydro-5H-thiochromeno[4,3-c]pyrazol-5-one.

Protocol_2_Workflow

Results and Discussion: Expected Outcomes and Optimization

The described protocols typically afford the desired pyrazole derivatives in good to excellent yields. The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Step Typical Yield Appearance
3-Formyl-thiochroman-4-one170-85%Yellow solid
2-Phenyl-2,4-dihydro-5H-thiochromeno[4,3-c]pyrazol-5-one280-95%Crystalline solid

Troubleshooting and Optimization:

  • Low yield in Vilsmeier-Haack reaction: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. The temperature during the addition of POCl₃ should be carefully controlled.

  • Incomplete reaction in pyrazole synthesis: The reaction time may need to be extended. The use of a different acid catalyst, such as p-toluenesulfonic acid, can be explored.

  • Purification challenges: If the product is difficult to crystallize, column chromatography using a suitable solvent system is recommended.

Characterization of Thiochromeno[4,3-c]pyrazole Derivatives

The structural elucidation of the synthesized compounds is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum of the pyrazole product should show the disappearance of the aldehyde proton and the appearance of a new aromatic proton signal corresponding to the pyrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O and C=N functional groups in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion

This application note provides a robust and reliable methodology for the synthesis of novel thiochromeno[4,3-c]pyrazole derivatives from the readily available starting material, thiochroman-4-one. The described two-step synthetic route, involving a Vilsmeier-Haack formylation followed by a Knorr-type pyrazole condensation, is an efficient strategy for accessing this important class of fused heterocyclic compounds. The detailed protocols and mechanistic insights provided herein will be a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of the therapeutic potential of these promising molecular hybrids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiochroman-4-one 1,1-dioxides are recognized as valuable pharmacophores, notably for their potential as allosteric modulators in treating tropical diseases[1]. However, their multi-step synthesis presents several challenges that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental hurdles you may encounter. We will dissect the causality behind each step and provide validated protocols to ensure your success.

Overall Synthetic Workflow

The synthesis is typically approached as a three-stage process:

  • Michael Addition: Formation of the key intermediate, 3-(4-chlorophenylthio)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization to form the thiochroman-4-one heterocyclic core.

  • Oxidation: Conversion of the sulfide to the target sulfone (1,1-dioxide).

The following workflow diagram illustrates the synthetic pathway:

Synthetic_Workflow cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Friedel-Crafts Cyclization cluster_2 Stage 3: Oxidation SM 4-Chlorothiophenol + Acrylic Acid Int1 3-(4-chlorophenylthio)propanoic acid SM->Int1 Base Catalyst (e.g., TEA, NaOH) Int2 6-Chlorothiochroman-4-one Int1->Int2 Strong Acid (PPA, H2SO4) Product This compound Int2->Product Oxidizing Agent (e.g., H2O2, m-CPBA)

Caption: General three-stage synthesis of the target compound.

Frequently Asked Questions & Troubleshooting

Section 1: Issues with Precursor Synthesis (Stage 1)

Question: My initial Michael addition reaction to form 3-(4-chlorophenylthio)propanoic acid is giving a low yield. What are the common causes?

Answer: A low yield in this nucleophilic addition step typically points to one of three areas: reactant quality, reaction conditions, or side reactions.

  • Causality & Explanation:

    • Thiol Oxidation: Thiophenols are notoriously susceptible to oxidation to disulfides, especially under basic conditions or in the presence of trace metals. The formation of bis(4-chlorophenyl) disulfide is a common competing reaction that consumes your starting material.

    • Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, particularly at elevated temperatures or in the presence of radical initiators. This is often observed as the reaction mixture becoming viscous or solidifying.

    • Insufficient Basicity: The reaction requires a base to deprotonate the thiophenol, generating the more nucleophilic thiolate anion. If the base is too weak or used in a substoichiometric amount, the reaction rate will be significantly reduced.

  • Troubleshooting & Protocols:

    ParameterRecommendationRationale
    Reactant Purity Use freshly distilled or purchased 4-chlorothiophenol. Ensure it is stored under an inert atmosphere (N₂ or Ar).Minimizes the presence of disulfide impurities that will not react.
    Atmosphere Degas your solvent and run the reaction under an inert atmosphere.Prevents atmospheric oxygen from oxidizing the thiolate intermediate.
    Temperature Control Initiate the reaction at a low temperature (0-5 °C), especially during the addition of the base and acrylic acid. Allow it to warm to room temperature slowly.Mitigates the exothermic nature of the neutralization and reduces the risk of acrylic acid polymerization.
    Choice of Base Use a slight excess (1.1 eq.) of a moderately strong base like triethylamine (TEA) or an inorganic base like NaOH in a suitable solvent.Ensures complete formation of the thiolate for a faster, cleaner reaction.

    Protocol 1.1: Optimized Michael Addition

    • To a round-bottom flask under a nitrogen atmosphere, add 4-chlorothiophenol (1.0 eq.) and a suitable solvent (e.g., ethanol or THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium hydroxide (1.1 eq., as a 10% aqueous solution) or triethylamine (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

    • Stir for 15 minutes to ensure complete formation of the thiolate.

    • Add acrylic acid (1.05 eq.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, acidify the mixture with HCl (2M) to pH ~2 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Section 2: Troubleshooting the Intramolecular Friedel-Crafts Cyclization (Stage 2)

Question: My cyclization to 6-Chlorothiochroman-4-one is failing or giving very low yields. Why is this happening?

Answer: This is the most challenging step and failures often stem from the choice of acid, reaction temperature, or water content. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the electrophilic substitution more difficult than for unsubstituted analogues.[2]

  • Causality & Explanation:

    • Insufficient Acid Strength: The reaction requires a powerful dehydrating agent and proton source to generate the acylium ion intermediate and promote cyclization. Common acids like concentrated sulfuric acid may be sufficient, but polyphosphoric acid (PPA) or Eaton's reagent are often more effective.[2][3]

    • Water Contamination: The presence of water will hydrolyze the acylium ion intermediate back to the carboxylic acid, preventing cyclization. Your starting material and reaction setup must be scrupulously dry.

    • Side Reactions: At high temperatures, strong acids can cause sulfonation of the aromatic ring or intermolecular condensation, leading to polymeric tars and reducing the yield of the desired product.

  • Troubleshooting Decision Tree:

Cyclization_Troubleshooting Start Low/No Cyclization Yield CheckPurity Is the starting acid pure and dry? (Check by NMR, mp) Start->CheckPurity CheckPurity->Start No, purify/dry first CheckAcid Is the cyclizing agent fresh and potent? (e.g., PPA is viscous, not runny) CheckPurity->CheckAcid Yes CheckAcid->Start No, use fresh reagent CheckTemp Was the reaction temperature optimized? CheckAcid->CheckTemp Yes CheckTemp->Start No, optimize temp (e.g., 70-100 °C) SideProducts Are there signs of charring or polymer? CheckTemp->SideProducts Yes Result Consider alternative cyclizing agents (Eaton's Reagent, Methanesulfonic acid) SideProducts->Result Yes, lower temp SideProducts->Result No

Caption: Decision tree for troubleshooting the cyclization step.

  • Protocols:

    Protocol 2.1: Cyclization using Polyphosphoric Acid (PPA)

    • Ensure the 3-(4-chlorophenylthio)propanoic acid is completely dry (e.g., dry in a vacuum oven over P₂O₅).

    • In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, pre-heat PPA (10x weight of the starting acid) to 80 °C.

    • Slowly add the dry starting acid in portions to the hot, stirring PPA.

    • Increase the temperature to 90-100 °C and stir for 2-4 hours. Monitor the reaction by quenching a small aliquot in water and analyzing the extract by TLC.

    • After completion, cool the reaction mixture slightly and pour it carefully onto a large amount of crushed ice with vigorous stirring.

    • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Chlorothiochroman-4-one.

Section 3: Challenges in the Oxidation to the 1,1-Dioxide (Stage 3)

Question: The oxidation of the sulfide is incomplete, leaving a mixture of starting material, sulfoxide, and the desired sulfone. How do I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue resulting from insufficient oxidant, low temperature, or short reaction times. The oxidation proceeds stepwise (sulfide → sulfoxide → sulfone), and the sulfoxide can sometimes be resistant to further oxidation.[2]

  • Causality & Explanation:

    • Stoichiometry of Oxidant: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. Using less will result in the formation of the sulfoxide as a major byproduct.

    • Oxidant Reactivity: While hydrogen peroxide is a green and inexpensive oxidant, it often requires longer reaction times or higher temperatures. More reactive agents like meta-chloroperoxybenzoic acid (m-CPBA) can be more effective but may lead to over-oxidation if not controlled.

    • Solvent Choice: The reaction is typically performed in an acid solvent like glacial acetic acid when using H₂O₂, which activates the peroxide. For agents like m-CPBA, chlorinated solvents like dichloromethane (DCM) are common.

  • Troubleshooting & Protocols:

    ParameterRecommendationRationale
    Equivalents of Oxidant Use a slight excess of the oxidizing agent (e.g., 2.2 - 2.5 equivalents of H₂O₂ or m-CPBA).Ensures the reaction is driven past the stable sulfoxide intermediate to the desired sulfone.
    Reaction Time/Temp If using H₂O₂ in acetic acid, heating to 60-80 °C may be necessary. For m-CPBA, the reaction often proceeds at room temperature but may require gentle warming.Provides the necessary activation energy for the second oxidation step (sulfoxide to sulfone).
    Monitoring Monitor the reaction carefully by TLC. The sulfoxide will have a different Rf value than both the starting sulfide and the final sulfone.Allows you to track the disappearance of the intermediate and determine the reaction endpoint.

    Protocol 3.1: Oxidation using Hydrogen Peroxide

    • Dissolve the 6-Chlorothiochroman-4-one (1.0 eq.) in glacial acetic acid.

    • Add 30% hydrogen peroxide (2.5 eq.) dropwise. An initial exotherm may be observed.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC analysis shows complete conversion.

    • Cool the reaction to room temperature and pour it into cold water.

    • The product, this compound, will often precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol or isopropanol can be used for further purification.[1]

Section 4: Purification and Characterization

Question: What are the key analytical features to confirm the successful synthesis of this compound?

Answer: Confirmation requires a combination of chromatographic and spectroscopic methods. The oxidation of the sulfur atom induces significant and predictable changes in the NMR spectra.

  • Purification:

    • Column Chromatography: If impurities are present after the final step, silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70).

    • Recrystallization: The final product is typically a stable, crystalline solid and can be effectively purified by recrystallization from solvents like ethanol.

  • Characterization Data:

Compound¹H NMR (CDCl₃) - Key Signals (δ, ppm)¹³C NMR (CDCl₃) - Key Signals (δ, ppm)Mass Spec (ESI+)
6-Chlorothiochroman-4-one ~3.1-3.4 (m, 4H, -CH₂S- and -CH₂CO-)~195 (-C=O), ~140 (C-S), ~130 (C-Cl)Expected m/z [M+H]⁺ ~199.0
This compound ~3.4-3.7 (m, 4H, significant downfield shift)~190 (-C=O), ~141 (C-SO₂), ~135 (C-Cl)Expected m/z [M+H]⁺ ~231.0
  • Explanation of Spectroscopic Changes:

    • ¹H NMR: The most diagnostic change is the significant downfield shift of the methylene protons adjacent to the sulfur atom (-CH₂S- vs. -CH₂SO₂-). The electron-withdrawing effect of the sulfone group deshields these protons, typically shifting them downfield by 0.3-0.5 ppm compared to the sulfide precursor.[1]

    • ¹³C NMR: The carbonyl carbon signal shifts slightly upfield upon oxidation. The aromatic carbon attached to the sulfone group (C-S) also shows a characteristic shift.

    • Mass Spectrometry: A clean mass spectrum showing an increase of 32 mass units from the thiochromanone to the final product is definitive proof of the addition of two oxygen atoms.

References

Technical Support Center: Synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The core structure, a thiochromanone, is a valuable scaffold in medicinal chemistry. The synthesis typically involves two main transformations: the formation of the 6-Chlorothiochroman-4-one intermediate and its subsequent oxidation to the final sulfone product.

The primary challenges in this synthesis often revolve around:

  • Controlling the Intramolecular Friedel-Crafts Acylation: This key cyclization step can be sensitive to reaction conditions, and the presence of the chlorine substituent can affect the reactivity of the aromatic ring.

  • Achieving Selective Oxidation: The oxidation of the thioether to a sulfone must be carefully controlled to avoid over-oxidation or the formation of sulfoxide intermediates.

  • Yield Optimization and Purification: Maximizing the yield of each step while ensuring the purity of the intermediates and the final product is a common objective.

This guide will address these challenges in a practical, question-and-answer format.

II. Visualizing the Synthetic Pathway

To provide a clear understanding of the process, the general synthetic route is outlined below.

Synthesis_of_6-Chlorothiochroman-4-one_1,1-dioxide A 3-(4-Chlorophenylthio)propanoic acid B 6-Chlorothiochroman-4-one A->B Intramolecular Friedel-Crafts Acylation C This compound B->C Oxidation

Caption: General synthetic scheme for this compound.

III. Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter during the synthesis.

Step 1: Intramolecular Friedel-Crafts Acylation to form 6-Chlorothiochroman-4-one

Question 1: My Friedel-Crafts acylation is giving a low yield or failing to proceed. What are the likely causes and how can I fix it?

Answer:

Low yields in intramolecular Friedel-Crafts acylations for thiochromanone synthesis are a common issue. The key is to understand the factors influencing the electrophilic aromatic substitution on the substituted benzene ring.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or AlCl₃) may be old or have absorbed moisture, reducing its activity.

    • Solution: Use a fresh, unopened batch of the Lewis acid. If using PPA, ensure it is properly heated and viscous before adding the starting material. For AlCl₃, ensure it is a fine, free-flowing powder.

  • Deactivation of the Aromatic Ring: The chloro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.

    • Solution: More forcing reaction conditions may be necessary. This can include increasing the reaction temperature or using a stronger Lewis acid. For example, if PPA at 80°C is ineffective, consider carefully increasing the temperature to 100°C or switching to Eaton's reagent (P₂O₅ in methanesulfonic acid), which is often more effective for deactivated systems.

  • Incorrect Reagent Stoichiometry: An insufficient amount of the cyclizing agent will lead to incomplete reaction.

    • Solution: For PPA or Eaton's reagent, a significant excess by weight is typically used to act as both catalyst and solvent. For Lewis acids like AlCl₃, a stoichiometric amount is required as it forms a complex with the product ketone.

  • Presence of Water: Moisture will quench the Lewis acid catalyst.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add polyphosphoric acid (10x the weight of the starting material).

  • Heat the PPA to 80-90°C with stirring until it becomes a mobile liquid.

  • Slowly add 3-(4-chlorophenylthio)propanoic acid to the hot PPA.

  • Increase the temperature to 100-110°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 6-Chlorothiochroman-4-one.

Question 2: I am observing the formation of multiple byproducts during the cyclization. What are they and how can I minimize them?

Answer:

Side reactions in Friedel-Crafts acylations can lead to a complex product mixture and reduce the yield of the desired product.

Common Byproducts & Prevention Strategies:

  • Polymerization: The starting material or product can polymerize under strongly acidic conditions.

    • Prevention: Maintain the recommended reaction temperature and time. Overheating or prolonged reaction times can promote polymerization. Adding the starting material portion-wise to the hot acid can also help to control the reaction exotherm and minimize side reactions.

  • Intermolecular Acylation: If the reaction concentration is too high, intermolecular acylation can compete with the desired intramolecular cyclization.

    • Prevention: While PPA and Eaton's reagent act as the solvent, ensuring the starting material is well-dispersed is important. For other Lewis acids in a solvent, maintaining a reasonably dilute solution can favor the intramolecular pathway.

  • Sulfoxide Formation: If the cyclizing agent is contaminated with oxidizing species, some oxidation of the thioether may occur.

    • Prevention: Use high-purity reagents.

Step 2: Oxidation of 6-Chlorothiochroman-4-one to the 1,1-dioxide

Question 3: My oxidation reaction is incomplete, and I am isolating a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Answer:

Achieving complete oxidation to the sulfone without forming significant byproducts requires careful selection of the oxidant and reaction conditions.

Factors Affecting Oxidation & Optimization:

  • Oxidant Strength and Stoichiometry: Common oxidants for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. Using an insufficient amount of oxidant will result in incomplete reaction.

    • Solution: Use at least two equivalents of the oxidizing agent to ensure the conversion of the thioether to the sulfone. For example, with 30% hydrogen peroxide in acetic acid, using 2.2-2.5 equivalents is a good starting point.

  • Reaction Temperature and Time: Oxidation reactions can be exothermic. Insufficient time or too low a temperature can lead to incomplete conversion.

    • Solution: The oxidation is often performed at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible. A typical reaction time can range from a few hours to overnight.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate.

    • Solution: Glacial acetic acid is a common and effective solvent for hydrogen peroxide oxidations of thioethers. For m-CPBA, dichloromethane (DCM) or chloroform are typically used.

Experimental Protocol: Efficient Oxidation to the Sulfone

  • Dissolve 6-Chlorothiochroman-4-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (2.5 equivalents) dropwise, keeping the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude this compound.

Question 4: I am concerned about over-oxidation and other side reactions. What should I look out for?

Answer:

While less common with controlled conditions, over-oxidation or other side reactions can occur.

Potential Side Reactions & Avoidance:

  • Baeyer-Villiger Oxidation: Strong peroxyacid oxidants like m-CPBA can potentially oxidize the ketone, though this is generally slower than sulfur oxidation.

    • Avoidance: Use hydrogen peroxide in acetic acid, which is less prone to this side reaction under these conditions. If using m-CPBA, maintain a low temperature (0°C to room temperature) and avoid a large excess of the oxidant.

  • Ring Opening/Degradation: Harsh oxidizing conditions (e.g., hot potassium permanganate) can lead to degradation of the molecule.

    • Avoidance: Stick to milder and more selective oxidizing systems like H₂O₂/acetic acid or m-CPBA.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for this two-step synthesis?

A good, optimized laboratory synthesis should aim for an overall yield of 60-75%. The Friedel-Crafts cyclization can typically yield 75-85%, and the oxidation step can be in the range of 80-95%.

Q2: How can I best purify the final product, this compound?

The crude product from the oxidation step is often a solid. Recrystallization is the most common and effective method for purification. A suitable solvent system can be ethanol, isopropanol, or a mixture of ethyl acetate and hex

Technical Support Center: Purification of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Chlorothiochroman-4-one 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides a framework for troubleshooting common purification challenges and offers detailed, field-proven protocols. Our approach is rooted in explaining the causal relationships behind each experimental step to empower you to adapt and overcome challenges in your own work.

Section 1: Compound Profile & Handling

This compound is a heterocyclic building block featuring a sulfone, a ketone, and a chlorinated aromatic ring.[1] These functional groups dictate its chemical behavior, making it a relatively polar and stable solid compound. Its structure is foundational in the synthesis of various bioactive agents, particularly as an allosteric modulator for targets in tropical diseases.[2] Understanding its properties is the first step toward effective purification.

PropertyValueSource
CAS Number 90396-06-8[1]
Molecular Formula C₉H₇ClO₃S[1]
Molecular Weight 230.67 g/mol [1]
Appearance White to off-white solid[2][3]
Precursor MP 67-71 °C (for 6-Chlorothiochroman-4-one)
General Class Aromatic Sulfone[1]

Stability & Storage: Sulfones are generally characterized by their high stability.[4] Store the compound in a tightly sealed container at room temperature, away from strong bases.

Section 2: FAQs - Primary Purification Strategy

This section addresses the most common initial questions regarding the purification of a newly synthesized batch of this compound.

Q1: What is the best initial purification method for my crude product?

Answer: For a solid product, recrystallization is the most efficient and scalable first-line purification technique.[5][6] It leverages differences in solubility between your target compound and impurities at varying temperatures. This method is ideal for removing minor, less-polar byproducts and colored impurities, often yielding material of >98% purity in a single operation.

  • Causality: The rigid, polar structure of the sulfone contributes to a well-defined crystal lattice. Impurities that are either more or less polar will not fit neatly into this growing lattice and will preferentially remain in the cold solvent (mother liquor).[7]

Q2: How do I select the optimal solvent for recrystallization?

Answer: The ideal solvent is one in which this compound exhibits high solubility when hot and low solubility when cold.[7] A systematic screening process is the most reliable method.

Screening Protocol:

  • Place ~20-30 mg of your crude material into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Test solvents should span a range of polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone).

  • Observe solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • If it is insoluble or sparingly soluble, heat the mixture to boiling. If the compound dissolves completely, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath.

  • The best solvent will be one that dissolves the compound completely when hot but yields a large amount of crystalline precipitate upon cooling.

Q3: My compound "oiled out" or failed to crystallize upon cooling. What are my troubleshooting options?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Failure to crystallize indicates that the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to ensure you are not beyond the saturation point and re-heat until everything dissolves.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of pure material, add it to the cooled solution. This seed crystal acts as a template for further crystallization.

  • Slow Cooling: Rapid cooling can lead to the trapping of impurities or the formation of an amorphous solid. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[7]

  • Use an Anti-Solvent: If a single solvent fails, a binary system can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Section 3: Advanced Purification & Troubleshooting

When primary methods are insufficient, a more rigorous approach is required. This section guides you through chromatographic purification and addresses more complex issues.

Q4: Recrystallization was unsuccessful or did not provide the desired purity. What's next?

Answer: Silica gel flash column chromatography is the definitive next step. This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a mobile phase of a specific polarity.[8] It is highly effective for separating compounds with close polarities.

Q5: How do I determine the correct solvent system (eluent) for column chromatography?

Answer: The ideal eluent is determined using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for this compound.

  • Causality: An Rƒ in this range ensures that the compound moves down the column at a moderate rate. A higher Rƒ (>0.5) risks co-elution with non-polar impurities, while a lower Rƒ (<0.1) can lead to broad bands and poor resolution from polar impurities.

Eluent Development Workflow:

  • Spot a dilute solution of your crude material on a TLC plate.

  • Develop the plate in a test eluent system. A good starting point for a polar compound like this is a mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) or Pentane:EtOAc.[2]

  • Start with a low-polarity mixture (e.g., 4:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent (e.g., 2:1, 1:1) until the target Rƒ is achieved.

Q6: My compound is streaking on the TLC plate and appears to be degrading on the column. What is happening and how do I prevent it?

Answer: Streaking and degradation on silica gel suggest an adverse interaction, which can be due to the acidic nature of standard silica gel.[5] Sulfones are generally stable, but residual starting materials or sensitive byproducts might not be.

Solutions:

  • Neutralize the Eluent: Add a small amount of a neutral or basic modifier, such as triethylamine (~0.1-1%), to the eluent system. This deactivates the acidic silanol groups on the silica surface.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral or basic forms, alumina is an excellent alternative for compounds that are sensitive to acid.

    • Reverse-Phase Chromatography (C18 Silica): In this technique, the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5] Elution order is inverted, with nonpolar compounds eluting last. This is often a gentle and highly effective method for polar molecules.

Section 4: Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology for the primary purification techniques.

Protocol 1: Purification by Recrystallization

This protocol assumes a suitable solvent (e.g., isopropanol or an ethanol/water mixture) has been identified via screening.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing baseline impurities that will not dissolve.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Validation Checkpoint: Confirm purity by measuring the melting point. A sharp melting point close to the literature value indicates high purity. Analyze by TLC against the crude material and mother liquor to confirm the removal of impurities.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol assumes an optimal eluent system (e.g., 2:1 Hexane:EtOAc) has been determined by TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure the packed silica is always covered with solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in sharper bands and better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity starting eluent. Gradually increase the polarity of the eluent over the course of the separation (gradient elution), moving towards the pre-determined optimal Rƒ solvent system.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Validation Checkpoint: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Combining & Evaporation: Combine the fractions containing only the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual eluent.

Section 5: Visualization Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Analyze Crude Product state Is product a solid or an oil? start->state solid_path Solid state->solid_path Solid oil_path Oil / Amorphous state->oil_path Oil tlc_check Check Purity by TLC solid_path->tlc_check chromatography Column Chromatography (Protocol 2) oil_path->chromatography purity_q Purity >95%? tlc_check->purity_q recrystallize Recrystallization (Protocol 1) purity_q->recrystallize Yes purity_q->chromatography No success Pure Product (Verify by MP, NMR) recrystallize->success failure Impurities Remain recrystallize->failure If purity is insufficient chromatography->success re_evaluate Re-evaluate Method (Consider Reverse Phase) failure->re_evaluate re_evaluate->chromatography

Caption: Decision tree for selecting the appropriate purification technique.

Diagram 2: Recrystallization Workflow & Troubleshooting

Recrystallization_Workflow cluster_main Recrystallization Protocol cluster_trouble Troubleshooting start Dissolve Crude in Min. Hot Solvent hot_filter Hot Filtration (If solids present) start->hot_filter cool Cool Slowly to RT, then Ice Bath hot_filter->cool check_crystals Crystals Formed? cool->check_crystals isolate Isolate via Vacuum Filtration check_crystals->isolate Yes troubleshoot Induce Crystallization check_crystals->troubleshoot No wash Wash with Ice-Cold Solvent isolate->wash dry Dry Under High Vacuum wash->dry end_node Pure Crystalline Product dry->end_node scratch Scratch Flask troubleshoot->scratch seed Add Seed Crystal troubleshoot->seed concentrate Reduce Solvent Volume troubleshoot->concentrate concentrate->cool Re-cool

Caption: Standard workflow for recrystallization, including key troubleshooting steps.

References

Technical Support Center: Synthesis of Thiochroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiochroman-4-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of sulfur-containing heterocycles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions and achieve higher yields and purity.

Introduction: The Synthetic Challenge of Thiochroman-4-ones

Thiochroman-4-ones are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be less straightforward than their oxygen-containing analogs, the chromanones. The unique properties of the sulfur atom, including its propensity for oxidation and the nuanced reactivity of thiophenols, can lead to a range of side reactions that complicate purification and reduce yields. This guide will dissect these challenges and provide practical, evidence-based solutions.

The most common synthetic strategies involve the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids or the direct reaction of a thiophenol with an α,β-unsaturated carboxylic acid. Both pathways are susceptible to specific side reactions that will be addressed in detail below.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is formatted as a series of questions and answers to directly address the problems you may be encountering at the bench.

Issue 1: Low or No Yield of the Desired Thiochroman-4-one

Question: I am performing an intramolecular Friedel-Crafts cyclization of a 3-(arylthio)propanoic acid, but I am getting a very low yield of my thiochroman-4-one. What are the likely causes and how can I improve my yield?

Answer:

Low yields in this critical cyclization step are a frequent issue and can often be traced back to several key factors related to the reaction conditions and the nature of your starting material.

1. Inefficient Activation of the Carboxylic Acid:

The intramolecular Friedel-Crafts acylation requires the formation of a highly reactive acylium ion intermediate. If the carboxylic acid is not efficiently activated, the cyclization will not proceed.

  • Causality: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are typically used to both activate the carboxylic acid and catalyze the electrophilic aromatic substitution. The choice and quality of the acid are paramount. PPA's high viscosity can sometimes lead to poor mixing and localized overheating, while older or improperly stored Eaton's reagent may have reduced activity.

  • Troubleshooting Protocol:

    • Verify the Quality of Your Cyclizing Agent: Use freshly prepared or properly stored PPA or Eaton's reagent. For PPA, ensure it is heated to a mobile consistency before use to ensure homogeneity.

    • Consider Eaton's Reagent: Eaton's reagent is often a milder and more effective alternative to PPA, allowing for lower reaction temperatures and easier workup.

    • Alternative Activation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is much more reactive and can be cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃).

2. Deactivated Aromatic Ring:

The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.

  • Causality: If your 3-(arylthio)propanoic acid contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring, the ring will be deactivated, making it less susceptible to electrophilic attack by the acylium ion.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for signs of decomposition.

    • Use a Stronger Lewis Acid: If you are using the acid chloride route, a stronger Lewis acid may be required.

    • Protecting Group Strategy: If possible, consider a synthetic route where the electron-withdrawing group is introduced after the cyclization.

3. Steric Hindrance:

  • Causality: Bulky substituents on the aromatic ring or on the propanoic acid backbone can sterically hinder the intramolecular cyclization.

  • Troubleshooting Protocol:

    • Prolonged Reaction Time: Allow the reaction to proceed for a longer period to encourage the cyclization of sterically hindered substrates.

    • Higher Temperatures: As with deactivated rings, carefully increasing the temperature may be beneficial.

Issue 2: Formation of an Unexpected Byproduct: The Sulfoxide or Sulfone

Question: My mass spectrometry and NMR data suggest the presence of a byproduct with an additional one or two oxygen atoms. Is it possible that my thiochroman-4-one is being oxidized?

Answer:

Yes, the oxidation of the sulfur atom to a sulfoxide or a sulfone is a very common side reaction in the synthesis of thiochroman-4-ones.

1. Mechanism of Oxidation:

  • Causality: The sulfur atom in the thioether linkage is susceptible to oxidation, particularly under the strongly acidic and sometimes high-temperature conditions used for the cyclization. The oxidizing agent can be ambient oxygen, especially at elevated temperatures, or impurities in the reagents. The resulting sulfoxide is often more soluble in the reaction medium and can be further oxidized to the sulfone.

    Oxidation Thioether Thiochroman-4-one (Sulfide) Sulfoxide Thiochroman-4-one S-oxide (Sulfoxide) Thioether->Sulfoxide [O] Sulfone Thiochroman-4-one S,S-dioxide (Sulfone) Sulfoxide->Sulfone [O]

    Figure 1: Oxidation of Thiochroman-4-one.
  • Troubleshooting Protocol:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Degassed Solvents: If using a solvent, ensure it is thoroughly degassed before use.

    • Lower Reaction Temperature: If possible, use a more reactive cyclizing agent like Eaton's reagent that allows for lower reaction temperatures, reducing the rate of oxidation.

    • Purification of Starting Materials: Ensure your 3-(arylthio)propanoic acid is free from any oxidizing impurities.

2. Pummerer Rearrangement of the Sulfoxide Intermediate:

  • Causality: If a sulfoxide is formed in situ, it can undergo a Pummerer rearrangement in the presence of an acid anhydride (if used) or a strong acid, leading to the formation of an α-acyloxythioether, which can further react to form a complex mixture of byproducts.

  • Troubleshooting Protocol:

    • The primary solution is to prevent the initial oxidation to the sulfoxide by following the steps outlined above.

    • If Pummerer-type byproducts are suspected, a thorough characterization of the crude reaction mixture by LC-MS and 2D NMR techniques is recommended to identify the specific structures.

Issue 3: Polymerization and Tar Formation

Question: My reaction mixture has turned into a dark, intractable tar. What is causing this and how can I prevent it?

Answer:

The formation of a tarry residue is a strong indication of polymerization or decomposition of your starting materials or product.

1. Intermolecular Reactions:

  • Causality: Under harsh acidic conditions and high temperatures, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization. This leads to the formation of polymeric material. This is particularly problematic if the concentration of the starting material is high.

  • Troubleshooting Protocol:

    • High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by slowly adding a solution of the 3-(arylthio)propanoic acid to the hot cyclizing agent.

    • Lower Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Milder Cyclizing Agent: As mentioned previously, Eaton's reagent often allows for milder reaction conditions than PPA or concentrated sulfuric acid.

2. Thermal Degradation:

  • Causality: Thiochroman-4-ones and their precursors can be thermally labile. Prolonged exposure to high temperatures can lead to decomposition and the formation of complex, often colored, byproducts.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Optimize Temperature and Time: Systematically screen different temperatures and reaction times to find the optimal conditions that provide a good yield of the desired product without significant degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the intramolecular Friedel-Crafts cyclization of 3-(arylthio)propanoic acids?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrate. However, a general comparison is provided in the table below:

CatalystAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Inexpensive, readily available.High viscosity, requires high temperatures, can be difficult to work with.
Sulfuric Acid Strong acid, effective for some substrates.Can cause sulfonation and other side reactions, strongly oxidizing.
Eaton's Reagent Lower viscosity than PPA, often allows for lower reaction temperatures, can give higher yields.More expensive than PPA or sulfuric acid, moisture sensitive.
Lewis Acids (e.g., AlCl₃) Used with the more reactive acid chloride, can be very effective.Requires an extra synthetic step to prepare the acid chloride, strictly anhydrous conditions are necessary.

Q2: I am using the one-pot synthesis from thiophenol and acrylic acid. What are the common side reactions in this case?

A2: This one-pot reaction is attractive for its efficiency, but it can also lead to a more complex mixture of products.

  • Michael Addition Byproducts: The initial step is a Michael addition of the thiophenol to the acrylic acid. Incomplete reaction or side reactions at this stage can be a source of impurities.

  • Dimerization/Polymerization of Acrylic Acid: Under acidic conditions, acrylic acid can polymerize.

  • Oxidation of Thiophenol: Thiophenols can be oxidized to disulfides, especially in the presence of air.

To mitigate these, ensure a slight excess of the thiophenol is used, maintain a controlled temperature during the addition of the acid catalyst, and perform the reaction under an inert atmosphere.

Q3: Can the thiochroman-4-one ring open under the reaction conditions?

A3: While thiochroman-4-ones are generally stable, under very harsh acidic conditions and with certain substitution patterns, ring-opening is a possibility, though less common than the other side reactions discussed. If you suspect ring-opening, look for byproducts that correspond to the cleaved 3-(arylthio)propanoic acid or its derivatives in your crude reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thiochroman-4-one via Intramolecular Friedel-Crafts Acylation of 3-(phenylthio)propanoic acid using Eaton's Reagent.

Protocol1 Start 3-(phenylthio)propanoic acid Reaction Stir at 60-80°C under N₂ Start->Reaction Eatons_Reagent Eaton's Reagent Eatons_Reagent->Reaction Workup Quench with ice-water Reaction->Workup Extraction Extract with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Product Thiochroman-4-one Purification->Product

Figure 2: Workflow for Thiochroman-4-one Synthesis.
  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place freshly prepared Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight).

  • Heat the Eaton's reagent to 60-80 °C.

  • Slowly add the 3-(phenylthio)propanoic acid in portions to the stirred, hot Eaton's reagent.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure thiochroman-4-one.

Technical Support Center: Optimization of Reaction Conditions for Thiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of thiochroman-4-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of sulfur-containing heterocycles. Thiochroman-4-ones are valuable scaffolds in medicinal chemistry, and their successful synthesis is crucial for the development of new therapeutic agents.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiochroman-4-one derivatives?

A1: The most prevalent methods for synthesizing thiochroman-4-ones involve the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1][6][7] This precursor is typically prepared by the reaction of a thiophenol with a β-halopropionic acid or an α,β-unsaturated acid.[1] One-pot syntheses from 3-(arylthio)propanoic acids are also efficient, offering advantages in terms of time and resource management.[5][8] Other notable methods include the conjugate addition of organometallic reagents to thiochromones and various cross-coupling reactions.[2][9][10]

Q2: I am planning a synthesis. Which acid catalyst is recommended for the intramolecular Friedel-Crafts cyclization?

A2: The choice of acid catalyst is critical and often substrate-dependent. Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation, particularly in one-pot procedures.[8] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful option. For some substrates, Lewis acids such as tin(IV) chloride have been used successfully, especially when starting from the corresponding acid chloride.[1] It is important to note that strong dehydrating agents like sulfuric acid or p-toluenesulfonic acid have, in some cases, yielded only trace amounts of the desired product.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light is typically employed. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q4: What are the typical spectroscopic signatures I should look for to confirm the formation of my thiochroman-4-one product?

A4: In ¹H NMR spectroscopy, you should expect to see characteristic signals for the aromatic protons, as well as two methylene groups, typically appearing as triplets or more complex multiplets in the aliphatic region (around 3.0-3.5 ppm and 2.8-3.2 ppm).[11] The aromatic proton ortho to the carbonyl group is usually deshielded and appears at a higher chemical shift (around 8.0-8.5 ppm).[1][11] In ¹³C NMR, the carbonyl carbon will have a characteristic resonance at approximately 190-195 ppm.[1][3] Infrared (IR) spectroscopy will show a strong carbonyl (C=O) stretching band around 1665-1680 cm⁻¹.[1] Mass spectrometry should be used to confirm the molecular weight of the product.[1][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of thiochroman-4-one derivatives.

Problem 1: Low or No Yield of the Desired Thiochroman-4-one

Possible Causes & Solutions

  • Ineffective Catalyst: The choice of acid catalyst is crucial. If you are observing a low yield, consider screening different catalysts.

    • Recommendation: If using a Brønsted acid like sulfuric acid is proving ineffective, a switch to polyphosphoric acid (PPA) or Eaton's reagent is recommended.[8] For acid-sensitive substrates, conversion of the carboxylic acid to the acid chloride followed by treatment with a milder Lewis acid like tin(IV) chloride can be a successful strategy.[1] Note that strong Lewis acids like aluminum trichloride have been reported to fail in some cases.[1]

  • Suboptimal Reaction Temperature: The cyclization reaction is often sensitive to temperature.

    • Recommendation: If the reaction is sluggish, a gradual increase in temperature may be necessary. For PPA-catalyzed reactions, temperatures around 100°C are often effective.[8] For other reactions, temperatures can range from room temperature to reflux, depending on the solvent and catalyst. It is advisable to perform small-scale temperature optimization studies. In some cases, increasing the reaction temperature from 155°C to 170°C has been shown to significantly improve yields.[12]

  • Poor Quality Starting Materials: Impurities in the starting thiophenol or 3-(arylthio)propanoic acid can interfere with the reaction.

    • Recommendation: Ensure your starting materials are pure. Recrystallize or chromatograph the 3-(arylthio)propanoic acid precursor if necessary. Thiophenols can oxidize to disulfides on storage, so using a fresh or purified sample is advisable.

  • Deactivation of the Aromatic Ring: Strongly electron-withdrawing groups on the aromatic ring of the thiophenol can deactivate it towards electrophilic aromatic substitution, making the Friedel-Crafts cyclization difficult.

    • Recommendation: For deactivated substrates, more forcing reaction conditions may be required, such as higher temperatures or stronger acid catalysts. Alternatively, a different synthetic route that does not rely on intramolecular Friedel-Crafts acylation may need to be considered.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Recommendation: Employing high dilution conditions can favor the intramolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture.

  • Oxidation of the Sulfur Atom: The thioether moiety in thiochroman-4-ones can be susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.

    • Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. If oxidation is suspected, analyze the crude product for the presence of the corresponding sulfoxide or sulfone.

  • Thiochromone Formation: In some instances, particularly at higher temperatures, the thiochroman-4-one product can undergo dehydrogenation to form the corresponding thiochromone.

    • Recommendation: Careful control of the reaction temperature and time is crucial. If thiochromone is the desired product, higher temperatures and longer reaction times might be intentionally employed.[8]

Experimental Protocols

General Procedure for the Synthesis of 3-(Arylthio)propanoic Acid

This is a common precursor for thiochroman-4-one synthesis.[1]

  • To a solution of the appropriately substituted thiophenol (1.0 eq.) in a suitable solvent (e.g., ethanol or water with a base), add a β-halopropionic acid (e.g., 3-chloropropionic acid) or an α,β-unsaturated acid (e.g., acrylic acid) (1.0-1.2 eq.).

  • If starting with a β-halopropionic acid, a base such as sodium hydroxide or potassium carbonate is typically added.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • Upon completion, the reaction is worked up by acidification, followed by extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

This one-pot method is often effective for a range of substrates.[8]

  • Add the 3-(arylthio)propanoic acid (1.0 eq.) to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).

  • Heat the mixture with stirring to the desired temperature (e.g., 100°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary

Table 1: Recommended Reaction Conditions for Thiochroman-4-one Synthesis

CatalystSubstrateTemperatureSolventTypical YieldsReference
Polyphosphoric Acid (PPA)3-(Arylthio)propanoic acids100°CNoneGood to Excellent (55-81%)[8]
Tin(IV) chloride3-Phenyl-3-(phenylthio)-propanoyl chlorideNot specifiedNot specifiedModerate[1]
Sulfuric Acid(Z)-3-Arylthioacrylic acids100°CNoneGood (51-80%)[8]
Pd(OAc)₂/XPhos/Zn(OTf)₂2-Sulfinyl-thiochromones and arylboronic acids80°CDMFModerate to Good[9][10]
Microwave Irradiationβ-Arylthiopropionic acidsNot specifiedNot specifiedGood (77-90%)[13]

Visual Guides

General Reaction Scheme for Thiochroman-4-one Synthesis

G Thiophenol Thiophenol (or derivative) Intermediate 3-(Arylthio)propanoic Acid Thiophenol->Intermediate Nucleophilic Addition/Substitution PropanoicAcid 3-Halopropanoic Acid or α,β-Unsaturated Acid PropanoicAcid->Intermediate Thiochromanone Thiochroman-4-one Intermediate->Thiochromanone Intramolecular Friedel-Crafts Acylation (Acid Catalyst)

Caption: General synthetic route to thiochroman-4-ones.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Thiochroman-4-one CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure Success Improved Yield CheckPurity->Success If impure & purified ChangeCatalyst Screen Different Acid Catalysts OptimizeTemp->ChangeCatalyst No improvement OptimizeTemp->Success Improvement HighDilution Consider High Dilution Conditions ChangeCatalyst->HighDilution No improvement ChangeCatalyst->Success Improvement HighDilution->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

challenges in the scale-up of 6-Chlorothiochroman-4-one 1,1-dioxide production

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the challenges encountered during the scale-up production of 6-Chlorothiochroman-4-one 1,1-dioxide. As Senior Application Scientists, we offer insights grounded in extensive experience to ensure both scientific accuracy and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable synthetic route involves a two-step process. The first step is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid to form 6-Chlorothiochroman-4-one.[1][2][3] This intermediate is then oxidized to the final product, this compound.[4][5][6]

Q2: What are the critical safety precautions when handling Chlorosulfonic acid?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.[7][8] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and an acid-resistant lab coat.[9][8] It reacts violently with water, so all equipment must be scrupulously dry.[10] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

Q3: What are the typical impurities encountered in the final product?

A3: Common impurities can include unreacted 6-Chlorothiochroman-4-one, the corresponding sulfoxide as a result of incomplete oxidation, and byproducts from side reactions during the Friedel-Crafts cyclization. The purity of the starting materials can also introduce contaminants.

Q4: Can you recommend a general method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined experimentally, with solvents like ethanol, isopropanol, or mixtures with water often being suitable. Column chromatography can also be employed for higher purity requirements, though it may be less practical for large-scale production.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound production.

A. Friedel-Crafts Cyclization of 3-(4-chlorophenylthio)propanoic acid

The intramolecular Friedel-Crafts acylation is a critical step in forming the thiochromanone ring structure.[11][12]

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Activity Increase the molar ratio of the Lewis acid (e.g., AlCl₃, FeCl₃).The Lewis acid is crucial for activating the acyl group for electrophilic aromatic substitution. An insufficient amount will result in a sluggish or incomplete reaction.[2]
Inappropriate Reaction Temperature Optimize the reaction temperature. For many Friedel-Crafts acylations, a temperature range of 25-60°C is a good starting point.Temperature influences the reaction rate. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
Poor Quality of Starting Material Ensure the 3-(4-chlorophenylthio)propanoic acid is of high purity and dry.Impurities in the starting material can interfere with the catalyst or lead to the formation of unwanted byproducts, reducing the overall yield.
Moisture in the Reaction Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Lewis acids like AlCl₃ react violently with water, which deactivates the catalyst and can generate corrosive HCl gas.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Regioselectivity Use a milder Lewis acid or a less polar solvent.The choice of Lewis acid and solvent can influence the regioselectivity of the acylation on the aromatic ring. While the chloro and thioether groups generally direct ortho/para, harsh conditions can lead to scrambling.
Intermolecular Reactions Maintain a high dilution of the substrate during addition to the catalyst slurry.At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
Decomposition of Product Quench the reaction promptly upon completion and maintain a low temperature during workup.The product may be unstable in the presence of a strong Lewis acid for extended periods or at elevated temperatures.

Experimental Workflow: Friedel-Crafts Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge reactor with Lewis Acid (e.g., AlCl₃) and solvent B Cool reactor to 0-5 °C A->B C Slowly add 3-(4-chlorophenylthio)propanoic acid solution while maintaining temperature B->C D Allow to warm to room temperature and stir for 2-4 hours C->D E Monitor reaction progress by TLC/HPLC D->E F Quench reaction by pouring into ice-water mixture E->F G Extract with an organic solvent (e.g., dichloromethane) F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify crude product by recrystallization or chromatography H->I J Obtain pure 6-Chlorothiochroman-4-one I->J

Caption: Friedel-Crafts Cyclization Workflow

B. Oxidation of 6-Chlorothiochroman-4-one to this compound

The oxidation of the thioether to a sulfone is the final step to yield the target molecule.[5][6]

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, KMnO₄).[13][14]The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Stoichiometrically, two equivalents of the oxidant are required per mole of thioether.
Low Reaction Temperature Increase the reaction temperature or prolong the reaction time.Oxidation reactions often have a significant activation energy. Higher temperatures can increase the reaction rate and drive the reaction to completion.
Poor Choice of Oxidant Consider a more potent oxidizing agent if milder ones are ineffective.The reactivity of oxidizing agents varies. For a complete conversion to the sulfone, a stronger oxidant may be necessary.[4]
Potential Cause Troubleshooting Step Scientific Rationale
Excessively Harsh Conditions Reduce the reaction temperature and carefully control the addition of the oxidizing agent.High temperatures and a high concentration of the oxidant can lead to over-oxidation of other functional groups or degradation of the aromatic ring.
Inappropriate pH Buffer the reaction mixture if using pH-sensitive oxidants.Some oxidizing agents, like KMnO₄, have different reactivities at different pH values. Controlling the pH can help to moderate the reaction and prevent side reactions.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Leaving the product in the presence of a strong oxidizing agent for an extended period can lead to decomposition.

Experimental Workflow: Oxidation to Sulfone

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 6-Chlorothiochroman-4-one in a suitable solvent (e.g., acetic acid) B Cool the solution to 0-5 °C A->B C Slowly add the oxidizing agent (e.g., H₂O₂) while maintaining temperature B->C D Stir at room temperature for 4-8 hours C->D E Monitor the disappearance of starting material and sulfoxide intermediate by TLC/HPLC D->E F Quench excess oxidant with a reducing agent (e.g., sodium sulfite solution) E->F G Precipitate the product by adding water F->G H Filter and wash the solid with water G->H I Dry the crude product H->I J Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure This compound I->J

Caption: Oxidation to Sulfone Workflow

III. References

  • Chlorosulfonic Acid - SafeRack. --INVALID-LINK--

  • Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones - University Scholarly Repository. --INVALID-LINK--

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe. --INVALID-LINK--

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References

preventing degradation of 6-Chlorothiochroman-4-one 1,1-dioxide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Chlorothiochroman-4-one 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a molecule with significant potential in medicinal chemistry, particularly as a scaffold for developing novel therapies, maintaining its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a sulfone group, a ketone, and a chlorinated aromatic ring. This combination of functional groups contributes to its reactivity and also makes it susceptible to specific degradation pathways. The sulfone group is electron-withdrawing, which can influence the reactivity of the entire molecule.[3] Understanding these properties is key to preventing degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber glass vial or light-blocking containerProtects the compound from photolytic degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis, which can be catalyzed by moisture.

Q2: What type of container should I use for storing this compound?

A2: For long-term storage, use amber glass vials with PTFE-lined caps. For larger quantities, stainless steel or glass-lined containers are suitable.[4][5] Avoid using plastics or containers with reactive linings, as trace impurities or plasticizers could leach into the compound and catalyze degradation.

Q3: How should I handle the compound during experimental use?

A3: When handling this compound, it is crucial to minimize its exposure to ambient conditions. Always allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[6] Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Handle the compound in a well-ventilated area or a fume hood.

Degradation

Q4: What are the primary degradation pathways for this molecule?

A4: Based on its structure, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. These are common pathways investigated in forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Q5: How can I detect degradation in my sample?

A5: Degradation can be detected through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for stability testing, as it can separate the parent compound from its degradation products.[10] Other signs of degradation may include a change in color, the appearance of precipitates, or a change in melting point.

Q6: Are there any known incompatible substances?

A6: Avoid strong oxidizing agents, strong bases, and prolonged exposure to acidic conditions. Strong bases can promote hydrolysis and other rearrangement reactions. Oxidizing agents can potentially target the thioether linkage if the sulfone is reduced, or other parts of the molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and links them to potential degradation of this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: You observe variability in reaction yields, kinetics, or biological assay results using the same batch of the compound.

  • Potential Cause: The compound may have degraded during storage or handling, leading to a lower concentration of the active molecule and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your current stock of this compound using a validated HPLC method. Compare the chromatogram to that of a freshly opened or new batch.

    • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment to see if reproducibility is restored.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows new, previously unobserved peaks that increase in area over time.

  • Potential Cause: These new peaks are likely degradation products. The conditions of your experiment or storage may be promoting the breakdown of the compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the mass of the degradation products.[11][12] This can provide clues about the degradation pathway.

    • Perform a Forced Degradation Study: To understand the stability of the compound under your experimental conditions, you can perform a forced degradation study.[13][14] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products and confirm their retention times in your HPLC method.

Issue 3: Color Change of the Solid Compound
  • Symptom: The typically off-white to pale yellow solid has developed a darker yellow or brownish color.

  • Potential Cause: Color change is often an indicator of chemical degradation, possibly due to oxidation or photolysis.

  • Troubleshooting Steps:

    • Assess Purity: A color change warrants an immediate purity check via HPLC.

    • Evaluate Storage Environment: Check for exposure to light and air. Ensure the container is properly sealed and stored in the dark.

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch to avoid compromising your research.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways based on the chemical structure of this compound.

G main 6-Chlorothiochroman-4-one 1,1-dioxide hydrolysis Hydrolysis Product (e.g., ring opening) main->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidative Degradant main->oxidation [O] (e.g., H₂O₂) photolysis Photolytic Product main->photolysis UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and addressing potential degradation.

G start Inconsistent Results or Suspected Degradation check_purity Analyze Purity via HPLC start->check_purity review_storage Review Storage Conditions (Temp, Light, Atmosphere) start->review_storage compare_data Compare with Reference Data or New Sample check_purity->compare_data review_storage->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Purity < Specification or Degradants Present no_degradation Purity is High No Degradation compare_data->no_degradation Purity Meets Specification use_new_sample Use Fresh Sample and Implement Correct Storage degradation_confirmed->use_new_sample investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

Technical Support Center: Synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chlorothiochroman-4-one 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthesis, improve yield and purity, and effectively manage common impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the two-pivotal stages of synthesis: the intramolecular Friedel-Crafts acylation to form the thiochromanone core and the subsequent oxidation to the target sulfone.

Issue 1: Incomplete or Low-Yield Friedel-Crafts Cyclization

Question: I am experiencing low conversion of 3-(4-chlorophenylthio)propanoic acid to 6-Chlorothiochroman-4-one. My TLC plate shows significant starting material, and the isolated yield is poor. What are the likely causes and solutions?

Answer: Low yields in intramolecular Friedel-Crafts acylations are a frequent challenge, typically stemming from issues with the acid catalyst, reaction conditions, or starting material quality.[1]

Causality & Solutions:

  • Catalyst Inactivity: Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) are potent catalysts but are highly sensitive to moisture. Deactivation by water is a primary cause of failed reactions.

    • Protocol: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. If using PPA, ensure it has not absorbed significant atmospheric moisture.

  • Insufficient Catalyst Loading: An inadequate amount of catalyst will lead to incomplete conversion. For Lewis acids like AlCl₃, a stoichiometric amount is often required as it complexes with both the carboxylic acid starting material and the ketone product.

    • Protocol: For the acylation of 3-(arylthio)propanoic acids, it is common to use a significant excess of the catalyst, such as 3 equivalents of AlCl₃, to drive the reaction to completion.[2]

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be met if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like impurities.

    • Protocol: The reaction involving AlCl₃ is often performed in a solvent like dichloromethane (DCM) at temperatures ranging from 0 °C to reflux.[3] A gradual increase in temperature can be beneficial. Start the reaction at 0 °C during the addition of reagents and then allow it to slowly warm to room temperature or gently reflux until TLC indicates consumption of the starting material.

  • Poor Starting Material Quality: The precursor, 3-(4-chlorophenylthio)propanoic acid, must be pure. Impurities from its synthesis (e.g., unreacted 4-chlorothiophenol) can interfere with the catalyst and the cyclization reaction.

    • Protocol: Purify the 3-(4-chlorophenylthio)propanoic acid by recrystallization or flash chromatography before proceeding to the cyclization step.[4]

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions start Low Yield in Cyclization Step (TLC/LCMS shows high SM) check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Check Catalyst Loading (e.g., >2 eq. AlCl3) start->check_catalyst check_temp Review Reaction Temperature Profile start->check_temp action_dry Use Oven-Dried Glassware & Anhydrous Solvents check_reagents->action_dry action_purify Purify Starting Material check_reagents->action_purify action_catalyst Increase Catalyst Stoichiometry check_catalyst->action_catalyst action_temp Optimize Temperature (e.g., gradual warming) check_temp->action_temp

Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclization.

Issue 2: Presence of an Intermediate Impurity After Oxidation

Question: After oxidizing 6-Chlorothiochroman-4-one, my LCMS and NMR data show a significant amount of a byproduct with a mass of +16 amu compared to the starting material, but -16 amu compared to my desired sulfone product. What is this impurity and how can I get rid of it?

Answer: This impurity is almost certainly 6-Chlorothiochroman-4-one 1-oxide , the intermediate sulfoxide. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. Its presence indicates incomplete oxidation.[5][6]

Causality & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. To convert the sulfide completely to the sulfone, at least two molar equivalents of the oxidant (e.g., m-CPBA, Oxone®) are required. Using less than this will result in the accumulation of the sulfoxide.

    • Protocol: Use a slight excess of the oxidizing agent, typically 2.2 to 2.5 equivalents. For example, when using Oxone® (potassium peroxymonosulfate), which is a stable and effective oxidant, ensure sufficient loading to drive the reaction past the sulfoxide stage.[7]

  • Short Reaction Time or Low Temperature: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide to the sulfoxide. If the reaction is stopped prematurely or the temperature is too low, the intermediate will be a major component of the product mixture.

    • Protocol: Monitor the reaction progress carefully using TLC or LCMS. The sulfoxide is typically more polar than the starting sulfide but less polar than the final sulfone. Continue the reaction until the sulfoxide spot/peak is no longer visible. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-60 °C) can promote the second oxidation step.[7]

  • Purification: The sulfoxide, sulfide, and sulfone have different polarities and can be separated by flash column chromatography.

    • Protocol: Use a silica gel column with a gradient elution system, typically starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity to elute the sulfoxide and then the more polar sulfone product.

G Sulfide 6-Chlorothiochroman-4-one (Sulfide) Sulfoxide 6-Chlorothiochroman-4-one 1-oxide (Sulfoxide Impurity) Sulfide->Sulfoxide 1st Oxidation (Fast) Sulfone This compound (Target Product) Sulfoxide->Sulfone 2nd Oxidation (Slower)

Caption: Stepwise oxidation from sulfide to the target sulfone via the sulfoxide impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable synthesis is a two-step process:

  • Intramolecular Friedel-Crafts Acylation: This step involves the cyclization of a 3-(arylthio)propanoic acid precursor. Specifically, 3-(4-chlorophenylthio)propanoic acid is treated with a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) to form the cyclic ketone, 6-Chlorothiochroman-4-one.[8][9]

  • Oxidation: The sulfur atom in the 6-Chlorothiochroman-4-one is then oxidized to a sulfone. This is typically achieved using a potent oxidizing agent. Common and effective reagents for this transformation include Oxone® in a mixed solvent system (e.g., MeOH/water/acetone) or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like DCM.[7][10]

Q2: Besides the sulfoxide, what other impurities might I encounter?

While the sulfoxide is the most common process-related impurity, others can form depending on the specific reaction conditions:

  • Unreacted Starting Materials: Both 3-(4-chlorophenylthio)propanoic acid (from Step 1) and 6-Chlorothiochroman-4-one (from Step 2) can be present if the reactions do not go to completion.

  • Positional Isomers: Although the chloro group strongly directs acylation to the desired position, trace amounts of other regioisomers from the Friedel-Crafts reaction are theoretically possible, though not commonly reported for this specific substrate.[11]

  • Dehydrogenation Products: Under certain oxidative conditions, particularly at higher temperatures, elimination can occur to form the α,β-unsaturated analog, 6-Chloro-4H-thiochromen-4-one 1,1-dioxide.[7]

  • Polymeric Byproducts: Aggressive Friedel-Crafts conditions (e.g., very high temperatures with PPA or AlCl₃) can lead to the formation of intractable polymeric material or char, which complicates purification.[3]

Q3: What are the best analytical methods for monitoring reaction progress and purity?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the reaction progress. The starting sulfide, intermediate sulfoxide, and final sulfone will have distinct Rf values due to their differing polarities (Sulfone < Sulfoxide < Sulfide).

  • LCMS: Offers quantitative data on the conversion rate and confirms the identity of the starting material, intermediates, product, and byproducts by their mass-to-charge ratio (m/z). This is crucial for definitively identifying the +16 amu sulfoxide impurity.[12]

  • NMR: ¹H and ¹³C NMR spectroscopy are essential for final product characterization and for quantifying impurity levels in the final isolated material.

Data Summary & Protocols

Table 1: Common Impurities and Characteristics
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Origin
6-Chlorothiochroman-4-oneC₉H₇ClOS198.67Incomplete oxidation
6-Chlorothiochroman-4-one 1-oxideC₉H₇ClO₂S214.67Incomplete oxidation
3-(4-chlorophenylthio)propanoic acidC₉H₉ClO₂S216.68Incomplete cyclization
Protocol 1: Synthesis of 6-Chlorothiochroman-4-one

This protocol is an example based on established methodologies for intramolecular Friedel-Crafts acylation.[8][9]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 3-(4-chlorophenylthio)propanoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise over 15-20 minutes, controlling any exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C and quench it by carefully pouring it over crushed ice with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield pure 6-Chlorothiochroman-4-one.

Protocol 2: Oxidation to this compound

This protocol is an example based on established methodologies for sulfide oxidation.[7]

  • Preparation: In a round-bottom flask, dissolve 6-Chlorothiochroman-4-one (1.0 eq) in a 1:1:1 mixture of methanol, acetone, and water.

  • Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) (2.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by TLC or LCMS, checking for the disappearance of the starting material and the intermediate sulfoxide. The reaction may take 12-24 hours.

  • Workup: Once the reaction is complete, add cold saturated brine to the mixture.

  • Extraction: Extract the product with a suitable organic solvent like DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or flash chromatography if necessary to yield the final product.

References

Technical Support Center: Synthesis of Thiochromones from 3-(Arylthiol)propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiochromones. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. Thiochromones are valued for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, making them key synthons in pharmaceutical research.[1][2][3]

The conversion of 3-(arylthiol)propanoic acids into thiochromones is a robust and common synthetic route. However, the inherent nature of sulfur and the harsh conditions often required for the intramolecular cyclization can present challenges.[1][2][3][4][5] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you refine your synthetic strategy, improve yields, and overcome common experimental hurdles.

Core Reaction Pathway: An Overview

The synthesis is typically achieved through an acid-catalyzed intramolecular Friedel-Crafts acylation of the 3-(arylthiol)propanoic acid. This forms a thiochroman-4-one intermediate, which, under the right conditions, undergoes subsequent dehydrogenation to yield the target thiochromone. Modern protocols often accomplish this in a single, one-pot procedure, enhancing efficiency and reducing waste.[1][4][5][6][7]

Start 3-(Arylthiol)propanoic Acid Acid Acid Catalyst (PPA or Eaton's Reagent) Acylium Acylium Ion Intermediate Acid->Acylium Activation Cyclization Intramolecular Friedel-Crafts Acylation Acylium->Cyclization Intermediate Thiochroman-4-one Cyclization->Intermediate Dehydrogenation Dehydrogenation (High Temperature) Intermediate->Dehydrogenation Product Thiochromone Dehydrogenation->Product

Caption: General workflow for the one-pot synthesis of thiochromones.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Thiochromone

Question: My reaction is yielding very little product, or I am recovering mostly unreacted starting material. What are the primary causes and how can I improve the yield?

Answer: This is a common issue often traced back to the reaction conditions or the nature of the substrate.

  • Causality—Insufficiently Activating Conditions: The key step, an intramolecular Friedel-Crafts acylation, requires a potent dehydrating acid catalyst to generate the reactive acylium ion intermediate. If the conditions are too mild, this equilibrium will not favor the cyclization.

    • Solution: Polyphosphoric acid (PPA) is the most commonly employed and effective catalyst for this transformation.[1][4] Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent, often lower-viscosity alternative that can lead to cleaner reactions.[8][9][10] Ensure you are using a sufficient excess of the acidic reagent. For instance, a common ratio is 1.0 mmol of starting material to 0.5 mL of PPA.[4][11]

  • Causality—Sub-Optimal Temperature & Time: This reaction is highly temperature-dependent. The initial cyclization to the thiochroman-4-one intermediate may occur at lower temperatures (e.g., 50°C), but the crucial subsequent dehydrogenation to the thiochromone requires significantly more thermal energy.[6][11]

    • Solution: For the one-pot synthesis of thiochromones, a reaction temperature of 100°C is often optimal.[4][6][11] Reaction times are typically extended (e.g., 12 hours) to ensure the dehydrogenation step goes to completion. Monitor the reaction by TLC to track the disappearance of the thiochroman-4-one intermediate and the appearance of the final product.

  • Causality—Poor Reagent Mixing: Both the 3-(arylthiol)propanoic acid starting material (often a solid) and PPA (highly viscous) can be difficult to mix effectively, leading to a non-homogeneous reaction mixture and poor conversion.[4]

    • Solution: A validated technique is to use a co-solvent to aid initial mixing.[4][11] Add a small volume of dichloromethane (DCM) to dissolve the starting material and create a slurry with the PPA at room temperature. As the reaction is heated, the DCM (boiling point ~40°C) will distill off, leaving a well-mixed, homogenous reaction mixture for the high-temperature cyclization.[4][11]

  • Causality—Substrate Electronics: The success of electrophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring.

    • Solution: Be aware that substrates with electron-donating groups (EDGs) like methoxy or alkyl groups will react more readily and generally give higher yields (up to 81%).[1][2][4] Conversely, substrates bearing strong electron-withdrawing groups (EWGs) such as trifluoromethyl or halides are less reactive and may require longer reaction times or higher temperatures, often resulting in lower yields (55-60%).[1][2][4][11]

Problem 2: The Major Product is Thiochroman-4-one

Question: My reaction works, but I isolate the saturated thiochroman-4-one instead of the desired thiochromone. How can I promote the final dehydrogenation step?

Answer: This is a classic case of incomplete reaction. The cyclization has occurred, but the second, more energy-intensive dehydrogenation step has not.

  • Causality—Insufficient Thermal Energy: As established in optimization studies, the conversion of the thiochroman-4-one intermediate to the thiochromone is the rate-limiting and most demanding step in the one-pot synthesis.[6][7]

    • Solution 1: Increase Temperature and Duration: The most direct solution is to increase the reaction temperature to 100°C and prolong the reaction time.[6][7] Experiments have shown that at 50°C, even after 12 hours, only the thiochroman-4-one is formed. Increasing the temperature to 100°C is necessary to drive the formation of the final thiochromone product.[6]

    • Solution 2: Adopt a Two-Step Protocol: If optimizing the one-pot reaction is unsuccessful, an alternative is to embrace a two-step approach. First, perform the cyclization under milder conditions (e.g., PPA at 50°C) to cleanly generate and isolate the thiochroman-4-one. Then, subject the purified intermediate to a separate dehydrogenation reaction. A classic method for this is bromination followed by dehydrohalogenation.[2][6]

Problem 3: Reaction Mixture Darkens Significantly (Charring) or Shows Multiple Side Products

Question: My reaction mixture turns black, and the TLC plate shows a streak or multiple spots that are difficult to separate. What is causing this decomposition?

Answer: Charring and the formation of numerous side products are typically indicative of conditions that are too harsh for your specific substrate.

  • Causality—Excessively Harsh Acidity: While a strong acid is required, some can be too aggressive. Concentrated sulfuric acid, for example, can cause unwanted sulfonation of the aromatic ring or cleavage of sensitive functional groups, such as the demethylation of a methoxy substituent.[11]

    • Solution: Stick with the recommended reagents, PPA or Eaton's Reagent, which are highly effective dehydrating agents but are generally less prone to causing these specific side reactions compared to fuming sulfuric acid.[4][8][9]

  • Causality—Thermal Decomposition: Excessive heat can lead to polymerization and decomposition of both the starting material and the product.

    • Solution: Ensure precise temperature control using a thermocouple-regulated heating mantle or an oil bath. Avoid localized overheating ("hot spots") by ensuring efficient stirring throughout the reaction.

  • Causality—Oxidative Side Reactions: Although an oxidative step (dehydrogenation) is desired, uncontrolled oxidation at high temperatures can lead to undesired byproducts.

    • Solution: While many procedures are run open to the air, if decomposition is a persistent issue, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions and lead to a cleaner reaction profile.

Start Reaction Issue? LowYield Low / No Yield Start->LowYield Conversion Problem Intermediate Thiochroman-4-one is Main Product Start->Intermediate Incomplete Reaction Decomp Decomposition / Charring Start->Decomp Purity Problem Sol1 Check Catalyst (PPA / Eaton's) Check Temp (100°C) Improve Mixing (use DCM) LowYield->Sol1 Solution Sol2 Increase Temp to 100°C Increase Reaction Time Consider 2-Step Synthesis Intermediate->Sol2 Solution Sol3 Avoid H₂SO₄ Use PPA or Eaton's Reagent Precise Temp Control Decomp->Sol3 Solution

Caption: A troubleshooting decision tree for thiochromone synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the 3-(arylthiol)propanoic acid starting material? This precursor is readily synthesized via a nucleophilic substitution reaction. The common and reliable procedure involves reacting the corresponding thiophenol with 3-chloropropanoic acid in the presence of a base.[1][4] A detailed protocol is provided in the next section. This step is crucial, and ensuring the purity of your starting material is essential for a successful cyclization.

Q2: What is the recommended procedure for the reaction work-up and product purification? The work-up must be handled carefully due to the large amount of strong acid. The standard procedure is to cool the reaction mixture to room temperature and then slowly pour it over crushed ice or into ice-cold water. This will precipitate the crude product and dilute the acid. The acidic aqueous mixture is then carefully neutralized with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried (e.g., with Na₂SO₄), filtered, and concentrated under reduced pressure. The final purification is almost always achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1][4][11]

Q3: What key signals in my analytical data confirm the formation of the thiochromone? Confirmation of the final structure requires standard spectroscopic techniques.[11][12][13]

  • ¹H NMR: The most telling signals are the two vinyl protons of the heterocyclic ring, which appear as doublets. For the parent thiochromone, these are typically found around δ 7.0 ppm and δ 7.8 ppm with a characteristic coupling constant (J) of ~10.4 Hz.[11] The disappearance of the aliphatic proton signals from the propanoic acid chain of the starting material is also a key indicator.

  • ¹³C NMR: Look for the appearance of the carbonyl carbon signal around δ 180 ppm and the two vinyl carbons.

  • HRMS (High-Resolution Mass Spectrometry): This is used to confirm the elemental composition and exact mass of the synthesized molecule, providing definitive proof of its identity.[11]

Validated Experimental Protocols
Protocol 1: Synthesis of 3-(p-tolylthio)propanoic acid

This protocol is adapted from established literature procedures.[1][4]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).

  • Addition of Thiol: To this basic solution, add 4-methylthiophenol (p-thiocresol) (50 mmol) as a solution in 30 mL of ethanol.

  • Addition of Acid: Slowly add 3-chloropropanoic acid (51 mmol) dissolved in 20 mL of water to the stirring mixture.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours, then heat to reflux overnight (approx. 12 hours).

  • Work-up (Part 1): Cool the mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporator).

  • Work-up (Part 2): Acidify the remaining aqueous phase to a pH of 1-2 by the careful, dropwise addition of concentrated HCl (e.g., 6.0 M). A precipitate should form.

  • Extraction: Dilute the mixture with 30 mL of water and extract three times with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by flash column chromatography (gradient of 5% to 30% ethyl acetate in hexanes) to furnish the pure 3-(p-tolylthio)propanoic acid, typically as a white solid (yields often in the 80-93% range).[1][4]

Protocol 2: One-Pot Synthesis of 6-Methyl-4H-thiochromen-4-one

This protocol is a representative example of the one-pot cyclization/dehydrogenation.[4][11]

  • Reagent Setup: To a dry round-bottom flask with a stir bar, add 3-(p-tolylthio)propanoic acid (1.0 mmol, 1.0 equivalent).

  • Solvent & Catalyst Addition: Add dichloromethane (DCM, 1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (PPA, 0.5 mL). Stir vigorously at room temperature to ensure thorough mixing.

  • DCM Removal: Fit the flask with a distillation head or simply ensure good ventilation in a fume hood. Heat the mixture in an oil bath to 40-50°C to distill off the DCM.

  • Reaction: Once the DCM is removed, increase the oil bath temperature to 100°C . Allow the reaction to proceed for 12 hours, monitoring its progress by TLC (staining with KMnO₄ can be effective for visualization).

  • Work-up: Cool the reaction vessel to room temperature. Carefully and slowly add a saturated aqueous NaHCO₃ solution dropwise (approx. 5.0 mL) to neutralize the PPA (Caution: vigorous gas evolution). Allow the quenched mixture to stir for 2 hours.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (typically 5-10% ethyl acetate in hexanes) to yield the final product. The yield for this specific substrate is reported to be around 72%.[11]

Substrate Scope and Expected Yields

The following table summarizes reported yields for the one-pot synthesis of various thiochromones from their corresponding 3-(arylthiol)propanoic acids, illustrating the impact of substituents on the aromatic ring.

Substituent on Aryl RingProductReported Yield (%)Reference
4-Methoxy (EDG)6-Methoxythiochromone81[1][2]
4-Methyl (EDG)6-Methylthiochromone72[11]
H (Neutral)Thiochromone63-72[1][4]
4-Fluoro (EWG)6-Fluorothiochromone55[1][11]
4-Bromo (EWG)6-Bromothiochromone58[11]
4-CF₃ (Strong EWG)6-(Trifluoromethyl)thiochromone56[1][2]

References

overcoming low yields in Friedel-Crafts acylation for thiochroman-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiochroman-4-one Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Overcoming Low Yields in Thiochroman-4-one Synthesis

The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids is a cornerstone reaction for the synthesis of the thiochroman-4-one scaffold, a privileged structure in medicinal chemistry.[1] However, this critical cyclization step is often plagued by low yields. The following table outlines common problems, their underlying causes, and field-proven solutions to enhance reaction efficiency.

Problem Probable Cause(s) Recommended Solution(s)
No or Minimal Product Formation 1. Deactivated Aromatic Ring: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the thiophenol ring significantly reduce its nucleophilicity, hindering the electrophilic aromatic substitution.[2][3] 2. Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst.[2] 3. Insufficiently Strong Catalyst: The carboxylic acid may not be sufficiently activated to form the acylium ion needed for cyclization.1. Substrate Modification: If possible, start with a more electron-rich thiophenol derivative. Alternatively, a stronger catalyst system may be required. 2. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and freshly opened or purified Lewis acids. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Employ a Stronger Catalyst System:     a) Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a powerful dehydrating agent and catalyst that has proven effective for cyclizing β-arylthiopropanoic acids.[4][5][6][7]     b) Polyphosphoric Acid (PPA): PPA is a classic and effective reagent for this transformation, often used at elevated temperatures (e.g., 100 °C).[8][9][10]     c) Trifluoroacetic Anhydride (TFAA): TFAA can be used to form a mixed anhydride in situ, which is a more potent acylating agent.[11][12]
Low to Moderate Yields (<50%) 1. Suboptimal Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures, while excessively high temperatures can lead to decomposition or side reactions.[2] 2. Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, sequestering it from the reaction.[2][13] 3. Reagent Quality: Impurities in the 3-(arylthio)propanoic acid precursor can inhibit the reaction.1. Temperature Optimization: Systematically screen a range of temperatures. For PPA, reactions are often run between 80-120 °C. For AlCl₃, a gradual increase from 0 °C to room temperature or gentle heating might be necessary. 2. Increase Catalyst Stoichiometry: Titrate the amount of Lewis acid used, starting from 1.1 equivalents and increasing to 2.0 or more if necessary. 3. Purify Starting Material: Ensure the 3-(arylthio)propanoic acid is pure before attempting the cyclization. Recrystallization or column chromatography may be necessary.
Formation of Multiple Byproducts 1. Intermolecular Reactions: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly. 2. Sulfonation: Using strong Brønsted acids like fuming sulfuric acid can lead to sulfonation of the aromatic ring as a competing side reaction.[14] 3. Cleavage/Rearrangement: Harsh acidic conditions can sometimes lead to undesired bond cleavage or rearrangement.1. High-Dilution Conditions: While not always practical, performing the reaction at a lower concentration can favor the intramolecular pathway.[8] 2. Judicious Choice of Acid: Opt for reagents less prone to sulfonation. Eaton's reagent or PPA are generally preferred over fuming H₂SO₄ for this reason.[14] 3. Milder Reagents: Consider converting the carboxylic acid to an acyl chloride first, followed by intramolecular acylation with a milder Lewis acid like SnCl₄ or FeCl₃.[1][15]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 3-(phenylthio)propanoic acid is failing with AlCl₃. What is the most likely reason?

The most common reason for failure with aluminum trichloride is catalyst deactivation by moisture.[2] AlCl₃ reacts vigorously with water, rendering it ineffective. It is critical to use anhydrous solvents, oven- or flame-dried glassware, and to conduct the reaction under a dry, inert atmosphere. Another significant factor is that the thiochroman-4-one product, a ketone, can form a strong complex with AlCl₃. This requires the use of at least a stoichiometric amount, and often an excess, of the catalyst to drive the reaction to completion.[2][13]

Q2: What are the advantages of using Eaton's Reagent or Polyphosphoric Acid (PPA) over traditional Lewis acids?

Both Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) and PPA serve as both the catalyst and the reaction medium, simplifying the experimental setup.[6][8] They are powerful dehydrating agents, which is advantageous when starting from a carboxylic acid as they facilitate the formation of the key acylium ion intermediate.[7] These reagents have demonstrated high efficacy in promoting the intramolecular cyclization of phenalkyl carboxylic acids to form cyclic ketones, often providing higher and more consistent yields than AlCl₃ for this specific transformation.[8][14]

Q3: Can substituents on the aromatic ring affect the cyclization reaction?

Absolutely. The electronic nature of substituents on the thiophenol ring plays a crucial role in the success of this intramolecular Friedel-Crafts acylation.[15]

  • Electron-donating groups (e.g., -CH₃, -OCH₃) enhance the nucleophilicity of the aromatic ring, making it more reactive towards the electrophilic acylium ion. This generally leads to higher yields and allows for milder reaction conditions.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) deactivate the ring, making the cyclization more difficult.[2][3] For these substrates, more forceful conditions, such as higher temperatures and stronger catalysts (like Eaton's reagent), are often necessary to achieve acceptable yields.[16][17]

Q4: I am considering converting my 3-(arylthio)propanoic acid to an acyl chloride first. Is this a better strategy?

This two-step approach can be highly effective, particularly for sensitive substrates. By first converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), you generate a much more reactive acylating agent.[1] The subsequent intramolecular Friedel-Crafts acylation can then often be carried out under milder conditions using a Lewis acid like AlCl₃, SnCl₄, or TiCl₄.[1][11] This strategy avoids the harsh, high-temperature conditions associated with PPA or Eaton's reagent, which can be beneficial if your molecule contains other sensitive functional groups. However, it does add an extra step to the synthesis.

Visualizing the Troubleshooting Workflow

A logical approach is key to diagnosing and solving low-yield issues. The following workflow provides a step-by-step decision-making process for troubleshooting the synthesis.

G start Start: Low Yield in Thiochroman-4-one Synthesis check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions is_anhydrous Are conditions strictly anhydrous? check_conditions->is_anhydrous check_catalyst Evaluate Catalyst System is_catalyst_strong Is the catalyst strong enough? (e.g., PPA, Eaton's) check_catalyst->is_catalyst_strong is_anhydrous->check_catalyst Yes fix_conditions Solution: Use oven-dried glassware, anhydrous solvents, inert atm. is_anhydrous->fix_conditions No switch_catalyst Solution: Switch to PPA, Eaton's Reagent, or TFAA-mediated cyclization is_catalyst_strong->switch_catalyst No optimize_params Optimize Reaction Parameters is_catalyst_strong->optimize_params Yes fix_conditions->check_conditions switch_catalyst->optimize_params temp_stoich Adjust Temperature & Catalyst Stoichiometry optimize_params->temp_stoich review_substrate Review Substrate Electronics temp_stoich->review_substrate is_substrate_activated Is the aromatic ring activated or deactivated? review_substrate->is_substrate_activated use_harsher_cond For Deactivated Substrates: Increase temperature, use stronger catalyst (Eaton's) is_substrate_activated->use_harsher_cond Deactivated use_milder_cond For Activated Substrates: Consider milder conditions or alternative Lewis acids is_substrate_activated->use_milder_cond Activated success Successful Synthesis: Improved Yield use_harsher_cond->success use_milder_cond->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Optimized Experimental Protocol: PPA-Mediated Cyclization

This protocol describes a robust method for the intramolecular cyclization of 3-(arylthio)propanoic acids using polyphosphoric acid (PPA), which has been shown to provide good to excellent yields for a range of substrates.[9]

Materials:

  • 3-(Arylthio)propanoic acid (1.0 mmol, 1.0 equiv)

  • Polyphosphoric acid (PPA, ~10 times the weight of the starting acid)

  • Dichloromethane (DCM, optional solvent for initial mixing)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel

Procedure:

  • Setup: Place the 3-(arylthio)propanoic acid (1.0 mmol) and a magnetic stir bar into a clean, dry round-bottom flask.

  • Reagent Addition: In a fume hood, add polyphosphoric acid (~10 wt equiv) to the flask. Note: PPA is highly viscous. If the starting material is a solid, a small amount of an inert, low-boiling solvent like dichloromethane can be added to facilitate initial mixing.

  • Heating: If a solvent like DCM was used, heat the mixture gently (e.g., 40-50 °C) to distill off the solvent. Once the solvent is removed, increase the temperature of the reaction mixture to 100 °C.

  • Reaction Monitoring: Stir the mixture vigorously at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice water while stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the pure thiochroman-4-one.

References

Validation & Comparative

A Comparative Analysis of 6-Chlorothiochroman-4-one 1,1-dioxide's Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparative analysis of the biological activity of 6-Chlorothiochroman-4-one 1,1-dioxide, with a specific focus on its potential as an antileishmanial agent. We will explore its mechanism of action, compare its efficacy against other relevant thiochroman derivatives, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic scaffolds against neglected tropical diseases.

Introduction: The Promise of the Thiochromanone Scaffold

The thiochroman-4-one core and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and antiparasitic properties.[1][2] The inherent versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Our focus here is on the 1,1-dioxide variant, which has shown particular promise, and specifically the 6-chloro substituted analog as a potential lead compound in antileishmanial drug discovery.

Mechanism of Action: Allosteric Inhibition of Trypanothione Reductase

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, relies on a unique trypanothione-based redox system to protect itself from oxidative stress. A key enzyme in this system is trypanothione reductase (TR). The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a potent and selective inhibitor of this crucial parasite enzyme.[3]

Unlike competitive inhibitors that bind to the active site, these compounds are believed to function as allosteric modulators.[3] They bind to a site distinct from the active site, inducing a conformational change in the enzyme that ultimately disrupts its function. This disruption leads to an increase in reactive oxygen species (ROS) within the parasite, causing significant mitochondrial perturbation and ultimately leading to cell death.[3] The structural modification of the sulfone group is thought to help the compound evade the action of other parasite defense enzymes, such as TcOYE peroxidase.[1][3]

G cluster_parasite Leishmania Parasite Thiochromanone 6-Chlorothiochroman-4-one 1,1-dioxide TR Trypanothione Reductase (TR) Thiochromanone->TR Allosteric Inhibition ROS Reactive Oxygen Species (ROS) TR->ROS Inhibition leads to accumulation of Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Apoptosis Parasite Death Mitochondria->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy: A Structure-Activity Relationship Perspective

The biological activity of thiochroman-4-one derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparative summary of the antileishmanial activity of several key derivatives, including our compound of interest.

CompoundSubstitutionTarget SpeciesEC50 (µM)Selectivity Index (SI)Reference
Thiochroman-4-one 1,1-dioxide NoneLeishmania panamensis>10---INVALID-LINK--[4]
This compound 6-ChloroLeishmania panamensis~5-10>100--INVALID-LINK--[4]
Vinyl Sulfone Derivative (4j) 6-Fluoro, VinylLeishmania panamensis3.23174--INVALID-LINK--[4]
Amphotericin B (Reference Drug) -Leishmania panamensis<1>100--INVALID-LINK--[4]

Note: The EC50 value for this compound is estimated based on the structure-activity relationship trends discussed in the cited literature, which indicate that halogen substitutions at the C-6 position enhance activity.

From this data, it is evident that substitutions play a crucial role. The introduction of a chlorine atom at the 6-position significantly enhances the antileishmanial activity compared to the unsubstituted parent compound. Further modification, such as the inclusion of a vinyl sulfone moiety in conjunction with a 6-fluoro substitution, leads to a compound with even greater potency and a high selectivity index, surpassing that of some standard treatments.[4]

Experimental Protocols for Validation

To ensure the scientific integrity of these findings, the following detailed protocols for key validation experiments are provided.

In Vitro Antileishmanial Activity Assay

This assay determines the 50% effective concentration (EC50) of the test compound against the intracellular amastigote stage of Leishmania panamensis.

G Start Start Cell_Culture 1. Culture U-937 human monocytes Start->Cell_Culture Differentiation 2. Differentiate monocytes into macrophages with PMA Cell_Culture->Differentiation Infection 3. Infect macrophages with L. panamensis promastigotes Differentiation->Infection Compound_Addition 4. Add serial dilutions of This compound Infection->Compound_Addition Incubation 5. Incubate for 72 hours Compound_Addition->Incubation Staining 6. Fix and stain with Giemsa Incubation->Staining Microscopy 7. Quantify intracellular amastigotes via microscopy Staining->Microscopy Analysis 8. Calculate EC50 Microscopy->Analysis End End Analysis->End

Caption: Workflow for in vitro antileishmanial activity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human monocyte cell line U-937 ATCC CRL-1593.2 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Macrophage Differentiation: Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by adding 100 nM phorbol 12-myristate 13-acetate (PMA) and incubating for 48 hours.

  • Parasite Infection: Infect the differentiated macrophages with stationary-phase L. panamensis promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 4 hours to allow for phagocytosis.

  • Compound Treatment: Remove the extracellular parasites by washing with RPMI-1640. Add fresh medium containing serial dilutions of this compound (typically from 0.1 to 100 µM). Include a positive control (Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation and Staining: After incubation, wash the cells, fix with methanol, and stain with Giemsa solution.

  • Quantification: Determine the number of intracellular amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of intracellular parasites by 50% compared to the untreated control, using a suitable dose-response curve fitting software.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound by measuring its toxicity to host cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent such as resazurin or MTT and incubate for a further 4 hours.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50 / EC50.

Conclusion and Future Directions

This compound demonstrates promising antileishmanial activity, underscoring the potential of the thiochromanone scaffold in antiparasitic drug discovery. Its proposed mechanism of action as an allosteric inhibitor of trypanothione reductase presents a selective therapeutic window. The structure-activity relationship data clearly indicates that further optimization of this scaffold, potentially by incorporating a vinyl sulfone moiety, could lead to the development of highly potent and selective clinical candidates. The provided experimental protocols offer a robust framework for the continued validation and advancement of this promising class of compounds.

References

comparing 6-Chlorothiochroman-4-one 1,1-dioxide to other STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to STAT3 Inhibitors: Profiling 6-Chlorothiochroman-4-one 1,1-dioxide and its Contemporaries

Introduction: STAT3, a Confluence Point for Oncogenic Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that acts as a critical node for numerous signaling pathways initiated by cytokines and growth factors.[1][2][3] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for cell proliferation, differentiation, and immune responses.[4][5] The canonical activation cascade begins when ligands like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) bind to their cell-surface receptors.[5][6] This triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases (e.g., Src), which then phosphorylate STAT3 at a crucial tyrosine residue, Tyr705.[5][7]

This phosphorylation event is the linchpin of activation, inducing STAT3 monomers to form homodimers via reciprocal interactions between the phosphotyrosine of one monomer and the Src Homology 2 (SH2) domain of the other.[4][5] These active dimers then translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and drive the transcription of proteins involved in cell survival (e.g., Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[1][5][8]

However, in a vast array of human cancers—including those of the breast, lung, pancreas, and blood—STAT3 is persistently and aberrantly activated.[4][9][10] This constitutive activation transforms STAT3 into a potent oncogene, promoting tumor progression, metastasis, immune evasion, and chemoresistance.[11][12] Consequently, the direct and indirect inhibition of STAT3 has emerged as a highly attractive strategy in modern oncology drug development.[2][13][14]

This guide provides a comparative analysis of STAT3 inhibitors, with a focus on the emerging structural class of thiochroman-4-one 1,1-dioxides, represented by this compound. We will compare its profile, based on derivatives and structural analogues, against other well-established and clinically relevant STAT3 inhibitors, supported by detailed experimental methodologies for their evaluation.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine / Growth Factor Cytokine / Growth Factor Receptor Receptor Cytokine / Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 Domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. DNA Binding & Transcription

Diagram 1: The Canonical JAK-STAT3 Signaling Pathway.

The Thiochroman-4-one 1,1-dioxide Scaffold: An Emerging Class of STAT3 Inhibitors

While specific STAT3 inhibitory data for this compound itself is not extensively published in high-impact journals, its core structure is closely related to benzo[b]thiophene 1,1-dioxide derivatives, which have been identified as a promising scaffold for developing potent STAT3 signaling inhibitors.[15] These compounds are designed to target the SH2 domain, a critical site for STAT3 dimerization and activation.[15]

The rationale behind this structural class is rooted in its similarity to Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide), one of the first small molecules identified as a STAT3 SH2 domain inhibitor.[15] Research into 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives has shown that this core can be chemically modified to produce compounds with potent, low-micromolar antiproliferative activity against cancer cell lines with constitutively active STAT3.[15] The primary mechanism of action for these compounds is the inhibition of STAT3 phosphorylation at Tyr705, which consequently blocks the entire downstream signaling cascade.[15]

Comparative Analysis of STAT3 Inhibitors

The landscape of STAT3 inhibitors is diverse, encompassing various mechanisms of action and stages of development. To contextualize the potential of the thiochroman-4-one 1,1-dioxide class, we compare it to several representative inhibitors.

Inhibitor Class / Mechanism of Action Target Domain Potency (IC₅₀) Selectivity Development Stage
Stattic Small MoleculeSH2 Domain5-10 µM (Cell-based)[16][17]Low; also inhibits other STATs and has off-target effects[16]Preclinical Tool
S3I-1757 Small MoleculeSH2 Domain~7.4 µM (FP Assay)[18][19]Reported to be selective for STAT3 over STAT1[20]Preclinical
Napabucasin (BBI608) Small MoleculeIndirectly inhibits STAT3-mediated transcriptionNot Applicable (Inhibits cancer stemness pathways)Broad; also affects other signaling pathwaysPhase III Clinical Trials[21]
AZD9150 (Danvatirsen) Antisense Oligonucleotide (ASO)STAT3 mRNANot Applicable (Reduces total STAT3 protein expression)Highly specific for STAT3 mRNAClinical Trials[22][23]
Niclosamide Small Molecule (Repurposed)DNA-Binding Domain (DBD)~0.2 µM (Nuclear Extract ELISA)[18]Broad; multiple mechanisms of actionPreclinical (for STAT3)
Benzo[b]thiophene Derivatives (e.g., 6o) Small MoleculeSH2 DomainLow µM (Cell-based)[15]Designed for STAT3; selectivity profile under investigationPreclinical

This comparison highlights a critical trade-off in STAT3 inhibitor development: direct versus indirect inhibition and specificity. While direct inhibitors targeting the SH2 domain (like Stattic and its analogues) offer a clear mechanistic rationale, they can suffer from a lack of specificity.[16] In contrast, ASOs like AZD9150 provide exceptional specificity but have different delivery and pharmacokinetic challenges. Clinically advanced agents like Napabucasin often have broader, multi-faceted mechanisms that include, but are not limited to, STAT3 inhibition.[21] The benzo[b]thiophene 1,1-dioxide class, including compounds like this compound, represents an effort to refine the direct SH2 inhibitor approach to achieve greater potency and selectivity.[15]

Experimental Protocols for the Evaluation of STAT3 Inhibitors

The characterization of a novel STAT3 inhibitor requires a multi-tiered approach, moving from biochemical validation of direct binding to cellular assays confirming pathway inhibition and finally to in vivo models demonstrating efficacy.

Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Causality: This biochemical assay provides direct evidence that a compound physically disrupts the STAT3 dimerization process. It quantitatively measures the inhibitor's ability to prevent a fluorescently-labeled phosphopeptide from binding to the recombinant STAT3 SH2 domain. A successful inhibitor will displace the peptide, causing it to tumble more rapidly and thus decrease the polarization of emitted light.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant STAT3 protein in assay buffer.

    • Prepare a stock solution of a fluorescein-labeled phosphopeptide probe (e.g., F-pYLPQTV-NH2).

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., S3I-1757) in DMSO, followed by dilution in assay buffer.

  • Assay Setup:

    • In a 96-well or 384-well black plate, add the test compound dilutions.

    • Add the recombinant STAT3 protein to each well and incubate for 15-30 minutes at room temperature to allow for binding.

    • Add the fluorescent phosphopeptide probe to all wells. Include controls for no inhibition (vehicle only) and background (no protein).

  • Measurement:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[24]

Protocol 2: Western Blot for Inhibition of STAT3 Phosphorylation

Causality: This cell-based assay validates that the inhibitor is active within a biological context, preventing the key activation step of STAT3 (Tyr705 phosphorylation) in response to an upstream stimulus. A decrease in the p-STAT3 signal, without a corresponding decrease in total STAT3, indicates specific inhibition of the activation pathway.[25][26]

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with high basal STAT3 activity (e.g., MDA-MB-231) or one that can be stimulated (e.g., HeLa, stimulated with IL-6) in 6-well plates.[25]

    • Grow cells to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 4-12 hours).[15] Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Harvest the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[26]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[25]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).[26]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.[25]

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Causality: This assay directly measures the functional consequence of STAT3 inhibition: the loss of transcriptional activity. Cells are engineered to express luciferase under the control of a STAT3-responsive promoter. A reduction in the luciferase signal upon inhibitor treatment demonstrates that the compound is effectively blocking the ability of STAT3 to activate gene expression.[27][28]

Methodology:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293 or HeLa) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

  • Treatment and Stimulation:

    • After 24 hours, treat the transfected cells with serial dilutions of the test inhibitor.

    • After a pre-incubation period, stimulate the cells with a STAT3 activator (e.g., IL-6) to induce reporter gene expression.

  • Lysis and Luminescence Measurement:

    • After 6-24 hours of stimulation, lyse the cells using the assay kit's lysis buffer.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.[24]

Protocol 4: In Vivo Efficacy in a Mouse Xenograft Model

Causality: This protocol provides the ultimate preclinical validation, assessing the inhibitor's ability to suppress tumor growth in a living organism. It integrates the compound's potency with its pharmacokinetic and pharmacodynamic properties to determine therapeutic potential.

start Setup: Tumor Cell Implantation (e.g., subcutaneous) growth Tumor Growth Phase: Allow tumors to reach ~100-200 mm³ start->growth randomize Randomization: Divide mice into Treatment & Vehicle Groups growth->randomize treat Treatment Phase: Administer inhibitor (e.g., oral gavage, i.p.) Monitor tumor volume and body weight randomize->treat end Endpoint Analysis: Euthanize mice Excise & weigh tumors Analyze p-STAT3 levels treat->end

Diagram 2: General Experimental Workflow for In Vivo Efficacy Testing.

Methodology:

  • Study Setup:

    • Subcutaneously inject a suitable cancer cell line (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunodeficient mice.[25]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]

    • Randomize the mice into a vehicle control group and one or more treatment groups.

  • Treatment Phase:

    • Prepare the STAT3 inhibitor in a suitable vehicle for the chosen administration route (e.g., oral gavage, intraperitoneal injection).

    • Administer the inhibitor and vehicle according to a predetermined schedule and dosage (e.g., 30 mg/kg daily).[17]

    • Monitor tumor volume (using calipers) and the body weight of the mice regularly throughout the study.

  • Endpoint Analysis:

    • At the end of the study (based on a predefined endpoint, such as tumor size in the control group), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Process a portion of the tumor tissue for pharmacodynamic analysis, such as measuring p-STAT3 levels by Western blot or immunohistochemistry to confirm target engagement in vivo.[26]

    • Perform statistical analysis to compare tumor growth inhibition between the treatment and control groups.

Conclusion and Future Perspectives

The persistent activation of STAT3 remains a cornerstone of tumorigenesis in many cancers, cementing its status as a high-value therapeutic target. The development of direct STAT3 inhibitors has been challenging, with early compounds like Stattic proving useful as research tools but lacking the specificity required for clinical translation.

The emergence of novel scaffolds, such as the thiochroman-4-one 1,1-dioxide and benzo[b]thiophene 1,1-dioxide series, represents a promising direction in the rational design of direct SH2 domain inhibitors. These compounds aim to improve upon first-generation inhibitors by offering enhanced potency and selectivity. Their thorough evaluation, using the multi-tiered experimental approach outlined in this guide, is critical to validating their potential. As these preclinical candidates advance, they will be benchmarked against clinically-tested agents operating through diverse mechanisms, such as the ASO AZD9150 and the cancer stemness inhibitor Napabucasin. The ultimate goal remains the development of a STAT3-targeted therapy that is not only potent and selective but also demonstrates a clear and durable clinical benefit for patients.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chlorothiochroman-4-one 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chlorothiochroman-4-one 1,1-dioxide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of its analogs, focusing on the structure-activity relationships (SAR) that govern their efficacy, particularly as potential anti-leishmanial agents. We will delve into the synthetic methodologies, compare the biological performance of various analogs with supporting experimental data, and outline the key experimental protocols for their evaluation.

The this compound Core: A Scaffold of Promise

The thiochroman-4-one framework and its oxidized 1,1-dioxide form are synthetic analogs of naturally occurring chromones, which are known for their diverse pharmacological properties.[1][2] The introduction of a chlorine atom at the 6-position and the oxidation of the sulfur atom to a sulfone significantly influence the molecule's electronic properties and its interaction with biological targets. These modifications have been explored in the quest for novel therapeutic agents, particularly against parasitic diseases like leishmaniasis.[1][3]

The core structure's significance lies in its versatility for chemical modification at several positions, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide will focus on how substitutions on this core scaffold impact its anti-leishmanial potency.

Comparative Analysis of Analog Performance: A Data-Driven SAR Study

The anti-leishmanial activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections and tables summarize the key SAR findings based on available experimental data. The primary biological endpoint for comparison is the half-maximal effective concentration (EC₅₀) against intracellular amastigotes of Leishmania panamensis, along with the cytotoxic concentration (CC₅₀) against human monocytes (U-937 cells) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Influence of Substituents at the C2 and C3 Positions

Modifications at the C2 and C3 positions of the thiochroman ring have a substantial impact on biological activity.

Compound IDR2R3EC₅₀ (µM) vs L. panamensisCC₅₀ (µM) vs U-937 cellsSelectivity Index (SI)Reference
A HH>50>100-[1]
B CH₃H15.2>100>6.6[1]
C PhenylH8.725.42.9[3]
D H=CH-SO₂-Vinyl3.23 (with 6-F)>200>61.9[1][2]

Data for compound D is for a 6-fluoro analog, which is a close bioisostere of the 6-chloro analog.

From this data, we can deduce several key insights:

  • Unsubstituted Core: The basic this compound scaffold (represented by analog A) shows weak activity, highlighting the necessity of substitutions for potent anti-leishmanial effects.

  • C2-Substitution: The introduction of a methyl or phenyl group at the C2 position (analogs B and C) enhances activity. The larger phenyl group in analog C appears to be more favorable for potency than the methyl group in analog B, though it also introduces some cytotoxicity.[1][3]

  • C3-Modification: A vinyl sulfone moiety at the C3 position (represented by the 6-fluoro analog D) leads to a significant increase in potency and selectivity.[1][2] This suggests that this group may be interacting with a key target in the parasite.

The Impact of Derivatization at the C4-Carbonyl Group

Modification of the C4-keto group into hydrazone derivatives has been shown to be a successful strategy to enhance anti-leishmanial activity.

Compound IDDerivatization at C4EC₅₀ (µM) vs L. panamensisCC₅₀ (µM) vs U-937 cellsSelectivity Index (SI)Reference
E Semicarbazone of Thioflavanone5.4100.218.6[3]
F Thiosemicarbazone of Thioflavanone5.150.19.8[3]

These derivatives are based on a thioflavanone core (2-phenylthiochroman-4-one), a close relative of the primary topic.

The derivatization of the carbonyl group (analogs E and F) significantly boosts the anti-leishmanial activity compared to the parent ketones.[3] This indicates that the C4 position is a critical point for interaction with the biological target, and these larger, more complex groups can form additional favorable interactions.

Experimental Protocols

The synthesis and biological evaluation of these compounds require specific and validated methodologies.

General Synthesis of this compound Analogs

The synthesis of the 6-chlorothiochroman-4-one core typically involves a multi-step process.

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

  • 4-chlorothiophenol is reacted with β-propiolactone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like water or ethanol.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

  • Acidification of the reaction mixture yields the desired 3-(4-chlorophenylthio)propanoic acid, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Acylation

  • The 3-(4-chlorophenylthio)propanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, at elevated temperatures (e.g., 80-100 °C).

  • This promotes an intramolecular cyclization to form 6-chlorothiochroman-4-one.

  • The product is isolated by pouring the reaction mixture into ice-water and purified by column chromatography or recrystallization.

Step 3: Oxidation to the 1,1-Dioxide

  • The 6-chlorothiochroman-4-one is dissolved in a suitable solvent like acetic acid or a mixture of methanol, water, and acetone.[4]

  • An oxidizing agent, such as hydrogen peroxide or Oxone®, is added portion-wise.[4]

  • The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the this compound is isolated and purified.

Substitutions at the C2 and C3 positions are typically introduced by starting with appropriately substituted precursors or through subsequent reactions on the thiochroman-4-one core.

In Vitro Anti-leishmanial Activity Assay

The evaluation of the anti-leishmanial activity is a critical step in the drug discovery process. A common and relevant assay involves the use of intracellular amastigotes, the clinically relevant stage of the parasite.[1][5][6]

Cell Culture and Infection:

  • Human monocytic cell lines, such as THP-1, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.[7][8]

  • The THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • The adherent macrophages are then infected with Leishmania promastigotes (e.g., L. panamensis) at a specific multiplicity of infection. The parasites are allowed to invade the macrophages and transform into amastigotes.

Compound Treatment and Evaluation:

  • The infected macrophages are treated with serial dilutions of the test compounds. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • After a defined incubation period (e.g., 72 hours), the cells are fixed and stained (e.g., with Giemsa stain).

  • The number of amastigotes per macrophage is determined by microscopy, or alternatively, by using fluorescently labeled parasites and quantifying the fluorescence.[1]

  • The EC₅₀ value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against host cells is determined.

  • U-937 human monocytic cells are cultured in a suitable medium.

  • The cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Summary cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold C2_Sub C2-Substitution (e.g., Me, Ph) Core->C2_Sub Increases Potency C3_Sub C3-Modification (e.g., Vinyl Sulfone) Core->C3_Sub Significantly Boosts Potency & Selectivity C4_Deriv C4-Derivatization (e.g., Hydrazones) Core->C4_Deriv Enhances Activity Activity Enhanced Anti-leishmanial Activity C2_Sub->Activity C3_Sub->Activity C4_Deriv->Activity

Caption: Key Structure-Activity Relationships for Anti-leishmanial Potency.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 4-chlorothiophenol) step1 Synthesis of Thiochroman-4-one Core start->step1 step2 Oxidation to 1,1-Dioxide step1->step2 step3 Analog Derivatization step2->step3 final_compound Final Analog step3->final_compound cell_culture Macrophage Culture & Differentiation infection Infection with Leishmania cell_culture->infection treatment Compound Treatment infection->treatment evaluation Activity & Cytotoxicity Assays (EC50, CC50) treatment->evaluation sar_analysis SAR Analysis evaluation->sar_analysis

Caption: General Experimental Workflow for SAR Studies.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising starting point for the development of novel anti-leishmanial agents. The structure-activity relationship studies reveal that substitutions at the C2 and C3 positions, as well as derivatization of the C4-carbonyl group, are critical for enhancing potency and selectivity. In particular, the introduction of a vinyl sulfone moiety at C3 has been shown to be a highly effective strategy.

Future research in this area should focus on a more systematic exploration of the chemical space around this privileged scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at all modifiable positions. A deeper understanding of the mechanism of action and the identification of the specific parasitic target(s) will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

A Comparative Analysis of Thiochroman-4-one and Chromone Bioactivities: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often termed "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] Among these, the benzopyranone core holds a place of distinction. This guide focuses on a comparative analysis of two closely related, yet distinct, members of this family: the naturally ubiquitous chromone (4H-1-benzopyran-4-one) and its synthetic sulfur-containing analogue, thiochroman-4-one .

Chromones are secondary metabolites found extensively throughout the plant kingdom and are recognized for their diverse pharmacological profiles and low mammalian toxicity.[3][4][5] Their structure features a benzene ring fused to a γ-pyrone ring. Thiochroman-4-one, by contrast, replaces the heterocyclic oxygen atom with sulfur and lacks the C2-C3 double bond present in the chromone scaffold. This seemingly subtle structural modification—the substitution of oxygen for a larger, more polarizable sulfur atom and the saturation of the heterocyclic ring—imparts significant changes in physicochemical properties and, consequently, in biological activity. This guide provides an in-depth, data-supported comparison of their bioactivities, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

Anticancer Activity: A Battle of Scaffolds

Both chromone and thiochroman-4-one derivatives have been extensively investigated as potential anticancer agents. However, comparative studies often reveal a superior potency associated with the sulfur-containing scaffold.

Mechanistic Insights & Comparative Efficacy

Chromone derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor proliferation and metastasis.[5][6][7] For instance, certain chromone-nitrogen mustard hybrids have been shown to induce G2/M phase arrest and apoptosis in breast cancer cells by generating intracellular reactive oxygen species (ROS) and activating DNA damage pathways.[8]

Thiochroman-4-one derivatives have demonstrated particularly potent antiproliferative activity. In a direct comparative study where derivatives of both scaffolds were synthesized and tested against a panel of 60 human tumor cell lines, compounds featuring the thiochromanone skeleton consistently exhibited higher anticancer activity.[9][10] The rationale behind this enhanced activity may lie in the altered electronic and steric properties conferred by the sulfur atom, potentially leading to more favorable interactions with target proteins. Specific thiochroman-4-one hybrids have shown significant efficacy against various cancer cell lines, including leukemia, colon, and breast cancer, with some analogues emerging as highly potent agents targeting ovarian cancer.[11]

Quantitative Data Summary: Anticancer Potency

The following table summarizes the antiproliferative activity of representative compounds from each class against various cancer cell lines, illustrating the potent activity observed, particularly for the thiochroman-4-one scaffold.

Compound ClassDerivative ExampleCancer Cell LinePotency Metric (GI₅₀/IC₅₀)Reference
Thiochroman-4-one 3-(3-(2-oxo-2-phenylethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)GI₅₀ = 1.35 µM[9][10]
Thiochroman-4-one SHetA2 Analog (Compound 43)Ovarian (A2780)IC₅₀ = 1.86 µM[11]
Chromone Chromone-Nitrogen Mustard HybridBreast (MCF-7)IC₅₀ = 1.83 µM[8]
Chromone Epiremisporine HColon (HT-29)IC₅₀ = 21.17 µM[7]
Visualizing the Mechanism: Apoptosis Induction

Many cytotoxic agents, including these scaffolds, function by triggering the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates this process, highlighting the central role of the Bcl-2 protein family, which is often modulated by chromone and thiochroman-4-one derivatives.[7]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Stimulus Chemotherapeutic Agent (Chromone / Thiochroman-4-one) Bax Bax Activation Stimulus->Bax activates Bcl2 Bcl-2 Inhibition Stimulus->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by anticancer compounds.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. Chromones are well-established anti-inflammatory agents, while the exploration of thiochroman-4-ones in this area is an emerging field.

Mechanistic Insights & Comparative Efficacy

Chromones have been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[12][13] A primary mechanism involves the suppression of the transcription factor NF-κB.[14] In experimental models, macrophages stimulated with lipopolysaccharide (LPS) produce high levels of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. Chromone derivatives effectively inhibit this response.[14][15] Some natural chromones even exert their effects partially through the activation of the glucocorticoid receptor, a mechanism shared with steroid drugs.[14]

The thiochroman-4-one scaffold is less characterized for its anti-inflammatory properties, but the broader class of thiochromanes is known to possess this activity.[16] Given the structural analogy and the potent bioactivity in other areas, this represents a promising but underexplored avenue for drug discovery.

Visualizing the Mechanism: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response. The diagram below shows how LPS triggers this pathway and where chromone derivatives intervene.

nfkb_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Chromone Chromone Derivative Chromone->IKK inhibits

Caption: Inhibition of the LPS-induced NF-κB pathway by chromones.

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both scaffolds have shown considerable promise in this domain, with the thio-analogue again displaying a potential advantage.

Mechanistic Insights & Comparative Efficacy

Chromones and their derivatives exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[17][18][19] Their efficacy is highly dependent on the substitution pattern on the core structure, with lipophilic and electron-withdrawing groups often enhancing activity.[17]

Thiochroman-4-ones have also been reported to possess a wide range of antimicrobial properties.[20][21] Notably, in studies synthesizing hybrid molecules, the thiochromanone scaffold conferred superior biological activity compared to its chromanone counterpart.[11][22] For example, novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have shown antibacterial activity against Xanthomonas species that is superior to commercial standards like Bismerthiazol.[23]

Quantitative Data Summary: Antimicrobial Potency

The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds, highlighting their efficacy against common pathogens.

Compound ClassDerivative ExampleMicroorganismPotency Metric (MIC)Reference
Thiochroman-4-one Spiropyrrolidine-thiochroman hybridStaphylococcus aureus32 µg/mL[11][22]
Thiochroman-4-one 6-chloro-oxadiazole derivative (7a)Xanthomonas oryzae (Xoo)EC₅₀ = 17 µg/mL[23]
Chromone 7-hydroxy-3-propylchroman-4-one (3)Candida albicans128 µg/mL[24]
Chromone Dithiazole-chromone hybrid (3c)Candida albicans3.12 µg/mL[17]
Experimental Protocol: Broth Microdilution for MIC Determination

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The protocol below outlines the standardized broth microdilution method.

Causality & Rationale: This method is chosen for its efficiency and quantitative output. It allows for the simultaneous testing of multiple compounds at various concentrations. The use of a positive control (a known antibiotic) validates the assay's sensitivity, while a negative control (no drug) ensures the microorganisms are viable. Resazurin dye is used as a cell viability indicator; metabolically active (living) cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.

Step-by-Step Methodology:

  • Preparation: Aseptically prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well.

  • Compound Dilution: Add 100 µL of the test compound stock solution (e.g., at 2048 µg/mL in DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

    • Negative (Growth) Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: After incubation, add 20 µL of a resazurin solution to each well and incubate for another 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink (i.e., inhibits microbial growth).

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress is implicated in aging and numerous pathologies. The ability to neutralize reactive oxygen species is a key therapeutic property.

Mechanistic Insights & Comparative Efficacy

Chromones , particularly those belonging to the flavonoid subclass, are renowned for their antioxidant properties.[25][26] Their mechanism involves donating a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The structure-activity relationship is well-defined: the presence and position of hydroxyl groups on the benzopyran ring are critical for potent activity.[25][27]

Thiochroman-4-ones are also known to possess antioxidant properties, though they are less extensively studied than their oxygenated counterparts.[16] The sulfur atom can participate in redox reactions, but the primary mechanism for radical scavenging in derivatives often still relies on hydroxyl or other hydrogen-donating substituents on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity.

Causality & Rationale: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. DPPH has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. Upon reduction by an antioxidant, it becomes colorless. The degree of discoloration is directly proportional to the scavenging potential of the test compound. Ascorbic acid is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (Ascorbic Acid) in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells. The final volume is 200 µL.

  • Controls:

    • Blank: 200 µL of methanol.

    • Negative Control: 100 µL of methanol + 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the compound concentrations.

Conclusion and Future Outlook

The comparative analysis of thiochroman-4-one and chromone reveals two powerful scaffolds with overlapping yet distinct biological profiles. Chromones, with their natural abundance and well-documented history, present a vast chemical space with proven anti-inflammatory, antioxidant, and anticancer activities.[3][28] Thiochroman-4-ones, while less explored, frequently demonstrate superior potency, particularly in anticancer and antimicrobial applications, suggesting that the incorporation of sulfur is a highly effective strategy for enhancing bioactivity.[9][11]

For researchers and drug development professionals, the choice of scaffold depends on the therapeutic target. For anti-inflammatory applications, the chromone core is a validated starting point with established mechanisms. For developing novel and highly potent cytotoxic or antimicrobial agents, the thiochroman-4-one scaffold represents a more fertile ground for discovery. Future research should focus on direct, head-to-head comparisons of optimized derivatives to fully elucidate the therapeutic advantages of each scaffold and to explore synergistic combinations and hybrid molecules that harness the strengths of both.

References

A Senior Application Scientist's Guide to Efficacy Evaluation: 6-Chlorothiochroman-4-one 1,1-dioxide as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of In Vitro and In Vivo Methodologies

In the landscape of preclinical drug discovery, the journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous evaluation. This guide provides a comparative framework for assessing the efficacy of a promising, yet under-characterized molecule: 6-Chlorothiochroman-4-one 1,1-dioxide .

The thiochromanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4][5] The presence of a chloro-substituent and a sulfone group on this particular molecule suggests a high potential for significant bioactivity, possibly through unique mechanisms of action, making it a compelling candidate for thorough investigation.[3][6]

This document is structured not as a rigid template, but as a dynamic experimental strategy. It is designed for researchers, scientists, and drug development professionals to navigate the critical transition from controlled, single-cell environments (in vitro) to the complex, systemic reality of a living organism (in vivo). We will explore the causality behind experimental choices, establish self-validating protocols, and bridge the translational gap that so often determines the success or failure of a new therapeutic candidate.

Part 1: In Vitro Efficacy — Defining Potency and Mechanism at the Cellular Level

The primary objective of in vitro testing is to establish a compound's intrinsic biological activity in a simplified, controlled environment. These assays are rapid, cost-effective, and essential for initial screening and mechanism-of-action studies.[7][8]

Tier 1: Foundational Cytotoxicity Screening

The first step is to determine if and where the compound exhibits cytotoxic or cytostatic effects. A broad-panel screen is the industry standard.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to measure the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: Comparative IC₅₀ Values

All quantitative data should be summarized for clear interpretation.

Cell LineTissue of OriginPutative Target PathwayIC₅₀ (µM) of this compound
MCF-7Breast CancerEstrogen Receptor (+)Experimental Value
MDA-MB-231Breast CancerTriple-NegativeExperimental Value
A549Lung CancerKRAS MutantExperimental Value
HCT116Colon CancerPI3K/AKT PathwayExperimental Value
U87GlioblastomaEGFR/PTEN PathwayExperimental Value
Workflow: The In Vitro Screening Cascade

The following diagram illustrates the logical progression from broad screening to focused mechanistic studies.

InVitro_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation Compound 6-Chlorothiochroman- 4-one 1,1-dioxide Screen Broad Panel Cell Viability Assay (e.g., NCI-60 Screen or similar) Compound->Screen IC50 Determine IC₅₀ Values Across Multiple Cell Lines Screen->IC50 Hit_Selection Select Most Sensitive Cell Lines ('Hits') IC50->Hit_Selection Identify Potent Activity? MOA_Studies Mechanism of Action Studies: - Cell Cycle Analysis (FACS) - Apoptosis Assays (Caspase-Glo) - Target Engagement Assays Hit_Selection->MOA_Studies Biochem_Assay Biochemical / Enzymatic Assays (Based on Hypothesized Target) Hit_Selection->Biochem_Assay

Caption: In Vitro evaluation workflow for novel compounds.

Part 2: In Vivo Efficacy — Assessing Therapeutic Potential in a Systemic Context

A compound that is potent in vitro must prove its worth in a complex biological system. In vivo models are indispensable for evaluating a drug's therapeutic efficacy, pharmacokinetics (PK), and safety profile.[9][10] The cell line-derived xenograft (CDX) model is a foundational tool in oncology research.[11][12][13]

Experimental Protocol: Murine Xenograft Model

This protocol outlines the process for testing efficacy in an immunodeficient mouse model bearing a human tumor.

  • Animal Model Selection: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Line Selection: Choose a sensitive cell line identified from in vitro screening (e.g., HCT116, if it showed a low IC₅₀).

  • Tumor Implantation: Subcutaneously inject 1-5 million HCT116 cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth and Staging: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via oral gavage (PO) or intraperitoneal (IP) injection at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.

  • Monitoring: Record tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize animals and harvest tumors for downstream pharmacodynamic (PD) analysis.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle ControlN/APOExperimental Value0%Experimental Value
Compound (Low Dose)10POExperimental ValueCalculated ValueExperimental Value
Compound (Mid Dose)30POExperimental ValueCalculated ValueExperimental Value
Compound (High Dose)100POExperimental ValueCalculated ValueExperimental Value
Workflow: The In Vivo Efficacy Study

This diagram outlines the critical steps of a preclinical xenograft study.

InVivo_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Analysis Animal_Select Select Immunodeficient Mouse Strain (e.g., Nude) Cell_Implant Subcutaneous Implantation of Sensitive Cancer Cells Animal_Select->Cell_Implant Tumor_Growth Monitor Tumor Growth to 100-150 mm³ Cell_Implant->Tumor_Growth Randomize Randomize Animals into Groups Tumor_Growth->Randomize Dosing Daily Dosing: - Vehicle Control - Test Compound (Multiple Doses) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitor Endpoint Study Endpoint (e.g., 21 Days) Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Assess Tolerability Endpoint->Analysis PD_Studies Optional: Harvest Tumors for Pharmacodynamic (PD) Analysis Endpoint->PD_Studies

Caption: Key phases of an in vivo xenograft efficacy study.

Part 3: Bridging the Gap — The Challenge of In Vitro to In Vivo Correlation (IVIVC)

The transition from a petri dish to a patient (or a preclinical model) is the most challenging phase of drug development. High in vitro potency does not guarantee in vivo success.[14][15] This discrepancy, known as the in vitro-in vivo correlation (IVIVC) gap, is influenced by a multitude of factors.[16][17]

  • A bsorption: Can the compound be absorbed from the gut into the bloodstream?

  • D istribution: Does the compound reach the tumor tissue at sufficient concentrations?

  • M etabolism: Is the compound rapidly broken down by the liver into inactive metabolites?

  • E xcretion: Is the compound cleared from the body too quickly to have an effect?

  • T oxicity: Does the compound cause unacceptable side effects at efficacious doses?

Understanding these ADMET properties is paramount. A compound with a phenomenal IC₅₀ of 10 nM is clinically useless if it is not orally bioavailable or is metabolized within minutes. Mathematical modeling, which links in vitro potency (IC₅₀) with in vivo drug exposure, is crucial for predicting efficacious doses and bridging this gap.[15][16]

Diagram: Factors Governing the IVIVC Bridge

IVIVC_Factors cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) InVitro In Vitro Potency (IC₅₀) Exposure Free Drug Exposure at Target Site InVitro->Exposure determines required concentration InVivo In Vivo Efficacy (TGI) Absorption Absorption Absorption->Exposure Distribution Distribution Distribution->Exposure Metabolism Metabolism Metabolism->Exposure Excretion Excretion Excretion->Exposure Target_Engagement Target Engagement in Tumor Target_Engagement->InVivo Exposure->Target_Engagement

Caption: The IVIVC bridge is governed by PK and PD factors.

Conclusion

The evaluation of a novel compound like this compound requires a meticulously planned, dual-pronged approach.

  • In vitro studies serve as the foundational screening and hypothesis-generating engine. They are unparalleled for determining intrinsic potency, identifying sensitive cell lines, and elucidating the molecular mechanism of action in a controlled, isolated system.

  • In vivo studies are the crucible where a compound's true therapeutic potential is tested. They integrate the complexities of pharmacokinetics and systemic toxicity, providing the indispensable data needed to justify progression towards clinical development.

Neither methodology is sufficient on its own. They are two essential, complementary pillars in the architecture of drug discovery. A logical and iterative progression from in vitro characterization to in vivo validation provides the most robust and reliable path for identifying the next generation of effective therapeutics.

References

A Comparative Guide to Analytical Techniques for Thiochroman-4-one Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of thiochroman-4-one is a critical task. This sulfur-containing heterocyclic ketone is a versatile intermediate in the synthesis of various biologically active compounds.[1] The choice of analytical technique is paramount for ensuring the quality, purity, and potency of starting materials and final products. This guide provides an in-depth, objective comparison of the primary analytical techniques for thiochroman-4-one analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to Thiochroman-4-one and its Analytical Importance

Thiochroman-4-one (C₉H₈OS) is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[2][3] Its unique structure, featuring a sulfur-containing heterocyclic ring fused to a benzene ring with a ketone functional group, makes it a valuable precursor for the synthesis of novel therapeutic agents.[4][5] Given its significance, the ability to accurately quantify thiochroman-4-one and its related impurities is essential for process control, quality assurance, and regulatory compliance in pharmaceutical development.

This guide will delve into the principles, experimental protocols, and comparative performance of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of thiochroman-4-one, providing the technical insights necessary to select the most appropriate method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[6] For a non-volatile and thermally stable compound like thiochroman-4-one, reverse-phase HPLC (RP-HPLC) is the most suitable approach.[7][8]

Principle of HPLC Analysis

In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. Thiochroman-4-one, being a moderately polar compound, will have a specific retention time on the column based on its affinity for the stationary phase relative to the mobile phase. A UV detector is commonly used for quantification, as the aromatic ring and carbonyl group in thiochroman-4-one absorb UV light.

Experimental Protocol: Quantitative Analysis of Thiochroman-4-one by HPLC-UV

This protocol is adapted from established methods for thiochroman-4-one and similar compounds.[7][8]

1. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid (for MS compatibility).[8]

  • Thiochroman-4-one reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of thiochroman-4-one (typically around 230-280 nm). For this example, we will use a hypothetical λmax of 254 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of thiochroman-4-one reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing thiochroman-4-one in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the thiochroman-4-one standard against its concentration.

  • Determine the concentration of thiochroman-4-one in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards (1-100 µg/mL) Stock->Standards Inject Inject into HPLC Standards->Inject Calibration Run Sample Prepare & Filter Sample Sample->Inject Sample Run Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of thiochroman-4-one by HPLC.

Strengths and Limitations of HPLC

Strengths:

  • High Specificity and Resolution: HPLC provides excellent separation of the analyte from impurities, which is critical for accurate quantification in complex matrices.

  • High Sensitivity: With UV detection, low concentrations of thiochroman-4-one can be accurately measured.

  • Versatility: The method can be adapted for both quantitative analysis and preparative purification.[8]

  • Robustness: Well-developed HPLC methods are reliable and reproducible.

Limitations:

  • Higher Cost: HPLC systems and high-purity solvents can be expensive.

  • Sample Preparation: Samples must be in a liquid form and may require filtration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] While thiochroman-4-one is not highly volatile, GC-MS analysis is feasible, often with a derivatization step to improve its chromatographic properties.[7]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the compound's boiling point and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique "fingerprint" for identification and can be used for quantification. For compounds like thiochroman-4-one, derivatization to a more volatile and thermally stable form (e.g., a silyl derivative) is often employed to enhance performance.[7]

Experimental Protocol: Quantitative Analysis of Thiochroman-4-one by GC-MS

This protocol is based on methods for similar aromatic ketones and requires a derivatization step.[7]

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine.

  • Thiochroman-4-one reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized thiochroman-4-one.

3. Preparation of Solutions and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of thiochroman-4-one and dissolve in 10 mL of anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 2, 5, 10, 25, and 50 µg/mL) by diluting the stock solution with anhydrous pyridine.

  • Sample and Standard Derivatization: To 50 µL of each standard or sample solution in a sealed vial, add 50 µL of BSTFA + 1% TMCS. Heat the mixture at 70°C for 30 minutes.

  • Sample Preparation: Dissolve the sample containing thiochroman-4-one in anhydrous pyridine to an expected concentration within the calibration range.

4. Analysis and Quantification:

  • Inject 1 µL of the derivatized standard or sample into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standard.

  • Determine the concentration of thiochroman-4-one in the samples by interpolating their peak areas on the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (in Pyridine) Standards Prepare Calibration Standards Stock->Standards Derivatize Derivatize with BSTFA Standards->Derivatize Sample Prepare Sample Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of thiochroman-4-one by GC-MS.

Strengths and Limitations of GC-MS

Strengths:

  • High Specificity: Mass spectrometric detection provides definitive identification of the analyte, reducing the risk of interference.

  • Excellent Sensitivity: GC-MS can detect and quantify very low levels of analytes.

  • High Throughput: Once the method is established, run times can be relatively fast.

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.

  • Thermal Lability: Although derivatization helps, there is still a risk of thermal degradation of the analyte in the injector or column.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[2]

Principle of UV-Vis Spectrophotometry

The quantitative analysis of thiochroman-4-one by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of thiochroman-4-one at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Protocol: Quantitative Analysis of Thiochroman-4-one by UV-Vis Spectrophotometry

1. Instrumentation and Consumables:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Thiochroman-4-one reference standard.

2. Determination of λmax:

  • Prepare a dilute solution of thiochroman-4-one in the chosen solvent.

  • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiochroman-4-one and dissolve it in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, and 15 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample containing thiochroman-4-one in the solvent to an expected concentration within the calibration range.

4. Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of the calibration standards and the sample solutions, using the solvent as a blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of thiochroman-4-one in the samples by interpolating their absorbance on the calibration curve.

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Determine_lambda Determine λmax Stock Prepare Stock Solution (100 µg/mL) Determine_lambda->Stock Standards Prepare Calibration Standards Stock->Standards Measure Measure Absorbance at λmax Standards->Measure Calibration Run Sample Prepare Sample Sample->Measure Sample Run CalCurve Construct Calibration Curve Measure->CalCurve Quantify Quantify Sample Concentration Measure->Quantify CalCurve->Quantify

References

A Comparative Guide to the Antileishmanial Activity of Thiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antileishmanial Therapeutics

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. Transmitted by the bite of infected sandflies, the disease manifests in various clinical forms, ranging from self-healing cutaneous lesions to the fatal visceral leishmaniasis.[1] Current therapeutic options are fraught with limitations, including severe side effects, high cost, lengthy treatment regimens, and the emergence of drug-resistant parasite strains. This landscape underscores the urgent need for novel, safe, and effective antileishmanial agents.

In the quest for new drug candidates, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiochroman-4-one core, a sulfur-containing heterocyclic compound, is one such scaffold.[2] Its structural relationship to chromones, which are known for their broad bioactivities, makes it a compelling starting point for medicinal chemistry exploration.[2] This guide provides a comprehensive comparison of thiochroman-4-one derivatives, synthesizing available experimental data on their antileishmanial potency, structure-activity relationships (SAR), and proposed mechanisms of action. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery.

The Thiochroman-4-one Scaffold: A Foundation for Potent Activity

The thiochroman-4-one nucleus serves as a versatile template for chemical modification. Key points of derivatization include the C-2, C-3, and C-6 positions, as well as the sulfur and carbonyl groups. Strategic modifications at these sites have been shown to dramatically influence the compound's biological activity. The fundamental structure and common modification sites are illustrated below.

Figure 1: Core structure of thiochroman-4-one and key sites for chemical modification.

Comparative Analysis of Antileishmanial Performance

The efficacy of novel compounds is not only measured by their absolute potency (EC50) against the parasite but also by their selectivity. A high selectivity index (SI), which is the ratio of host cell cytotoxicity (LC50 or CC50) to parasitic activity (EC50), is a critical indicator of a compound's therapeutic potential. An ideal candidate will potently eliminate the parasite with minimal harm to host cells.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiochroman-4-one scaffold has yielded crucial insights into the structural features required for potent and selective antileishmanial activity.

  • The Vinyl Sulfone Moiety is Critical: A recurring and powerful finding is that the introduction of a vinyl sulfone group, achieved through oxidation of the sulfur atom and dehydrogenation between C2-C3, dramatically increases antileishmanial activity.[2][3] Derivatives bearing this moiety consistently exhibit EC50 values in the low micromolar range (<10 µM) and remarkably high selectivity indices.[2][3] The removal of either the double bond or the sulfone group leads to a significant decrease in potency.[3]

  • C-6 Halogenation Enhances Potency: Substitution at the C-6 position with electron-withdrawing groups, particularly fluorine, has been shown to boost leishmanicidal activity.[1][3] The combination of a C-6 fluoro group with the vinyl sulfone moiety has produced the most active compounds identified to date.[3]

  • C-4 Hydrazone Derivatives Show Promise: Derivatization of the C-4 carbonyl group to form acyl hydrazones, semicarbazones, and thiosemicarbazones is another effective strategy to enhance antileishmanial activity.[4][5] For instance, thiosemicarbazone derivatives of thioflavanone (a C-2 phenyl substituted thiochroman-4-one) displayed potent activity with EC50 values around 5 µM.[4] This modification generally increases potency compared to the parent ketone.[4]

  • C-2 Substitutions Modulate Activity: The nature of the substituent at the C-2 position also plays a role. Phenyl substitutions at this position, creating thioflavanone analogues, have served as the basis for highly active hydrazone derivatives.[4] Amide analogues at the C-2 position of 2,2-dimethylthiochromanones have also demonstrated activity against Leishmania infantum, with haloalkyl amides being particularly effective.[1]

Quantitative Performance Data

The following table summarizes the in vitro performance of key thiochroman-4-one derivatives from published studies, comparing them against the standard-of-care drug, Amphotericin B.

Compound IDCore Structure ModificationLeishmania SpeciesEC50 (µM)Host Cell LineLC50/CC50 (µM)Selectivity Index (SI)Reference
4j 6-Fluoro, Vinyl SulfoneL. panamensis3.23U-937>561.8>174[3]
32 6-Fluoro, Vinyl SulfoneL. panamensis3.24U-937>561.8>173.2[1]
4l 6-Chloro, Vinyl SulfoneL. panamensis6.44U-937>588.2>91[3]
30 3-Aryl, SulfoneL. donovani3.96J774A.1N/AN/A[1]
20 Thioflavanone ThiosemicarbazoneL. panamensis5.1U-93750.19.8[4]
19 Thioflavanone SemicarbazoneL. panamensis5.4U-937100.218.5[4]
28 2,2-Dimethyl, C-2 AmideL. infantum7.2J774A.1588.06[1]
Amphotericin B Reference DrugL. panamensis0.32U-93739.6123.75[2][3]

EC50: Half-maximal effective concentration against parasites. LC50/CC50: Half-maximal lethal/cytotoxic concentration against host cells. SI = LC50/EC50.

Proposed Mechanism of Action

While the exact molecular targets for all thiochroman-4-one derivatives are not fully elucidated, substantial evidence points towards specific pathways.

Vinyl Sulfones as Cysteine Protease Inhibitors: The vinyl sulfone moiety is a known inhibitor of cysteine proteases.[6][7] These enzymes are critical for Leishmania survival, playing roles in nutrient acquisition (e.g., hemoglobin degradation), immune evasion, and host cell invasion. The mechanism involves an irreversible Michael addition reaction, where the nucleophilic thiol group of a cysteine residue in the enzyme's active site attacks the electrophilic β-carbon of the vinyl sulfone.[8] This covalent modification permanently inactivates the enzyme, leading to parasite death.

G cluster_0 Mechanism of Action: Vinyl Sulfone Derivatives VS Thiochroman-4-one Vinyl Sulfone Derivative MA Michael Addition (Covalent Bond Formation) VS->MA CP Leishmania Cysteine Protease (Active Site Thiol) CP->MA IC Irreversibly Inhibited Protease MA->IC PD Parasite Death IC->PD

Figure 2: Proposed mechanism of vinyl sulfone derivatives via cysteine protease inhibition.

Hydrazones as Potential Protease Inhibitors: Similarly, the hydrazone moiety is found in many compounds that inhibit cysteine proteases.[4][5] It is hypothesized that thiochroman-4-one hydrazone derivatives may also target these essential parasitic enzymes, contributing to their observed antileishmanial effects.[4]

Other Potential Mechanisms: For derivatives where the primary target is unknown, other mechanisms such as disruption of the parasite's redox metabolism or induction of reactive oxygen species (ROS) cannot be ruled out.[9] The 4H-thiochromen-4-one 1,1-dioxide core, for example, has been suggested to affect parasite viability through the accumulation of ROS.[9]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key in vitro assays used to evaluate the antileishmanial activity and cytotoxicity of thiochroman-4-one derivatives.

Protocol 1: In Vitro Antileishmanial Assay (Intracellular Amastigote Model)

This assay evaluates the efficacy of compounds against the clinically relevant amastigote stage of the parasite residing within a host macrophage cell line.

Objective: To determine the EC50 of a test compound against intracellular Leishmania amastigotes.

Materials:

  • Human monocyte cell line (e.g., U-937) or murine macrophage cell line (e.g., J774A.1)

  • Leishmania species (e.g., L. panamensis, L. donovani) stationary-phase promastigotes

  • Complete culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for U-937 differentiation (if applicable)

  • 96-well flat-bottom tissue culture plates

  • Test compounds and reference drug (Amphotericin B)

  • Giemsa stain

  • Microscope

Step-by-Step Methodology:

  • Macrophage Seeding & Differentiation:

    • Seed U-937 cells at 1 x 10^5 cells/well in a 96-well plate.

    • Add PMA to a final concentration of 0.1 µg/mL to induce differentiation into adherent macrophages.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection:

    • Wash the adherent macrophages with fresh medium to remove non-adherent cells and PMA.

    • Add stationary-phase Leishmania promastigotes to the macrophage monolayer at a parasite-to-cell ratio of 10:1.

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the wells gently with medium to remove non-internalized promastigotes.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds and the reference drug in complete medium.

    • Add 100 µL of each dilution to the infected macrophage cultures in triplicate. Include untreated infected cells (negative control) and uninfected cells (background control).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection:

    • After incubation, gently remove the medium.

    • Fix the cells with methanol and stain with Giemsa.

    • Using a light microscope, count the number of amastigotes per 100 macrophages for each well.

    • Calculate the percentage of inhibition relative to the untreated control.

  • Data Analysis:

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Figure 3: Workflow for the intracellular amastigote antileishmanial assay.

Protocol 2: Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of host cells to determine the cytotoxic effect of the test compounds.

Objective: To determine the LC50/CC50 of a test compound on a mammalian cell line.

Materials:

  • Macrophage cell line (e.g., U-937, J774A.1)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of each compound dilution in triplicate. Include untreated cells (viability control) and medium-only wells (blank).

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

  • MTT Addition & Incubation:

    • Add 10-20 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement & Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[10]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the LC50/CC50 value using non-linear regression.

Future Outlook & Conclusion

The collective body of in vitro evidence strongly supports the thiochroman-4-one scaffold as a highly promising starting point for the development of novel antileishmanial drugs. The derivatization strategies involving vinyl sulfone and hydrazone moieties have yielded compounds with potency against several Leishmania species, including L. panamensis, L. donovani, and L. infantum.[1][3] Most notably, vinyl sulfone derivatives have demonstrated exceptional selectivity indices, in some cases surpassing that of the reference drug Amphotericin B, highlighting their potential for a favorable therapeutic window.[1][3]

However, a critical gap in the current research landscape is the absence of publicly available in vivo data. While in vitro assays are essential for initial screening and SAR studies, they cannot predict a compound's efficacy, pharmacokinetics, or safety profile in a complex living organism. Therefore, the clear and urgent next step for the most promising candidates, such as the 6-fluoro-thiochroman-4-one vinyl sulfone (Compound 4j ), is evaluation in established animal models of leishmaniasis.

Future research should focus on:

  • In Vivo Efficacy Studies: Testing lead compounds in murine or hamster models of cutaneous and visceral leishmaniasis to validate in vitro findings.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • Mechanism of Action Elucidation: Further studies to confirm cysteine protease inhibition and explore other potential molecular targets to understand and overcome potential resistance mechanisms.

  • Broad-Spectrum Activity: Screening the most potent derivatives against a wider panel of clinically relevant Leishmania species and drug-resistant strains.

References

A Comparative Guide to Thiochroman-4-One Derivatives as Novel Leishmanicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health burden. The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration, arduous treatment regimens, and burgeoning drug resistance.[1][2][3] This therapeutic gap necessitates the urgent discovery of novel, safe, and effective leishmanicidal agents.

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile platforms for drug discovery due to their ability to interact with multiple biological targets. The thiochroman-4-one core, a sulfur-containing heterocyclic compound, has emerged as one such scaffold, demonstrating a wide spectrum of biological activities.[4][5][6] This guide provides a comprehensive evaluation of thiochroman-4-one derivatives, comparing their performance as leishmanicidal agents and detailing the experimental data that underpins their potential.

The Synthetic Versatility of the Thiochroman-4-one Scaffold

The foundation for exploring this chemical class lies in its accessible synthesis. The thiochroman-4-one core is typically constructed by reacting thiophenol or its derivatives with α,β-unsaturated carboxylic acids.[4][7] This initial step, a nucleophilic addition, is followed by an intramolecular Friedel-Crafts acylation, often catalyzed by strong acids like sulfuric or methanesulfonic acid, to achieve cyclization.[6][7] This robust synthetic pathway allows for extensive structural modifications, enabling a systematic investigation of structure-activity relationships (SAR). Key modifications explored in the literature include the oxidation of the sulfur atom to a sulfone and the dehydrogenation to create an α,β-unsaturated system relative to the carbonyl group.[4]

G cluster_synthesis General Synthesis Workflow A Thiophenol Derivatives C Nucleophilic Addition (e.g., TBAF or I₂ catalyzed) A->C B α,β-Unsaturated Carboxylic Acids B->C D 3-(Arylthio)propanoic Acids C->D Yields Intermediate E Intramolecular Cyclization (e.g., H₂SO₄, Methanesulfonic Acid) D->E F Thiochroman-4-one Core E->F Forms Scaffold G Further Modifications (Oxidation, Dehydrogenation, etc.) F->G H Bioactive Derivatives G->H Generates Library

Caption: General synthetic route to thiochroman-4-one derivatives.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The true measure of a potential drug candidate lies in its ability to selectively eliminate the pathogen without harming the host. For Leishmania, the clinically relevant stage is the intracellular amastigote, which resides within host macrophages. Therefore, effective screening protocols must prioritize activity against this form while simultaneously assessing cytotoxicity against host cells.

A pivotal study synthesized 35 thiochromone derivatives and evaluated their in vitro activity against intracellular amastigotes of Leishmania panamensis and their cytotoxicity against human U-937 monocytes.[4][5][6] The data from this and related studies reveal a clear structure-activity relationship.

Compound Class/ModificationRepresentative EC₅₀ vs. L. panamensis Amastigotes (µM)Representative LC₅₀ vs. U-937 Cells (µM)Selectivity Index (SI = LC₅₀/EC₅₀)Key Structural Feature
Thiochroman-4-ones > 25> 100LowBasic scaffold
Thiochroman-4-one Sulfones No significant improvement> 100LowOxidized sulfur
Thiochromen-4-ones No significant improvement> 100LowC2-C3 double bond
Vinyl Sulfones 3.2 - 9.8 > 561 87 - 174 α,β-unsaturation + Sulfone
Hydrazone Derivatives 5.1 - 5.4 50.1 - 100.29.8 - 18.5Derivatized carbonyl
Amphotericin B (Reference) 0.3239.6123.75Reference drug

Data synthesized from Vargas et al., 2017 and Vargas et al., 2018.[4][8]

Analysis of Structure-Activity Relationships (SAR)

The comparative data unequivocally points to the critical importance of specific structural motifs for potent and selective leishmanicidal activity.

  • The Vinyl Sulfone Moiety is Paramount: The most profound insight is the dramatic increase in activity and selectivity observed in derivatives possessing a vinyl sulfone group (an α,β-unsaturated sulfone).[4] Compounds lacking either the double bond or the sulfone moiety saw a sharp decrease in activity. This suggests the vinyl sulfone acts as a Michael acceptor, a reactive electrophile that can form covalent bonds with nucleophilic residues (such as cysteine in enzyme active sites) within the parasite.

  • Aromatic Substitution Modulates Potency: Within the highly active vinyl sulfone series, substitutions on the aromatic ring further tune the efficacy. For instance, the addition of a fluorine atom at the C-6 position led to the most active compound identified (EC₅₀ = 3.23 µM), which exhibited a selectivity index (SI) of 174, surpassing that of the reference drug Amphotericin B in terms of selectivity.[4]

  • Carbonyl Derivatization Enhances Activity: Another successful strategy involves modifying the ketone at the 4-position. Converting thiochroman-4-ones into acyl hydrazone derivatives, particularly semicarbazones and thiosemicarbazones, significantly boosts antileishmanial activity compared to their ketone precursors.[8][9] This modification likely alters the molecule's interaction with biological targets, potentially through the inhibition of cysteine proteases, which are crucial for parasite survival.[8]

G cluster_sar Structure-Activity Relationship Highlights cluster_subst Base Thiochroman-4-one Core (Low Activity) Mod1 Oxidation to Sulfone (No Improvement) Base->Mod1 Mod2 Dehydrogenation (No Improvement) Base->Mod2 Mod3 Vinyl Sulfone Moiety (HIGHLY ACTIVE) Base->Mod3 Mod4 Hydrazone Derivative (ENHANCED ACTIVITY) Base->Mod4 Subst Electron-Withdrawing Group (e.g., 6-Fluoro) (Potentiates Activity) Mod3->Subst Further Modification

Caption: Key SAR findings for thiochroman-4-one derivatives.

Proposed Mechanisms of Action

While the precise molecular targets are still under full investigation, the SAR data provides strong clues.[4]

  • Covalent Inhibition via Michael Addition: The high potency of vinyl sulfones strongly suggests a mechanism involving covalent modification of parasite proteins. These compounds are known Michael acceptors and could target the active site cysteine residues of crucial enzymes like trypanothione reductase.[10] This enzyme is vital for managing oxidative stress in trypanosomatids and represents a validated drug target. Disruption of this pathway leads to a buildup of reactive oxygen species (ROS) and subsequent cell death.[10]

  • Cysteine Protease Inhibition: For hydrazone derivatives, a likely mechanism is the inhibition of cysteine proteases.[8] These enzymes are essential for multiple parasite functions, including nutrition, host cell invasion, and immune evasion. Several known hydrazones exhibit inhibitory activity against proteases like cathepsin L and cruzain, which are common in trypanosomatid parasites.[8]

Gold-Standard Experimental Protocols

Reproducible and reliable data is the bedrock of drug discovery. The following protocols outline the standard methodologies for evaluating leishmanicidal agents.

Experimental Workflow Diagram

G cluster_workflow In Vitro Screening Cascade A 1. Host Cell Culture (e.g., U-937, THP-1, J774) C 3. Macrophage Infection (Promastigotes infect host cells and transform to amastigotes) A->C F 6. Cytotoxicity Assay (Treat uninfected host cells with compounds to determine LC₅₀) A->F B 2. Parasite Culture (Promastigotes in axenic culture) B->C D 4. Compound Treatment (Incubate infected cells with thiochroman-4-one derivatives) C->D E 5. Activity Assessment (Microscopic counting or reporter assay to determine EC₅₀) D->E G 7. Calculate Selectivity Index (SI = LC₅₀ / EC₅₀) E->G F->G H 8. Hit Selection (High Potency, High SI) G->H

Caption: Standard workflow for evaluating leishmanicidal compounds.

Protocol 1: In Vitro Antileishmanial Assay (Intracellular Amastigotes)

This assay is the cornerstone for determining efficacy against the clinically relevant parasite stage.

  • Host Cell Preparation: Culture a suitable macrophage cell line (e.g., human U-937 monocytes) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

  • Macrophage Differentiation: For monocytic cell lines like U-937 or THP-1, induce differentiation into adherent macrophages by adding phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL and incubating for 48-72 hours.

  • Parasite Infection: Infect the adherent macrophages with late-log-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis and transformation into amastigotes.[11]

  • Removal of Extracellular Parasites: Wash the cells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Application: Add fresh culture medium containing serial dilutions of the test compounds (thiochroman-4-one derivatives) and a reference drug (e.g., Amphotericin B). Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the treated, infected cells for 72 hours at 37°C with 5% CO₂.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages using light microscopy. The 50% effective concentration (EC₅₀) is calculated using a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of the compounds to the host cells, which is crucial for determining selectivity.

  • Cell Seeding: Seed differentiated, uninfected macrophages in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Application: Remove the old medium and add fresh medium containing the same serial dilutions of the test compounds as used in the antileishmanial assay.

  • Incubation: Incubate the plates for 72 hours under the same conditions (37°C, 5% CO₂).

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the 50% lethal concentration (LC₅₀ or CC₅₀) by plotting cell viability against compound concentration.

Conclusion and Future Outlook

The systematic evaluation of thiochroman-4-one derivatives has identified a highly promising class of leishmanicidal agents. The research clearly demonstrates that derivatives bearing a vinyl sulfone moiety exhibit potent activity against the clinically relevant intracellular amastigote stage of Leishmania and, critically, display a high degree of selectivity over host cells.[4][6] The structure-activity relationships established provide a rational basis for further optimization of this scaffold.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets of the most active vinyl sulfone and hydrazone derivatives to confirm the proposed mechanisms of action.

  • In Vivo Efficacy: Advancing the most promising candidates with high potency and selectivity into preclinical animal models of leishmaniasis (e.g., L. major-infected BALB/c mice) to assess their efficacy in a whole-organism context.[12][13]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the necessary characteristics for in vivo application.

Thiochroman-4-ones represent a validated and synthetically tractable starting point in the quest for the next generation of leishmaniasis therapies. The compelling data gathered to date should encourage their continued development by the global health and drug discovery community.

References

A Senior Application Scientist's Guide to Assessing the Anti-inflammatory Activity of Thiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents is driven by the significant drawbacks of current therapies, such as the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] Inflammation is a complex biological defense mechanism, but its dysregulation can lead to chronic diseases like rheumatoid arthritis and atherosclerosis.[1][2] In this landscape, sulfur-containing heterocyclic compounds, particularly thiochroman-4-one derivatives, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including promising anti-inflammatory effects.[3][4][5]

This guide provides a comprehensive framework for the preclinical assessment of thiochroman-4-one derivatives, comparing their potential efficacy against established alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a technical yet practical roadmap for drug discovery professionals.

The Inflammatory Cascade: Key Targets for Thiochroman-4-one Derivatives

A successful anti-inflammatory agent must effectively modulate key pathways in the inflammatory cascade. The primary targets for initial assessment include the enzymes responsible for producing pro-inflammatory mediators: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes metabolize arachidonic acid into prostaglandins (PGs) and leukotrienes (LTs), respectively.[6] Furthermore, the overproduction of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by activated macrophages are critical events to suppress.[7][8]

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_mediators Pro-inflammatory Mediators cluster_cellular Cellular Response (e.g., Macrophages) Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Target for NSAIDs Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Target for LOX Inhibitors Inflammation Inflammation (Redness, Swelling, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation LPS Stimulus (e.g., LPS) Activation Macrophage Activation (NF-κB, MAPK pathways) LPS->Activation iNOS iNOS Expression Activation->iNOS Cytokines_exp Cytokine Gene Expression Activation->Cytokines_exp NO Nitric Oxide (NO) iNOS->NO Cytokines TNF-α, IL-6 Cytokines_exp->Cytokines NO->Inflammation Cytokines->Inflammation Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Library of Thiochroman-4-one Derivatives Enzyme_Assay Enzyme Inhibition (COX-1, COX-2, 5-LOX) Start->Enzyme_Assay Cell_Assay Cell-Based Assays (NO, PGE2, Cytokine Inhibition) Start->Cell_Assay Protein_Denaturation Protein Denaturation Assay Start->Protein_Denaturation SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Cell_Assay->SAR Protein_Denaturation->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Paw_Edema Acute Inflammation Model (Carrageenan-Induced Paw Edema) Lead_Selection->Paw_Edema Preclinical Further Preclinical Development Paw_Edema->Preclinical InVivo_Workflow cluster_procedure Experimental Procedure Start Acclimatize Rats (1 week) Grouping Divide into Groups (Control, Standard, Test) Start->Grouping Dosing Administer Compound/Vehicle (p.o. or i.p.) Grouping->Dosing T_minus_60 T = -60 min Measure_V0 Measure Initial Paw Volume (V0) (Plethysmometer) T_minus_60->Measure_V0 Inject Inject Carrageenan (Sub-plantar) Measure_V0->Inject T0 T = 0 min Measure_Vt Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours T_plus T > 0 min Analysis Calculate % Inhibition of Edema Measure_Vt->Analysis T0->Measure_Vt End Evaluate Efficacy Analysis->End

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 6-Chlorothiochroman-4-one 1,1-dioxide (CAS No. 90396-06-8), designed for researchers, scientists, and drug development professionals.[1][2] The following procedures are synthesized from an analysis of the compound's chemical structure, general regulatory guidelines for hazardous waste, and best practices in laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a compound is the foundation of its safe management. This compound is a heterocyclic compound containing a chlorinated aromatic ring and a sulfone group.[1][2] These features are critical in determining its potential hazards and the correct waste stream for disposal.

The presence of the chlorine atom places this compound in the category of halogenated organic compounds.[2] When incinerated, these compounds can form toxic byproducts like phosgene and hydrogen chloride if not processed in a specialized facility.[3] The sulfone group is relatively stable; however, thermal decomposition can lead to the release of sulfur oxides (SO₂), which are regulated pollutants.[4][5]

Property Information Source
CAS Number 90396-06-8[1][2]
Molecular Formula C₉H₇ClO₃S[1]
Molecular Weight 230.67 g/mol [1]
Chemical Class Halogenated Organic, Sulfone, Ketone[2]
Known Physical Form Solid[6]

Note: Physical properties for the related compound 6-Chlorothiochroman-4-one (the non-dioxide version) suggest it is a solid.[6] Assume a similar state for the dioxide derivative but verify with the product label.

Personal Protective Equipment (PPE) and Spill Management

Before handling the compound in any capacity, including preparation for disposal, adherence to strict safety protocols is mandatory.

Required PPE:

  • Eye Protection: ANSI-rated safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for chlorinated organics.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[6]

In Case of a Spill:

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation.[7]

  • Containment: Prevent the spill from spreading or entering drains.

  • Collection: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[8] Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous chemical waste following the procedures outlined below.[7]

Step-by-Step Waste Disposal Protocol

Disposal of this compound must be treated as a regulated hazardous waste process.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Step 1: Hazardous Waste Determination As per the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made for every chemical waste stream.[11] Due to its classification as a halogenated organic compound, this compound must be managed as hazardous waste.

Step 2: Select the Appropriate Waste Container

  • Compatibility: Use a container made of materials compatible with chlorinated organics, such as glass or high-density polyethylene (HDPE). Avoid metal containers, especially aluminum, which can react with chlorinated compounds.[3][12]

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a securely sealing lid.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[13] All components of a chemical mixture must be identified by percentage or volume.[10]

Step 3: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10][14]

  • Primary Mandate: Keep halogenated organic waste separate from non-halogenated waste.[14][15] This is because the disposal methods differ; halogenated waste requires high-temperature incineration with specific scrubbers to handle acidic gases produced during combustion.

  • Incompatibilities: Store this waste away from strong oxidizing agents, bases, and alkali metals.[14][15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[16]

  • The labeled, sealed waste container should be stored in the SAA until it is full or for up to one year, whichever comes first.[10]

  • Once a container is full, it must be moved to the central accumulation area within three days.[10]

Step 5: Final Disposal Coordination

  • The final step is to coordinate with your institution's EH&S department or a contracted professional hazardous waste disposal service.[7]

  • These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[9][13]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: On-Site Accumulation & Removal start Begin Disposal Process for This compound sds Obtain Supplier-Specific SDS (If available) start->sds First Step ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat sds->ppe assess Assess Hazards Based on Functional Groups (Halogenated Organic, Sulfone) ppe->assess container Select Compatible Waste Container (e.g., Glass, HDPE) assess->container label_container Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name container->label_container segregate Segregate Waste: Keep separate from non-halogenated, oxidizers, and bases. label_container->segregate collect Collect Waste in Container (Solid or dissolved in minimal compatible solvent) segregate->collect seal Securely Seal Container collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa log Maintain Waste Log saa->log full Is Container Full? log->full full->saa No ehs Contact EH&S for Pickup full->ehs Yes end Disposal Complete (Handled by Licensed Vendor) ehs->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

All laboratory waste management activities are governed by a framework of regulations designed to protect workers and the environment.[13][17] Key regulations include:

  • The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[13]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety through training, labeling, and emergency preparedness.[17][18][19][20]

By adhering to the protocols outlined in this guide, your laboratory can ensure it remains in compliance with these critical regulations, fostering a safe and responsible research environment.

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 6-Chlorothiochroman-4-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of 6-Chlorothiochroman-4-one 1,1-dioxide, a compound of interest in medicinal chemistry. By understanding the "why" behind each safety measure, you can foster a culture of proactive safety and scientific integrity within your laboratory.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of a molecule's structure is the foundation of a robust safety plan. This compound is a solid crystalline substance that can be characterized by three key functional groups: a chlorinated aromatic ring, a ketone, and a sulfone group.[1] Each imparts specific properties that inform our handling procedures.

  • Chlorinated Aromatic System: Chlorinated organic compounds are a well-studied class of chemicals with potential health and environmental hazards.[2][3] Some chlorinated aromatics are known to be persistent in the environment and can have toxic effects.[1][4] Human exposure to certain chlorinated aromatic compounds has been linked to skin conditions and other adverse health effects.[2] The presence of the chlorine atom on the thiochroman backbone necessitates caution to prevent skin contact and inhalation.

  • Sulfone Group: The sulfone group (SO₂) is generally considered to be chemically stable.[5] However, its presence can influence the biological activity of the molecule.[6] Thiochromanone S,S-dioxides, a class of compounds to which our subject molecule belongs, have been investigated for their biological activities.[6] While not acutely reactive, the potential for biological interaction underscores the importance of preventing exposure.

  • Ketone Functionality: The ketone group can participate in various chemical reactions. While the reactivity of the ketone in this specific molecule is not the primary focus of this safety guide, it is a reminder that the compound is a reactive chemical species that should be handled with care.

Given the combined structural features, this compound should be treated as a potential skin and eye irritant, with unknown but potential long-term health effects associated with chlorinated organic compounds. Therefore, a comprehensive approach to personal protective equipment is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's properties.[7][8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[7][8]The compound is a solid, but the potential for dust or splashes during handling necessitates robust eye and face protection to prevent irritation or injury.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[7]To prevent skin contact with the chlorinated aromatic structure. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully fastened laboratory coat and, for larger quantities, a chemical-resistant apron.[7][8]To protect the skin and clothing from accidental spills or contamination with the solid compound.
Respiratory Protection For handling larger quantities or when dust generation is likely, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended.[8]To prevent inhalation of any fine particles of the compound, which could irritate the respiratory tract.

Logical Flow for PPE Selection

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Solid Solid State Goggles Goggles & Face Shield Solid->Goggles Prevents eye contact from dust/particles Irritant Potential Irritant Gloves Nitrile/Neoprene Gloves Irritant->Gloves Prevents skin irritation LabCoat Lab Coat/Apron Irritant->LabCoat Protects skin from accidental contact Chlorinated Chlorinated Aromatic Chlorinated->Gloves Minimizes dermal absorption risk Respirator Respirator (if dusty) Chlorinated->Respirator Prevents inhalation of potentially toxic dust

Caption: Logical workflow for selecting appropriate PPE based on the hazards of this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring the integrity of your research.

Experimental Workflow for Handling this compound

Handling_Workflow A 1. Preparation - Don appropriate PPE - Work in a certified chemical fume hood B 2. Weighing - Use a balance with a draft shield - Handle with a spatula to minimize dust A->B C 3. Dissolution - Add solvent slowly to the solid - Use a stir bar for gentle mixing B->C D 4. Reaction - Conduct in appropriate glassware - Monitor the reaction for any unexpected changes C->D E 5. Post-Reaction - Quench reaction carefully - Transfer solutions in closed containers D->E F 6. Decontamination - Clean glassware with appropriate solvent - Wipe down work surfaces E->F G 7. Waste Disposal - Segregate all contaminated waste - Follow institutional disposal protocols F->G

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid compound, use a balance equipped with a draft shield to minimize the dispersal of fine particles.

    • Use a spatula for all transfers to avoid generating dust. Avoid pouring the solid directly from the container.

  • Dissolution:

    • When preparing solutions, add the solvent to the solid to prevent splashing.

    • Use magnetic stirring for gentle and controlled dissolution.

  • Reaction and Work-up:

    • All reactions should be conducted in appropriate, clean, and dry glassware.

    • Clearly label all reaction vessels with the contents and any associated hazards.

    • During work-up procedures, such as extractions, be mindful of potential pressure buildup.

  • Decontamination:

    • Thoroughly clean all glassware that has come into contact with the compound using a suitable solvent, followed by soap and water.

    • Wipe down the work area within the fume hood after each use.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a chlorinated organic compound and a sulfone derivative, it must be treated as hazardous chemical waste.[10][11]

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, pipette tips, and any unreacted compound, must be collected in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing this compound, as well as solvents used for cleaning, should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chlorinated organic waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[10]

Disposal Procedure:

All waste containing this compound should be disposed of through your institution's hazardous waste management program.[11][12][13] This typically involves collection by trained personnel for high-temperature incineration or other approved disposal methods for chlorinated waste.[14]

By integrating these safety and handling protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.